molecular formula C17H22N5O13P3 B12844694 N6-Benzyladenosine 5'-triphosphate

N6-Benzyladenosine 5'-triphosphate

Cat. No.: B12844694
M. Wt: 597.3 g/mol
InChI Key: NUUDCFZWGUJXPV-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Benzyladenosine 5'-triphosphate is a synthetic nucleoside triphosphate analog derived from adenosine. In this molecule, a benzyl group is attached to the exocyclic N6-amino group of adenine, and the ribose sugar is functionalized with a triphosphate at the 5' position. This structure is designed to mimic endogenous adenosine triphosphate (ATP) and other nucleoside signaling molecules, allowing it to interact with various purine-binding proteins and enzymes. N6-benzyladenosine derivatives are known to function as cytokinins, a class of plant hormones, and have been investigated for their potential affinity for adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes . The primary research value of N6-Benzyladenosine 5'-triphosphate lies in its application as a biochemical tool. It is hypothesized to serve as a substrate for studies on enzyme kinetics, nucleic acid polymerization, and the synthesis of modified RNA. Furthermore, its potential activity as a ligand for purinergic receptors, particularly adenosine receptors, makes it a compound of interest in cell signaling research. Scientists can use this analog to probe the structure and function of enzymes and receptors that recognize adenosine and ATP, helping to elucidate signaling pathways and mechanisms of action. It is important to note that this product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The information provided is based on the biochemical properties of analogous compounds, and researchers are encouraged to verify the specific characteristics and activity of N6-Benzyladenosine 5'-triphosphate in their experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22N5O13P3

Molecular Weight

597.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C17H22N5O13P3/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1

InChI Key

NUUDCFZWGUJXPV-LSCFUAHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unlocking the Kinome: N6-Benzyladenosine 5'-Triphosphate and the Chemical Genetics Revolution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Challenge of Kinase Substrate Identification

Protein kinases regulate virtually all cellular processes, yet matching specific kinases to their direct downstream substrates remains a monumental hurdle. Because the ATP-binding pocket is highly conserved across the >500 members of the human kinome, traditional ATP analogs and kinase inhibitors are plagued by cross-reactivity[1].

The introduction of the chemical-genetic "bump-and-hole" strategy fundamentally solved this issue by leveraging engineered analog-sensitive (AS) kinases and orthogonal ATP analogs like N6-benzyladenosine 5'-triphosphate (N6-benzyl-ATP) [2]. This whitepaper outlines the structural mechanism, chemical kinetics, and self-validating methodological protocols necessary to leverage this system for definitive substrate mapping.

Structural Mechanism: The "Bump-and-Hole" Paradigm

The mechanism of action for N6-benzyl-ATP rests entirely on rationally designed steric complementation—a masterclass in structural biology and chemical genetics.

The Gatekeeper Residue

In wild-type kinases, a bulky hydrophobic amino acid (such as Methionine, Isoleucine, or Leucine) acts as a "gatekeeper" near the hinge region of the ATP-binding cleft[3]. This residue strictly controls molecular access to an adjacent hydrophobic pocket within the active site.

Orthogonality of N6-Benzyl-ATP

N6-benzyl-ATP is an ATP derivative featuring a bulky benzyl functional group covalently attached to the N6 position of its adenine ring[4].

  • Steric Clash (Wild-Type): In natural kinomes, the bulky benzyl "bump" physically clashes with the large wild-type gatekeeper residue. This ensures N6-benzyl-ATP is entirely orthogonal (unrecognized and unusable) to unmodified kinases[4].

  • Steric Complementation (AS-Kinase): Through site-directed mutagenesis, researchers substitute the gatekeeper residue for a much smaller amino acid (typically Glycine or Alanine)[1]. This creates an enlarged "hole" in the ATP pocket that perfectly accommodates the N6-benzyl "bump", enabling the mutant kinase to utilize the analog with high catalytic efficiency[4].

G cluster_0 Wild-Type (WT) Kinase Mechanism cluster_1 Analog-Sensitive (AS) Kinase Mechanism WT WT Kinase (Bulky Gatekeeper) ATP Native ATP WT->ATP Binds & Phosphorylates Analog1 N6-Benzyl-ATP (Bulky N6) WT->Analog1 Steric Clash AS AS-Kinase (Small Gatekeeper) ATP2 Native ATP AS->ATP2 Binds Analog2 N6-Benzyl-ATP (Bulky N6) AS->Analog2 Orthogonal Binding

Caption: Logical mechanism of analog-sensitive (AS) kinases via bump-and-hole engineering.

Quantitative Kinetic Validation

Enzyme kinetics validate this engineered synergy. As demonstrated in ROCK2 kinases, mutating the Met160 gatekeeper drastically alters its affinity for N6-benzyl-ATP without abolishing its baseline capability to utilize normal ATP[3].

Table 1: Kinetic Selectivity Profile of ROCK2 vs AS-ROCK2 (Met160Ala)

Kinase VariantSubstrate

(

M)
Relative Phenotypic Result
Wild-Type ROCK2Native ATP~30Basal physiological activity
Wild-Type ROCK2N6-Benzyl-ATP~200Poor binding (Steric clash exclusion)
M160A AS-ROCK2Native ATP~30Retained basal activity
M160A AS-ROCK2N6-Benzyl-ATP~2High affinity (100-fold

shift)

Data summarized from structural models and biochemical assays characterizing ROCK2 mutants[3].

Advanced Tagging: The N6-Benzyl-ATP-γ-S System

While foundational iterations of this method successfully utilized radioactive


-32P-labeled N6-benzyl-ATP for substrate autoradiography[3][5], modern precision proteomics demands physical enrichment. To achieve this, the terminal phosphate of the analog is substituted with a sulfur atom, creating N6-Benzyl-ATP-γ-S  (A*TP-γ-S)[1].

Causality for Gamma-Thio Modification: Lysates are saturated with thousands of background, endogenous phosphorylation events. By functioning as a specialized substrate for the mutant kinase, N6-benzyl-ATP-γ-S delivers a highly unique phosphorothioate tag[2]. Because natural thiophosphorylation is exceedingly rare in cells, this chemically distinct functional group allows substrates to be selectively isolated, thereby separating the signal of a single specific kinase from the noise of the entire cellular kinome[2].

Self-Validating Protocol: AS-Kinase Substrate Identification

This step-by-step workflow guarantees analytical rigor by creating a self-validating system. A successful experimental setup must utilize a parallel Wild-Type control to establish absolute orthogonality.

Phase 1: Kinase Mutagenesis & Preparation
  • Gatekeeper Identification: Conduct sequence alignments against established kinase structural domains (e.g., matching against v-Src Ile338 or ROCK2 Met160) to identify the specific target gatekeeper residue[3].

  • Site-Directed Mutagenesis: Mutate the chosen gatekeeper residue to Glycine or Alanine[1]. Rationale: The structural void generated is strictly necessary to permit N6-benzyl binding.

  • Protein Expression & Purification: Express both WT (Control) and AS-kinase (Experimental) constructs independently and purify to homogeneity.

Phase 2: Orthogonal Thiophosphorylation
  • Parallel Reaction Setup: Add your target cellular homogenate or protein matrix equally into two streams. Dope Stream A with the purified WT kinase and Stream B with the AS-Kinase.

  • Analog Introduction: Supplement both reactions with 100

    
    M N6-Benzyl-ATP-γ-S. Provide necessary cofactors (e.g., Mg2+ or Mn2+ buffer combinations).
    
  • Incubation: Incubate to allow catalytic transfer. Validation Mechanism: Running the WT stream in parallel guarantees that any detected thiophosphorylation in the AS-stream is completely exclusive to the engineered chemical-genetic system, ruling out off-target endogenous kinase activity.

Phase 3: Alkylation and Immunoprecipitation Enrichment
  • Alkylation: Terminate the kinase reaction and add 2.5 mM p-nitrobenzyl mesylate (PNBM), incubating for up to 2 hours. Rationale: The nucleophilic sulfur atom of the thiophosphate reacts with PNBM. This selective alkylation converts the tag into an unnatural thiophosphate ester epitope.

  • Immunoprecipitation: Introduce specialized anti-thiophosphate ester monoclonal antibodies tethered to magnetic Protein A/G beads.

  • Elution & Proteomics: Perform stringent washes to drop non-specific background proteins. Elute the remaining functionally-tagged substrates and analyze them via LC-MS/MS[3].

G Step1 1. Site-Directed Mutagenesis (Met/Ile/Leu -> Gly/Ala) Step2 2. Kinase Reaction with N6-Benzyl-ATP-γ-S Step1->Step2 Step3 3. Selective Alkylation (PNBM addition) Step2->Step3 Step4 4. Immunoprecipitation (Anti-Thiophosphate) Step3->Step4 Step5 5. LC-MS/MS Substrate Identification Step4->Step5 WT_Control WT Kinase Control (Self-Validation) WT_Control->Step2 Parallel Assay

Caption: Step-by-step methodology for substrate identification using AS-kinases and thiophosphorylation.

Overcoming Bottlenecks: Live-Cell and In Vivo Applications

Historically, a major limitation to N6-benzyl-ATP deployment was its lack of cell permeability, which constrained substrate identification to in vitro cell homogenates or lysates[1].

Recent biochemical engineering efforts have bypassed this bottleneck utilizing nanoparticle-mediated intracellular delivery. By efficiently encapsulating N6-Benzyl-ATP-γ-S within lipid/calcium/phosphate (LCP) nanoparticles, Shokat and colleagues achieved active intracellular delivery[1]. Mutant AS-kinases (e.g., AKT1) successfully utilized the delivered analog to phosphorylate native substrates in living cells[1]. This critical breakthrough expands the "bump-and-hole" methodology into true in vivo systems biology mapping.

Conclusion

The fusion of engineered analog-sensitive kinases with N6-benzyladenosine 5'-triphosphate represents a foundational triumph for modern chemical biology. By enforcing rigorous, sterically-controlled complementation, this orthogonal system allows researchers to slice through highly convoluted signaling webs and decisively capture direct kinase substrates. As intracellular delivery vectors evolve, this toolkit will retain its status as a gold standard in mapping mechanisms of action for novel drugs.

References

  • Using chemical genetics to investigate mechanisms of anesthetic action. (Grantome). 2

  • A Chemical-genetics and Nanoparticle Enabled Approach for in vivo Protein Kinase Analysis. (bioRxiv, 2020). 1

  • Design and Use of Analog-Sensitive Protein Kinases. (Current Protocols - UCSF). 5

  • Phage-display evolution of tyrosine kinases with altered nucleotide specificity. (Biopolymers, 2001). 4

  • Characterization of a modified ROCK2 protein that allows use of N6-ATP analogs for the identification of novel substrates. (PubMed / PMC, 2014). 3

Sources

An In-depth Technical Guide to N6-Benzyladenosine 5'-triphosphate: A Specialized Tool in Molecular Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N6-Benzyladenosine 5'-triphosphate (BAP-TP) represents a unique molecular tool at the intersection of plant biology and chemical genetics. While its parent nucleoside, N6-Benzyladenosine (BAP), is a well-established synthetic cytokinin that modulates plant growth and development, BAP-TP, as an ATP analog, serves a more specialized role. This guide provides an in-depth exploration of the cytokinin signaling pathway that BAP mimics and elucidates the primary application of BAP-TP as a specialized ligand in "bump-and-hole" chemical genetics to probe kinase activity and identify substrates. We will detail the underlying mechanisms, provide validated experimental protocols, and discuss the interpretation of results for researchers in molecular biology, drug development, and plant science.

Foundational Concepts: The Cytokinin Signaling Cascade

To appreciate the utility of BAP and its triphosphate derivative, one must first understand the endogenous signaling pathway they influence. Cytokinins are a class of phytohormones that regulate a vast array of processes in plants, including cell division, differentiation, leaf senescence, and apical dominance.[1][2] The signaling mechanism is a sophisticated multi-step phosphorelay system, analogous to two-component systems found in bacteria.[3][4]

The core pathway proceeds as follows:

  • Perception: Cytokinin molecules bind to transmembrane histidine kinase (HK) receptors located in the endoplasmic reticulum membrane.[3][4] In Arabidopsis, these are known as ARABIDOPSIS HISTIDINE KINASE (AHK) receptors.[2]

  • Autophosphorylation: Ligand binding induces a conformational change, leading to the autophosphorylation of a conserved histidine residue within the receptor's kinase domain.[1][4]

  • Phosphorelay: The phosphoryl group is then transferred intramolecularly to a conserved aspartate residue in the receptor's receiver domain.[5] From there, it is shuttled by Histidine Phosphotransfer Proteins (HPTs or AHPs) which translocate from the cytoplasm to the nucleus.[1][5]

  • Nuclear Response: In the nucleus, the HPTs phosphorylate the final targets of the cascade: Response Regulators (RRs or ARRs).[5] These fall into two main categories:

    • Type-B RRs: Upon phosphorylation, these act as transcription factors, binding to the promoters of cytokinin-responsive genes and activating their expression.[2]

    • Type-A RRs: These are among the genes induced by Type-B RRs. They act as negative regulators of the pathway, providing a feedback loop to attenuate the signal.[2][3]

This cascade is the primary mechanism through which synthetic cytokinins like N6-Benzyladenosine exert their physiological effects.

Cytokinin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor CHASE Domain Histidine Kinase (HK) Domain Receiver (REC) Domain Receptor:f1->Receptor:f2 AHP AHP (Histidine Phosphotransfer Protein) Receptor:f2->AHP 3. Phosphorelay CK Cytokinin (e.g., BAP) CK->Receptor:f0 AHP_n AHP AHP->AHP_n Translocation TypeB_RR Type-B RR (Inactive) AHP_n->TypeB_RR 4. Phosphorylation TypeB_RR_P Type-B RR-P (Active Transcription Factor) TypeB_RR->TypeB_RR_P Genes Cytokinin-Responsive Genes TypeB_RR_P->Genes 5. Gene Activation TypeA_RR Type-A RR (Negative Regulator) TypeA_RR->AHP_n 6. Negative Feedback Genes->TypeA_RR Transcription

Caption: The canonical cytokinin signaling pathway in plants.

N6-Benzyladenosine (BAP) vs. N6-Benzyladenosine 5'-triphosphate (BAP-TP): A Critical Distinction

While closely related, BAP and BAP-TP have fundamentally different applications in research.

  • N6-Benzyladenosine (BAP): This is the nucleoside form, often referred to as 6-Benzylaminopurine when discussing the free base. It is a potent synthetic cytokinin used extensively in plant tissue culture and agricultural research.[6] Its lipophilic benzyl group allows it to traverse cell membranes and interact with cytokinin receptors, initiating the signaling cascade described above. Its activity is typically measured in classical plant bioassays.[7]

  • N6-Benzyladenosine 5'-triphosphate (BAP-TP): This is an analog of Adenosine 5'-triphosphate (ATP). Due to the highly charged triphosphate group, it cannot readily cross cell membranes and is therefore not used as an exogenous agent to stimulate plant growth. Instead, its structural similarity to ATP makes it a valuable tool for studying ATP-utilizing enzymes, particularly protein kinases.[8] Its primary, field-proven application is in a chemical genetics technique known as the "bump-and-hole" approach.[8]

Core Application: BAP-TP in "Bump-and-Hole" Kinase Analysis

The "bump-and-hole" strategy is a powerful method for identifying the direct substrates of a specific protein kinase within a complex cellular environment. The challenge in kinase research is that hundreds of kinases exist, and many share similar ATP-binding pockets and substrate specificities, making it difficult to isolate the activity of a single kinase.

The Causality Behind the "Bump-and-Hole" Approach: The method relies on orthogonal engineering of both the kinase of interest and its ATP substrate.[8]

  • The "Hole": A bulky "gatekeeper" amino acid residue in the ATP-binding pocket of the target kinase is mutated to a smaller one (e.g., tyrosine to glycine). This creates a "hole" or enlarged pocket that does not significantly affect the kinase's overall structure or function but makes it uniquely receptive to a modified ATP analog.

  • The "Bump": BAP-TP serves as the "bumped" ATP analog. Its bulky N6-benzyl group (the "bump") prevents it from fitting into the ATP-binding pocket of wild-type kinases. However, it fits perfectly into the engineered "hole" of the mutated kinase.

This elegant system creates a unique enzyme-substrate pair. The engineered kinase can now uniquely utilize BAP-TP to phosphorylate its substrates, while wild-type kinases in the cell cannot. This allows for the specific labeling and identification of the target kinase's direct downstream substrates.[8]

BumpAndHole cluster_wildtype Wild-Type Kinase cluster_engineered Engineered Kinase cluster_workflow Experimental Workflow WT_Kinase ATP Binding Pocket (with Gatekeeper Residue) ATP ATP ATP->WT_Kinase Fits BAP_TP BAP-TP (Bulky 'Bump') BAP_TP->WT_Kinase Blocked (Steric Hindrance) Eng_Kinase Enlarged ATP Pocket ('Hole' Created) ATP_eng ATP ATP_eng->Eng_Kinase Fits (Lower Affinity) BAP_TP_eng BAP-TP BAP_TP_eng->Eng_Kinase Fits Perfectly (Orthogonal Pair) Start Introduce Engineered Kinase into System (e.g., Cell Lysate) Add Add BAP-TP (often radiolabeled, e.g., γ-³²P) Start->Add Incubate Incubate to allow phosphorylation Add->Incubate Separate Separate proteins (e.g., SDS-PAGE) Incubate->Separate Detect Detect labeled substrates (e.g., Autoradiography) Separate->Detect Identify Identify substrates (e.g., Mass Spectrometry) Detect->Identify

Caption: The "Bump-and-Hole" logic and experimental workflow.

Experimental Protocols

The following protocols provide a framework for utilizing BAP and BAP-TP. They are designed to be self-validating by including necessary controls.

Protocol 1: Wheat Leaf Senescence Bioassay (for N6-Benzyladenosine)

This protocol validates the cytokinin activity of the parent compound, BAP. The principle is that cytokinins delay chlorophyll degradation in detached leaves.

Methodology:

  • Plant Material: Grow wheat (Triticum aestivum) seedlings in the dark for 7-8 days until the first leaf is approximately 10-12 cm long.

  • Leaf Excision: Cut 4 cm segments from the middle of the leaves. Weigh the segments to get an initial fresh weight.

  • Treatment Preparation: Prepare a stock solution of BAP in DMSO. Create a dilution series (e.g., 0, 0.1, 1, 10, 50 µM) in a basal medium (e.g., 2mM KCl). Ensure the final DMSO concentration is constant and low (<0.1%) across all treatments, including the control.

  • Incubation: Float 5-10 leaf segments on 10 mL of each treatment solution in a petri dish. Seal the dishes and incubate in complete darkness at 25°C for 96 hours.

  • Chlorophyll Extraction: After incubation, blot the segments dry. Mince the tissue and place it in 10 mL of 80% ethanol. Heat at 80°C for 10 minutes or until the tissue is white.

  • Quantification: Centrifuge the extract to pellet debris. Measure the absorbance of the supernatant at 665 nm using a spectrophotometer. The 80% ethanol solution serves as the blank.

  • Data Analysis: Higher absorbance at 665 nm corresponds to higher chlorophyll content and thus greater anti-senescence (cytokinin) activity. Plot absorbance against BAP concentration.

Cytokinin StandardTobacco Callus BioassayWheat Leaf Senescence BioassayAmaranthus Bioassay
N6-Benzyladenosine High ActivityVery High ActivityHigh Activity
trans-Zeatin High ActivityHigh ActivityHigh Activity
Kinetin Moderate to High ActivityModerate ActivityModerate Activity
N6-(Δ2-Isopentenyl)adenosine High ActivityLow to Moderate ActivityHigh Activity
Note: This table provides a qualitative summary based on available literature. Relative activity can vary with experimental conditions.[6]
Protocol 2: In Vitro Kinase Assay Using BAP-TP and an Engineered Kinase

This protocol is designed to identify direct substrates of an engineered "hole" kinase.

Methodology:

  • Reagents:

    • Engineered "hole" kinase (purified protein).

    • Wild-type (WT) kinase as a negative control.

    • [γ-³²P]BAP-TP (custom synthesis or specialized vendor).

    • [γ-³²P]ATP as a control.

    • Substrate pool (e.g., total cell lysate from a relevant tissue, purified protein library).

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Reaction Setup (Self-Validating Controls are Critical):

    • Tube 1 (Positive): Engineered Kinase + Substrate Pool + [γ-³²P]BAP-TP

    • Tube 2 (Negative Control 1): WT Kinase + Substrate Pool + [γ-³²P]BAP-TP

    • Tube 3 (Negative Control 2): Engineered Kinase + Substrate Pool + [γ-³²P]ATP (at a concentration where it is outcompeted by BAP-TP).

    • Tube 4 (Autophosphorylation): Engineered Kinase + [γ-³²P]BAP-TP (no substrate pool).

  • Kinase Reaction:

    • Pre-warm all components to 30°C.

    • Initiate the reaction by adding the radiolabeled ATP analog.

    • Incubate at 30°C for 20-30 minutes.

    • Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Detection:

    • Separate the proteins on an SDS-PAGE gel.

    • Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography).

  • Data Interpretation & Expected Outcomes:

    • Tube 1: Strong radioactive bands will appear, corresponding to the molecular weights of the direct substrates and the autophosphorylated kinase.

    • Tube 2: No or very faint bands should be visible, demonstrating that WT kinases cannot use BAP-TP.

    • Tube 3: Faint bands may appear, but they should be significantly weaker than in Tube 1, confirming the preference of the engineered kinase for BAP-TP.

    • Tube 4: A single band corresponding to the kinase itself will confirm autophosphorylation activity.

  • Substrate Identification: Excise the specific bands from a parallel, non-radioactive gel and identify the proteins using mass spectrometry (LC-MS/MS).

Broader Applications and Future Directions

Beyond its role in plant science and chemical genetics, N6-benzyladenosine and its derivatives have attracted significant interest in drug development. Studies have shown that these compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines, including glioma and bladder carcinoma.[9][10][11] The mechanism in these contexts is often distinct from cytokinin signaling and may involve the inhibition of enzymes like farnesyl pyrophosphate synthase (FPPS) or interaction with adenosine receptors.[9][12] This highlights the versatility of the N6-benzyladenosine scaffold in probing diverse biological systems.

Conclusion

N6-Benzyladenosine 5'-triphosphate is a prime example of how a molecule derived from plant hormone research can be repurposed into a highly specific tool for fundamental molecular biology. While its parent nucleoside, BAP, functions as a classical synthetic cytokinin, BAP-TP's utility lies in its role as a specialized ATP analog. For researchers in cell signaling and drug development, BAP-TP, when paired with an engineered kinase, provides an unparalleled method for dissecting complex phosphorylation networks and identifying novel therapeutic targets with high precision. Understanding the distinct roles of the nucleoside versus the triphosphate is paramount for its correct and effective application in the laboratory.

References

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. Available at: [Link]

  • Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling pathways. Annual review of plant biology, 63, 353-380. Available at: [Link]

  • Kieber, J. J. (2002). Cytokinins. The Arabidopsis Book, 1, e0032. Available at: [Link]

  • Kieber Lab. (n.d.). Cytokinin Signaling. UNC College of Arts and Sciences. Available at: [Link]

  • Biology with Animation. (2022, August 10). Cytokinin Signalling Pathway. YouTube. Available at: [Link]

  • Doležal, K., Popa, I., Hauserová, E., Spíchal, L., Chakrabarty, K., Novák, O., ... & Strnad, M. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Bioorganic & medicinal chemistry, 15(11), 3737-3747. Available at: [Link]

  • Zatloukal, M., Spíchal, L., Shishkin, A. A., Pospíšil, T., Alexeyev, A. A., Koshkin, A. A., ... & Doležal, K. (2022). In Planta, In Vitro and In Silico Studies of Chiral N 6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. International Journal of Molecular Sciences, 23(19), 11334. Available at: [Link]

  • Van der Westhuizen, C., D’Souza, S., Trávníček, Z., & Van Jaarsveld, N. (2014). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules, 19(11), 17578-17593. Available at: [Link]

  • ResearchGate. (n.d.). Possible modifications of N 6-benzyladenosine (23). Available at: [Link]

  • Mlejnek, P., Ríhová, M., & Vacek, J. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Acta biochimica et biophysica Sinica, 45(5), 396-405. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N6‐Substituted Adenosines as Cytokinin Nucleosides. Available at: [Link]

  • van Galen, P. J., van Vlijmen, H. W., Ijzerman, A. P., & Soudijn, W. (1995). Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Journal of medicinal chemistry, 38(1), 172-180. Available at: [Link]

  • Covelli, V., Grimaldi, M., Randino, R., Firoznezhad, M., Proto, M. C., Gazzerro, P., ... & Rodriquez, M. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7183. Available at: [Link]

  • Covelli, V., Grimaldi, M., Randino, R., Firoznezhad, M., Proto, M. C., Gazzerro, P., ... & Rodriquez, M. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7183. Available at: [Link]

Sources

The Role of N6-Benzyladenosine 5'-triphosphate as an Intracellular Effector in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract: N6-benzyladenosine (N6-BzA), a synthetic cytokinin, has emerged as a promising anti-neoplastic agent that induces cell cycle arrest and apoptosis in a variety of cancer cell lines. A critical and often overlooked aspect of its mechanism is the requirement for intracellular phosphorylation to exert its cytotoxic effects. This guide posits that N6-Benzyladenosine 5'-triphosphate (N6-Bn-ATP), the fully phosphorylated derivative, is the ultimate intracellular effector molecule. We will dissect the mechanistic journey from the cellular uptake of the parent nucleoside, N6-BzA, to the pro-apoptotic actions of its triphosphate form. This document provides a comprehensive overview of the key signaling pathways, detailed experimental protocols for validation, and expert insights into the causality behind methodological choices, designed for researchers and drug development professionals in oncology.

Introduction: The Precursor and the Active Effector

While N6-Benzyladenosine 5'-triphosphate (N6-Bn-ATP) is the central molecule of interest, its direct therapeutic application is hindered by the impermeable nature of the cell membrane to phosphorylated nucleotides. The scientific literature, therefore, focuses on its cell-permeable precursor, the nucleoside N6-benzyladenosine (N6-BzA) . N6-BzA is a synthetic cytokinin that has demonstrated significant anti-cancer properties, including the ability to suppress the growth of various neoplastic cells and induce programmed cell death, or apoptosis[1][2].

Crucially, studies have shown that the cytotoxic effect of N6-BzA is contingent upon its intracellular activation via phosphorylation by adenosine kinase[3]. This metabolic conversion transforms the inactive prodrug into its active nucleotide forms: N6-Bn-AMP, N6-Bn-ADP, and finally, N6-Bn-ATP. It is this intracellularly generated N6-Bn-ATP that is hypothesized to interfere with key cellular processes, leading to apoptosis. This guide will explore the mechanisms of action attributed to this ultimate effector molecule.

The Critical Activation Step: Intracellular Phosphorylation

The journey of N6-BzA from an extracellular agent to an intracellular apoptotic effector begins with its transport into the cell and subsequent phosphorylation. This is not merely a metabolic footnote but the central requirement for its bioactivity.

  • Causality of Phosphorylation: Research on HL-60 leukemia cells has demonstrated that the apoptotic effects of N6-BzA can be completely prevented by potent inhibitors of adenosine kinase[3]. This finding strongly suggests that the parent nucleoside, N6-BzA, does not interact with extracellular adenosine receptors to induce apoptosis, but rather, its phosphorylated metabolites are responsible for the cytotoxic activity within the cell[3]. The conversion to the nucleotide form is essential to "trap" the molecule inside the cell and enable its interaction with ATP-dependent enzymes.

Below is a diagram illustrating this foundational concept.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) N6_BzA_ext N6-Benzyladenosine (N6-BzA) Transporter Nucleoside Transporter N6_BzA_ext->Transporter Uptake N6_BzA_int N6-BzA AK Adenosine Kinase (AK) N6_BzA_int->AK 1st Phosphorylation (Rate-Limiting Step) N6_Bn_AMP N6-Bn-AMP Kinases Other Kinases N6_Bn_AMP->Kinases N6_Bn_ADP N6-Bn-ADP N6_Bn_ADP->Kinases N6_Bn_ATP N6-Bn-ATP (Active Effector) Apoptosis Apoptotic Pathways N6_Bn_ATP->Apoptosis Induces Transporter->N6_BzA_int AK->N6_Bn_AMP Kinases->N6_Bn_ADP Kinases->N6_Bn_ATP

Caption: Intracellular activation of N6-BzA to N6-Bn-ATP.

Core Mechanisms of N6-Bn-ATP-Induced Apoptosis

Once formed, N6-Bn-ATP acts as a molecular mimic of ATP, enabling it to interfere with multiple ATP-dependent pathways critical for cancer cell survival. The induction of apoptosis appears to be multi-faceted and independent of direct genotoxic stress[4].

Inhibition of the Mevalonate Pathway via FPPS Targeting

A primary mechanism identified is the disruption of the mevalonate pathway through the inhibition of Farnesyl Pyrophosphate Synthase (FPPS)[4][5][6].

  • Mechanistic Insight: FPPS is a critical enzyme that synthesizes isoprenoids necessary for the post-translational modification (prenylation) of small GTPases like Ras and Rap-1A. These proteins are essential for cell signaling, proliferation, and survival. By inhibiting FPPS, N6-BzA (and its active form, N6-Bn-ATP) prevents the prenylation and subsequent membrane localization of these oncogenic proteins, effectively shutting down their signaling cascades[6]. This has been shown to be particularly effective in glioma cells[5]. This disruption of a fundamental cellular process triggers the intrinsic pathway of apoptosis.

Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway

The downstream consequence of cellular stress induced by N6-Bn-ATP is the activation of the mitochondrial pathway of apoptosis. This is a tightly regulated process culminating in the activation of executioner caspases.

  • Key Events:

    • Mitochondrial Outer Membrane Permeabilization (MOMP): Cellular stress signals converge on the mitochondria, leading to the permeabilization of the outer mitochondrial membrane[7].

    • Cytochrome c Release: Following MOMP, pro-apoptotic proteins, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytosol[7][8].

    • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP or ATP, oligomerizes to form the "apoptosome"[8].

    • Caspase Activation Cascade: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a host of cellular substrates[1][8].

Studies confirm that treatment with N6-BzA leads to the distinct activation of both caspase-9 and caspase-3, which is a hallmark of the intrinsic pathway[1].

N6_Bn_ATP Intracellular N6-Bn-ATP FPPS FPPS Inhibition N6_Bn_ATP->FPPS Targets Prenylation Disrupted Protein Prenylation (e.g., Ras) FPPS->Prenylation Stress Cellular Stress Prenylation->Stress Mito Mitochondrion Stress->Mito Induces MOMP CytC Cytochrome c (released) Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Binds Apoptosome Apoptosome Assembly Apaf1->Apoptosome Forms Casp9 Caspase-9 (activated) Apoptosome->Casp9 Recruits & Activates Casp3 Caspase-3 (activated) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes cluster_assays Apoptosis Assays cluster_results Data Analysis Start Cancer Cell Culture Treatment Treat with N6-BzA (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Flow Flow Cytometry: Annexin V / PI Staining Harvest->Flow Caspase Plate Reader / Flow: Caspase-3/7 Activity Harvest->Caspase Western Western Blot: Cleaved Caspase-9, Cleaved PARP Harvest->Western Quantify Quantify Apoptosis (%) Flow->Quantify Activity Measure Enzyme Activity Caspase->Activity Protein Analyze Protein Levels Western->Protein End Conclusion: N6-BzA Induces Apoptosis Quantify->End Activity->End Protein->End

Caption: Experimental workflow for validating apoptosis.

Conclusion and Future Directions

The evidence strongly supports a model where the nucleoside N6-benzyladenosine acts as a prodrug, requiring intracellular phosphorylation to N6-Benzyladenosine 5'-triphosphate to become a potent inducer of apoptosis in cancer cells. The primary mechanisms of the active N6-Bn-ATP involve the inhibition of FPPS in the mevalonate pathway and the subsequent triggering of the intrinsic mitochondrial apoptotic cascade, hallmarked by the activation of caspases-9 and -3.

Future research should focus on:

  • Direct Kinase Targets: N6-Bn-ATP's structural similarity to ATP makes it a candidate for inhibiting various protein kinases that are often dysregulated in cancer. Kinome-wide screening and "bump-and-hole" chemical genetic techniques could identify specific kinases that are direct targets.[9]

  • Improving Delivery: The development of cell-permeable analogs of N6-Bn-ATP or advanced nanoparticle delivery systems could bypass the need for intracellular activation, potentially increasing therapeutic efficacy and overcoming resistance mechanisms related to poor adenosine kinase activity.[10][11]

  • Combination Therapies: Investigating the synergistic effects of N6-BzA with other chemotherapeutic agents could provide novel treatment strategies that target cancer cell vulnerabilities from multiple angles.

This guide provides a foundational understanding and practical framework for researchers to explore the anti-cancer potential of N6-Bn-ATP, a molecule that holds promise as a key effector in a new class of oncology therapeutics.

References

  • Meli, M., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents Med Chem., 13(4), 672-8. [Link]

  • Veselý, J., et al. (2000). Induction of apoptosis in HL-60 cells by N(6)-benzyladenosine. J Cell Biochem., 77(2), 266-75. [Link]

  • Ciaglia, E., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7146. [Link]

  • Laezza, C., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7146. [Link]

  • ScienceDaily. (2014). New technique uses ATP as trigger for targeted anti-cancer drug delivery. [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews. Molecular cell biology, 9(1), 47–59. [Link]

  • Mohamad, N., et al. (2005). Mitochondrial apoptotic pathways. Biocell, 29(2), 149-66. [Link]

  • EurekAlert!. (2014). New technique uses ATP as trigger for targeted anti-cancer drug delivery. [Link]

Sources

Investigating the Anti-Proliferative Effects of N6-Benzyladenosine 5'-triphosphate: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyladenosine (BAPR), a synthetic cytokinin, has emerged as a compound of significant interest in oncology research due to its potent anti-proliferative and pro-apoptotic activities across various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-cancer effects of N6-Benzyladenosine and its intracellularly active triphosphate form. We delve into the core signaling pathways modulated by this compound, including cell cycle regulation, apoptosis induction, and mevalonate pathway inhibition. This document serves as a practical resource for researchers, offering detailed, field-proven protocols for assessing cell viability, analyzing signaling cascades via Western blotting, and measuring kinase activity. Our objective is to equip scientists and drug development professionals with the foundational knowledge and methodological tools required to effectively investigate and harness the therapeutic potential of N6-Benzyladenosine 5'-triphosphate.

Introduction: From Plant Hormone to Anti-Cancer Candidate

N6-Benzyladenosine is a synthetic member of the cytokinin family, a class of phytohormones known for regulating plant growth and development.[1][3] Beyond its role in botany, N6-Benzyladenosine and its analogues have demonstrated significant cytotoxic and anti-proliferative effects against a range of human neoplastic cells, including bladder, colon, and glioma cell lines.[1][3][4]

A crucial aspect of its mechanism is the requirement for intracellular phosphorylation. N6-Benzyladenosine is taken up by cells and converted by adenosine kinase into its nucleotide forms, including N6-Benzyladenosine 5'-triphosphate.[5][6] This bioactivation is essential for its cytotoxic effects, a point underscored by findings that inhibiting adenosine kinase can prevent BAPR-induced apoptosis.[5][7] Therefore, while this guide focuses on the effects of the triphosphate form, it is understood that these are typically initiated by treating cells with the parent nucleoside, N6-Benzyladenosine.

Core Mechanisms of Anti-Proliferative Action

The anti-cancer properties of N6-Benzyladenosine are not attributed to a single mode of action but rather a multi-faceted attack on cancer cell physiology. A key characteristic is its ability to induce cell death without causing the genotoxic stress often associated with traditional chemotherapeutics.[1][2][3]

Induction of G0/G1 Cell Cycle Arrest

One of the earliest and most consistent observations is the ability of N6-Benzyladenosine to inhibit cancer cell growth by arresting the cell cycle in the G0/G1 phase.[1][3][4] This halt prevents cells from entering the S phase, the period of DNA synthesis, thereby effectively stopping proliferation. This effect is often preceded by noticeable changes in cell morphology and a disorganization of the actin cytoskeleton, suggesting a potential link between cytoskeletal integrity and cell cycle progression.[1][3]

Apoptosis via Caspase Activation

N6-Benzyladenosine is a potent inducer of apoptosis, or programmed cell death. This process is characterized by distinct morphological changes, including chromatin condensation and the formation of apoptotic bodies.[4][5] Mechanistically, this is linked to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, treatment with N6-Benzyladenosine has been shown to increase the activity of initiator caspase-9 and executioner caspase-3, indicating the involvement of the intrinsic apoptotic pathway.[4]

Interference with the Mevalonate Pathway

A distinct and significant mechanism of action is the interference with the mevalonate pathway through the inhibition of Farnesyl pyrophosphate synthase (FPPS).[2][4][8][9] FPPS is a critical enzyme responsible for producing isoprenoids necessary for the post-translational modification (prenylation) of small GTPases like Ras and Rap-1A.[2][8] These proteins are frequently implicated in cancer cell proliferation and survival signaling. By inhibiting FPPS, N6-Benzyladenosine prevents the proper localization and function of these key signaling proteins, thereby disrupting oncogenic pathways.[8][9]

cluster_pathways Cellular Effects cluster_outcomes Anti-Proliferative Outcomes BAPR N6-Benzyladenosine AK Adenosine Kinase BAPR->AK Intracellular Phosphorylation BAPR_TP N6-Benzyladenosine-5'-TP (Active Form) AK->BAPR_TP FPPS FPPS Inhibition BAPR_TP->FPPS Actin Actin Cytoskeleton Disorganization BAPR_TP->Actin Caspase Caspase-9 & -3 Activation BAPR_TP->Caspase Prenylation Protein Prenylation Disrupted (e.g., Ras, Rap-1A) FPPS->Prenylation Arrest G0/G1 Cell Cycle Arrest Prenylation->Arrest Actin->Arrest Apoptosis Apoptosis Actin->Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway of N6-Benzyladenosine.

Experimental Protocols for Investigation

To validate and quantify the anti-proliferative effects of N6-Benzyladenosine, a series of well-established in vitro assays are required. The following protocols are designed to be self-validating systems, providing robust and reproducible data.

Workflow for Assessing Anti-Proliferative Effects

A logical experimental progression is essential for a thorough investigation. The workflow typically begins with broad assessments of cell viability and proliferation, followed by more focused mechanistic studies into apoptosis and specific signaling pathways.

cluster_assays Primary & Secondary Assays start Cancer Cell Culture (e.g., T24, HL-60, U87MG) treat Treat with N6-Benzyladenosine (Dose-Response & Time-Course) start->treat viability Cell Viability/Proliferation (MTT or BrdU Assay) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) viability->apoptosis If viability decreases western Mechanism Analysis (Western Blot for Caspases, FPPS) apoptosis->western If apoptosis is induced data Data Analysis & Interpretation western->data

Caption: General experimental workflow for N6-Benzyladenosine studies.

Cell Proliferation and Viability Assays

Assessing the impact of N6-Benzyladenosine on cell number and health is the foundational experiment. The MTT and BrdU assays are commonly used, but they measure different aspects of cell behavior.

  • MTT Assay: Measures the metabolic activity of viable cells. It is a rapid, high-throughput method ideal for initial screening to determine IC50 values.[10][11]

  • BrdU Assay: Measures the incorporation of bromodeoxyuridine into newly synthesized DNA, providing a direct assessment of cell proliferation. It is more specific for proliferation than metabolic assays.[10][12][13]

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of N6-Benzyladenosine (e.g., 0-100 µM). Include a vehicle-only control. Incubate for the desired time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality Note: Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Treatment GroupConcentration (µM)Cell Viability (%) after 48h (Mean ± SD)
Vehicle Control0100 ± 4.5
N6-Benzyladenosine185 ± 5.1
N6-Benzyladenosine1052 ± 3.8
N6-Benzyladenosine5021 ± 2.9
N6-Benzyladenosine1008 ± 1.5

Table 1: Example data from an MTT assay on a hypothetical cancer cell line.

Analysis of Signaling Pathways via Western Blotting

Western blotting is indispensable for dissecting the molecular mechanisms of N6-Benzyladenosine. It allows for the detection and semi-quantification of specific proteins, including their phosphorylation (activation) status.[14][15][16]

Protocol 2: Western Blot Analysis

  • Cell Culture and Lysis: Grow cells to 70-80% confluency and treat with N6-Benzyladenosine as required. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are critical to preserve the phosphorylation status of signaling proteins for analysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[14]

  • Gel Electrophoresis: Separate the denatured proteins by size on an SDS-polyacrylamide gel.[14]

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-Akt, anti-FPPS) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Use densitometry software to quantify band intensity. Normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels across samples.

Target ProteinVehicle Control (Relative Density)N6-Benzyladenosine (10µM) (Relative Density)Fold Change
Cleaved Caspase-31.04.7+4.7
Total Caspase-31.00.9-0.1
FPPS1.01.1+0.1
p-Ras (Prenylated)1.00.3-0.7
Total Ras1.01.00.0

Table 2: Example semi-quantitative data from a Western blot analysis.

Kinase Activity Assays

Given the importance of phosphorylation in both activating N6-Benzyladenosine (via adenosine kinase) and in the downstream signaling it affects, kinase activity assays are highly valuable. Modern assays often use luminescence to measure the amount of ADP produced, which correlates with kinase activity.

Protocol 3: Non-Radioactive Kinase Activity Assay (Luminescent)

  • Assay Setup: Prepare a reaction mixture in a 96-well plate containing the kinase of interest (e.g., adenosine kinase from a cell lysate), its specific substrate (adenosine for adenosine kinase), and an optimized ATP concentration.

  • Initiate Reaction: Add N6-Benzyladenosine (as a potential substrate or inhibitor depending on the experimental question) to the wells. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation: Add a Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP.

  • Luminescence Measurement: The newly synthesized ATP is used by a luciferase to produce light. Measure the luminescent signal with a plate reader. The signal intensity is directly proportional to the kinase activity.

  • Analysis: Compare the luminescence signals from treated samples to controls to determine the effect of the compound on kinase activity.

Conclusion and Future Directions

N6-Benzyladenosine 5'-triphosphate, generated intracellularly from its parent nucleoside, exhibits potent anti-proliferative effects through a sophisticated, multi-pronged mechanism that includes G0/G1 cell cycle arrest, caspase-dependent apoptosis, and disruption of the mevalonate pathway.[1][2][4] Its ability to induce apoptosis without causing direct DNA damage makes it an attractive candidate for further investigation in cancer therapy.[2][3]

The protocols detailed in this guide provide a robust framework for researchers to explore its efficacy and mechanisms in various cancer models. Future research should focus on in vivo studies to validate these in vitro findings, explore potential synergistic effects with existing chemotherapeutics, and further elucidate the complex interplay between cytoskeletal dynamics and the induction of apoptosis by this promising compound.

References

  • Castiglioni, S., Casati, S., Ottria, R., Ciuffreda, P., & Maier, J. A. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 13(4), 672-8. Available from: [Link]

  • Laezza, C., et al. (2012). N6-Isopentenyladenosine and its Analogue N6-Benzyladenosine Induce Cell Cycle Arrest and Apoptosis in Bladder Carcinoma T24 Cell. Bentham Science Publishers. Available from: [Link]

  • Dolezel, P., Mlejnek, P., & Koudelková, P. (2000). Induction of apoptosis in HL-60 cells by N(6)-benzyladenosine. Journal of Cellular Biochemistry, 77(2), 269-81. Available from: [Link]

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU, University of Dundee. Retrieved from: [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol, 4(5), e1068. Available from: [Link]

  • Multispan, Inc. (n.d.). Cell Proliferation Assays. Retrieved from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from: [Link]

  • Robaina-Alcalá, M., et al. (2009). The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines. Biochemical Pharmacology, 77(7), 1125-38. Available from: [Link]

  • Bergler, W., Petroianu, G., & Schadel, A. (1993). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. ORL; Journal for Oto-rhino-laryngology and Its Related Specialties, 55(4), 230-5. Available from: [Link]

  • Karger Publishers. (2010). Feasibility of Proliferation Studies Using the BrdU and MTT Assays with a Head and Neck Carcinoma Cell Line. ORL, 55(4), 230-235. Available from: [Link]

  • ResearchGate. (2015). Can MTT assay be taken as equivalent to cell proliferation assay (BrdU)? Retrieved from: [Link]

  • Zeng, F., Marino, S., & Idris, A. I. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology. Available from: [Link]

  • Malfitano, A. M., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7208. Available from: [Link]

  • PubMed. (2009). The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines. Biochemical Pharmacology, 77(7), 1125-38. Available from: [Link]

  • Malfitano, A. M., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. PMC - NIH. Available from: [Link]

  • Palacký University Olomouc. (n.d.). Biologically active derivatives of N6-benzyladenosine-5´-monophosphate. Retrieved from: [Link]

  • Mehrzad, J., & Rajabi, M. (2011). N6-furfuryladenine (kinetin): cytotoxicity against mcf-7 breast cancer cell line and interaction with bovine serum albumin. African Journal of Biotechnology, 10(33), 6304-6309. Available from: [Link]

  • Dolezel, P., Koudelkova, P., & Mlejnek, P. (2010). Halogenation of N⁶-benzyladenosine decreases its cytotoxicity in human leukemia cells. Toxicology in Vitro, 24(8), 2079-83. Available from: [Link]

  • Scientific Archives. (n.d.). Kinetin/N6-furfuryladenine: A New Neurodegenerative Disease Lead from an Old Plant Cytokine. Retrieved from: [Link]

  • Jablonska-Trypuc, A., Matejczyk, M., & Czerpak, R. (2016). N6-benzyladenine and kinetin influence antioxidative stress parameters in human skin fibroblasts. Molecular and Cellular Biochemistry, 413(1-2), 97-107. Available from: [Link]

  • Kim, J., et al. (1995). Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry, 38(21), 4163-4168. Available from: [Link]

  • Laezza, C., et al. (2006). N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation. The FASEB Journal. Available from: [Link]

  • ResearchGate. (n.d.). N6-benzyladenosine analogs of (A2′p)2A: Synthesis and activity to tobacco mosaic virus. Retrieved from: [Link]

  • Semantic Scholar. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Retrieved from: [Link]

  • ChEMBL. (n.d.). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. Retrieved from: [Link]

Sources

A Technical Guide to the Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by N6-Benzyladenosine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Farnesyl Pyrophosphate Synthase (FPPS) as a therapeutic target and details the inhibitory action of N6-Benzyladenosine, a non-bisphosphonate inhibitor. It is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate this interaction, from biochemical characterization to cellular validation.

Part 1: Farnesyl Pyrophosphate Synthase: A Critical Node in Isoprenoid Biosynthesis

The Mevalonate Pathway and the Central Role of FPPS

The mevalonate (MVA) pathway is a fundamental metabolic cascade responsible for the synthesis of isoprenoids, a diverse class of molecules essential for various cellular functions.[1] Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in this pathway, catalyzing the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to produce farnesyl pyrophosphate (FPP).[2][3][4] This C15 isoprenoid, FPP, represents a major branch-point. It serves as the precursor for the synthesis of cholesterol, steroid hormones, dolichol, coenzyme Q, and heme A.[1][5] Furthermore, FPP is the substrate for protein farnesylation, a critical post-translational modification for the function of signaling proteins like Ras.[6][7]

Structure and Catalytic Function

Human FPPS is a homodimeric enzyme. Each subunit is composed of a single domain with a large central active site.[8] The enzyme's catalytic cycle involves the binding of the allylic substrate (DMAPP or GPP) followed by the binding of IPP. This ordered binding induces a conformational change, closing the active site to the solvent and facilitating the condensation reaction.[6][9]

FPPS as a Validated Therapeutic Target

The critical role of FPP in cellular physiology makes FPPS a compelling target for drug development. Inhibition of FPPS disrupts downstream processes, leading to effects such as apoptosis in osteoclasts and tumor cells. This has been clinically validated by the success of nitrogen-containing bisphosphonates (N-BPs) like zoledronate, which are potent FPPS inhibitors used to treat bone resorption diseases such as osteoporosis.[1][2] There is also significant interest in developing FPPS inhibitors for oncology, as preclinical studies have demonstrated their ability to suppress the proliferation of various cancers, including breast, prostate, and colorectal cancer.[1][2] However, the high bone affinity and poor soft-tissue distribution of bisphosphonates limit their use beyond bone diseases, driving the search for novel, non-bisphosphonate inhibitors.[10][11]

Part 2: N6-Benzyladenosine: A Non-Bisphosphonate FPPS Inhibitor

N6-Benzyladenosine is a cytokinin, a class of phytohormones, that has demonstrated a range of biological activities in human cells, including the induction of apoptosis and cell cycle arrest in cancer cell lines.[12][13] Notably, recent research has identified FPPS as a direct molecular target of N6-Benzyladenosine and its parent compound, N6-isopentenyladenosine (i6A).[14][15]

Mechanism of Action: Interference with the Mevalonate Pathway

N6-Benzyladenosine exerts its anti-glioma and anti-proliferative effects by directly interfering with the mevalonate pathway through the inhibition of FPPS.[12][14] This action is distinct from other known activities of adenosine analogs, such as adenosine receptor agonism, and represents a novel mechanism for this class of molecules.[12][16] The inhibition of FPPS by N6-benzyladenosine leads to a depletion of FPP and geranylgeranyl pyrophosphate (GGPP), which in turn impairs the prenylation of small GTPases like Ras and Rap-1A.[14] The disruption of this essential post-translational modification is a key event that triggers downstream anti-proliferative and pro-apoptotic signaling.

The Allosteric Opportunity

While bisphosphonates target the enzyme's active site, a druggable allosteric pocket has also been identified on FPPS, adjacent to the IPP binding site.[1][2] This pocket has become a major focus for the development of non-bisphosphonate inhibitors.[11] While the precise binding mode of N6-Benzyladenosine requires further structural elucidation, its non-bisphosphonate nature makes it an intriguing candidate for exploring interactions beyond the highly charged active site targeted by N-BPs.

Part 3: Experimental Validation of FPPS Inhibition

This section provides a series of validated, step-by-step protocols for researchers to characterize the inhibition of FPPS by N6-Benzyladenosine.

Workflow for Characterizing an FPPS Inhibitor

The overall workflow involves producing the target enzyme, confirming its activity, determining the inhibitor's potency, and finally, assessing its impact in a cellular context.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation A Recombinant FPPS Expression & Purification B Enzyme Activity Assay (Pyrophosphate Detection) A->B Purified Enzyme C IC50 Determination (Dose-Response Curve) B->C Validated Assay D Cell-Based Assay (Protein Prenylation) C->D Potent Inhibitor Identified E Phenotypic Assay (Cell Viability/Apoptosis) D->E Target Engagement Confirmed

Caption: Workflow for FPPS inhibitor characterization.

Protocol: Recombinant Human FPPS Expression and Purification

Rationale: A consistent supply of pure, active enzyme is paramount for reliable biochemical assays. E. coli is a cost-effective and high-yield system for expressing human FPPS. An N-terminal His-tag allows for efficient purification via immobilized metal affinity chromatography (IMAC).

Methodology:

  • Cloning: Subclone the coding sequence for the short isoform of human FPPS (residues 67-435) into a suitable E. coli expression vector (e.g., pET-28a) containing an N-terminal His6-tag.[8]

  • Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression:

    • Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to culture overnight at 18°C to improve protein solubility.

  • Lysis:

    • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail).

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C).

  • Purification (IMAC):

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

    • Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Quality Control:

    • Analyze fractions by SDS-PAGE to assess purity (expected MW ~42.4 kDa).[8]

    • Pool pure fractions, dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT), and store at -80°C.

Protocol: In Vitro FPPS Activity Assay (Pyrophosphatase-Coupled)

Rationale: This continuous spectrophotometric assay is amenable to high-throughput screening. FPPS produces pyrophosphate (PPi) as a product. An excess of inorganic pyrophosphatase is added to the reaction, which hydrolyzes PPi to two molecules of orthophosphate (Pi). The release of Pi is then detected using a malachite green-based reagent, which forms a colored complex that can be measured at ~620 nm.[17]

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix in a 96-well plate. For each 100 µL reaction, include:

    • Assay Buffer (100 mM Tris-HCl pH 8.0, 5 mM MgCl2).[17]

    • Substrates: 20 µM Geranyl Pyrophosphate (GPP) and 20 µM Isopentenyl Pyrophosphate (IPP).

    • Coupling Enzyme: 0.05 U/mL inorganic pyrophosphatase.[17]

    • Test Compound: N6-Benzyladenosine at various concentrations (or DMSO for vehicle control).

  • Initiation: Add recombinant FPPS (e.g., 25 nM final concentration) to initiate the reaction.[17]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Detection:

    • Stop the reaction by adding a malachite green/ammonium molybdate colorimetric reagent.

    • Incubate at room temperature for 15 minutes to allow color development.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis (IC50 Determination):

    • Subtract the background absorbance (no enzyme control).

    • Normalize the data, setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the log concentration of N6-Benzyladenosine.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetIC50 (µM)Notes
ZoledronateHuman FPPS~0.5Potent bisphosphonate active site inhibitor (Reference)[7]
N6-BenzyladenosineHuman FPPS~0.3 - 20Reported range of activity against glioma cells by interfering with FPPS[12]
CelastrolT. brucei FPPS17Natural product allosteric inhibitor (Reference)[7]

Table 1: Comparative IC50 values of selected FPPS inhibitors.

Protocol: Cellular Assay for FPPS Target Engagement

Rationale: To confirm that N6-Benzyladenosine inhibits FPPS within a cellular context, one must assess the downstream consequences of the enzyme's inhibition. The most direct consequence is the failure to prenylate target proteins. Unprenylated proteins often exhibit a slight shift in molecular weight, which can be detected by Western blotting.[18]

Methodology (Detection of Unprenylated Rap1A):

  • Cell Culture: Plate a relevant cancer cell line (e.g., HCT116 colorectal cancer cells) and allow them to adhere overnight.[14]

  • Treatment: Treat the cells with increasing concentrations of N6-Benzyladenosine (e.g., 1 µM to 50 µM) or a positive control (e.g., Zoledronate) for 24-48 hours.

  • Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with a primary antibody specific for Rap1A.

    • Wash and probe with an appropriate HRP-conjugated secondary antibody.

    • Detect the bands using an ECL (chemiluminescence) substrate.

  • Analysis: Look for the appearance of a slower-migrating (higher molecular weight) band corresponding to the unprenylated form of Rap1A in treated samples. The intensity of this upper band should increase with higher concentrations of the inhibitor, confirming target engagement.

G FPPS FPPS Active FPP FPP Pool FPPS->FPP Produces FPPS_Inhib FPPS Inhibited FPPS_Inhib->FPP Depletes N6BA N6-Benzyladenosine N6BA->FPPS_Inhib Inhibits Prenylation Protein Prenylation (e.g., Rap1A) FPP->Prenylation Substrate for Unprenylated_Rap1A Unprenylated Rap1A (Inactive, Cytosolic) FPP->Unprenylated_Rap1A Accumulates Prenylated_Rap1A Prenylated Rap1A (Active, Membrane-Bound) Prenylation->Prenylated_Rap1A Signaling Downstream Signaling Prenylated_Rap1A->Signaling Apoptosis Apoptosis / Growth Arrest Unprenylated_Rap1A->Apoptosis Signaling->Apoptosis Blocks

Caption: Cellular mechanism of N6-Benzyladenosine.

Part 4: Conclusion and Future Directions

N6-Benzyladenosine represents a promising non-bisphosphonate scaffold for the development of novel FPPS inhibitors. Its ability to interfere with the mevalonate pathway in cancer cells provides a clear mechanism for its observed anti-proliferative effects. The experimental framework provided in this guide offers a robust system for characterizing its biochemical potency and confirming its mechanism of action in a cellular environment.

Future research should focus on:

  • Structural Biology: Obtaining a co-crystal structure of N6-Benzyladenosine with FPPS to elucidate its precise binding mode, which will be critical for structure-based drug design.

  • Kinetic Analysis: Performing detailed enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, allosteric).

  • Lead Optimization: Synthesizing and testing analogs of N6-Benzyladenosine to improve potency, selectivity, and drug-like properties.[14]

  • In Vivo Efficacy: Evaluating optimized leads in preclinical animal models of cancer to assess their therapeutic potential.

By leveraging these approaches, the scientific community can further explore the potential of N6-Benzyladenosine and related compounds as a new class of therapeutics targeting FPPS for cancer and other diseases.

References

  • Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry. Available from: [Link]

  • Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening. PMC - NIH. Available from: [Link]

  • Discovery of Novel Allosteric Non-Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthase by Integrated Lead Finding. ResearchGate. Available from: [Link]

  • Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway. Scilit. Available from: [Link]

  • 5JA0: Crystal structure of human FPPS with allosterically bound FPP. RCSB PDB. Available from: [Link]

  • Farnesyl Diphosphate Synthase Assay. Springer Nature Experiments. Available from: [Link]

  • Farnesyl Diphosphate Synthase Assay. PubMed. Available from: [Link]

  • FPPS catalyzed reactions and our new enzyme assay. ResearchGate. Available from: [Link]

  • Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. PMC - NIH. Available from: [Link]

  • Ternary complex structures of human farnesyl pyrophosphate synthase bound with a novel inhibitor and secondary ligands provide insights into the molecular details of the enzyme's active site closure. ResearchGate. Available from: [Link]

  • Structural characterization of substrate and inhibitor binding to farnesyl pyrophosphate synthase from Pseudomonas aeruginosa. PubMed Central. Available from: [Link]

  • Structure of human farnesyl pyrophosphate synthase in complex with an aminopyridine bisphosphonate and two molecules of inorgani. IUCr Journals. Available from: [Link]

  • Farnesyl pyrophosphate synthase - P14324. UniProt. Available from: [Link]

  • Taxodione and arenarone inhibit farnesyl diphosphate synthase by binding to the isopentenyl diphosphate site. PNAS. Available from: [Link]

  • Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. ACS Chemical Biology. Available from: [Link]

  • Peptides as modulators of FPPS enzyme. Lirias. Available from: [Link]

  • N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation. ResearchGate. Available from: [Link]

  • N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. PMC. Available from: [Link]

  • N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. PubMed. Available from: [Link]

  • Combinatorial Modulation of Protein Prenylation. PMC - NIH. Available from: [Link]

  • Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. PMC - NIH. Available from: [Link]

  • Chemical structures of N6-benzyladenosine derivatives (2a–m). ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to Mevalonate Pathway Interference by N6-Benzyladenosine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond Cytokinins – A New Paradigm in Metabolic Targeting

For decades, N6-Benzyladenosine (N6-BA) and its related compounds were primarily studied within the realm of plant biology as synthetic cytokinins, regulators of cell growth and differentiation.[1][2] However, a growing body of evidence has repositioned these molecules as potent agents in human cell biology, particularly in oncology. Their ability to induce cell cycle arrest and apoptosis in various cancer cell lines has spurred a deeper investigation into their mechanisms of action.[3][4] This guide moves beyond the classical understanding of N6-BA to provide a detailed technical exploration of its interference with a central hub of cellular metabolism: the mevalonate (MVA) pathway.

Recent studies have compellingly identified Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the MVA pathway, as a direct target of N6-isopentenyladenosine (a close analogue) and N6-BA.[5][6][7][8] This discovery opens a new therapeutic avenue, distinct from traditional statins or bisphosphonates, for modulating cellular processes dependent on isoprenoid biosynthesis. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to explore, validate, and leverage this interaction. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present a clear mechanistic framework for understanding how these adenosine derivatives exert their powerful anti-cancer effects.

The Mevalonate Pathway: A Cornerstone of Cellular Function and a Prime Therapeutic Target

The mevalonate pathway is a highly conserved metabolic cascade responsible for the synthesis of a diverse array of isoprenoids, which are fundamental for numerous cellular functions.[9][10] The pathway begins with Acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational five-carbon building blocks for all isoprenoids.[11]

Key Outputs and Their Significance:

  • Sterols (e.g., Cholesterol): Essential for maintaining cell membrane integrity and fluidity.[10]

  • Non-Sterol Isoprenoids: This class includes vital molecules such as:

    • Farnesyl Pyrophosphate (FPP) & Geranylgeranyl Pyrophosphate (GGPP): These are lipid moieties essential for the post-translational prenylation of small GTPases like Ras, Rho, and Rap.[9][10] Prenylation anchors these signaling proteins to cell membranes, a prerequisite for their function in cell growth, proliferation, and survival pathways.[12]

    • Ubiquinone (Coenzyme Q10): A critical component of the mitochondrial electron transport chain.[11][13]

    • Dolichol: Required for the synthesis of N-linked glycoproteins.[14]

Given its central role, dysregulation of the MVA pathway is a hallmark of many cancers, which often exhibit elevated pathway flux to support rapid proliferation and survival.[15][16] This dependency makes the pathway an attractive target for anti-cancer therapies.[9][10]

Diagram: The Mevalonate Pathway

Mevalonate_Pathway cluster_inhibition Point of Interference acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Statin Target) ipp IPP / DMAPP mevalonate->ipp Multiple Steps fpp Farnesyl Pyrophosphate (FPP) ipp->fpp FPPS ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp GGPPS squalene Squalene fpp->squalene Squalene Synthase protein_prenylation Protein Prenylation (e.g., Ras, Rho) fpp->protein_prenylation Farnesyl- transferase other_products Other Products (Ubiquinone, Dolichol) fpp->other_products ggpp->protein_prenylation Geranylgeranyl- transferase cholesterol Cholesterol squalene->cholesterol n6ba N6-Benzyladenosine Compounds fpps_node Farnesyl Pyrophosphate Synthase (FPPS) n6ba->fpps_node Inhibition

Caption: Overview of the Mevalonate Pathway highlighting the inhibitory target of N6-Benzyladenosine.

N6-Benzyladenosine: Mechanism of FPPS Inhibition

While statins target the rate-limiting enzyme HMG-CoA Reductase (HMGCR) at the top of the pathway[17][18], N6-BA and its analogs act on a crucial downstream branch point by inhibiting Farnesyl Pyrophosphate Synthase (FPPS).[4][5][8]

Causality of FPPS Inhibition: FPPS catalyzes the sequential condensation of two molecules of IPP with DMAPP to produce the 15-carbon FPP.[5][7] By inhibiting FPPS, N6-BA compounds effectively starve the cell of two critical isoprenoid precursors: FPP and its downstream product, GGPP. This has profound consequences:

  • Impaired Protein Prenylation: The most immediate and critical effect is the inhibition of protein prenylation. Without FPP and GGPP, small GTPases like Ras and Rho cannot be lipid-modified, preventing their localization to the plasma membrane and rendering them inactive.[9][10] Since these proteins are key drivers of oncogenic signaling, their inactivation leads to cell cycle arrest and apoptosis.[4]

  • Disruption of Downstream Synthesis: The depletion of FPP also halts the production of cholesterol, ubiquinone, and dolichol, contributing to broader metabolic stress.

N6-BA and its parent compound N6-isopentenyladenosine (i6A) have been demonstrated to directly target and inhibit FPPS activity, positioning them as a distinct class of MVA pathway inhibitors.[5][6][7] The anti-proliferative effects observed in glioma and colorectal cancer cells are directly linked to this impairment of protein prenylation.[5][7]

Experimental Validation: A Step-by-Step Guide

To rigorously investigate the effects of N6-BA compounds on the MVA pathway, a multi-faceted approach is required. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.

Workflow for Assessing N6-BA Activity

A logical experimental flow ensures that observations at the cellular level are mechanistically linked to target engagement and downstream pathway modulation.

Diagram: Experimental Workflow

Experimental_Workflow start Select Cancer Cell Line (e.g., U87MG, HCT116) treatment Treat cells with N6-BA derivative (Dose-response & time-course) start->treatment phenotype Phenotypic Assessment treatment->phenotype mechanism Mechanistic Validation treatment->mechanism viability Cell Viability Assay (MTT / Calcein AM) phenotype->viability apoptosis Apoptosis Assay (Caspase-3/9, Annexin V) phenotype->apoptosis data Data Analysis & Interpretation viability->data apoptosis->data enzyme_assay In Vitro FPPS Enzyme Inhibition Assay mechanism->enzyme_assay western Western Blot for Prenylation Markers (unc-Ras, Rap1A) mechanism->western metabolomics LC-MS/MS for Metabolite Profiling (FPP, GGPP) mechanism->metabolomics enzyme_assay->data western->data metabolomics->data

Caption: A logical workflow for the comprehensive evaluation of N6-BA compounds.

Protocol: Cell Viability/Cytotoxicity (MTT Assay)

This protocol quantifies the effect of N6-BA on cell metabolic activity, serving as a robust measure of cytotoxicity or cytostatic effects. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Rationale: This initial screen provides IC50 (half-maximal inhibitory concentration) values, which are crucial for determining the appropriate concentration range for subsequent mechanistic experiments.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., U87MG glioma, HCT116 colon) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of the N6-BA compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle only" (e.g., DMSO) controls and "no cells" (blank) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (considered 100% viability) and plot the results to determine the IC50 value.

Self-Validation System:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is working correctly.

  • Vehicle Control: Essential for ensuring the solvent used to dissolve the compound does not have a toxic effect.

Protocol: Western Blot for Protein Prenylation Status

This protocol provides direct evidence of MVA pathway inhibition within the cell by detecting the accumulation of unprenylated proteins.

  • Rationale: FPPS inhibition depletes FPP and GGPP, causing newly synthesized proteins like Ras to remain in their unprenylated, cytosolic form. This unprenylated form migrates slightly slower on an SDS-PAGE gel, resulting in a detectable band shift.[5]

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Treat a 6-well plate of cells with N6-BA at 1x and 2x the IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 12-15% polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against a prenylated protein (e.g., anti-Ras, anti-Rap1A) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Loading Control: Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Self-Validation System:

  • Positive Control: Treat cells with a statin (e.g., lovastatin) or a known FPPS inhibitor (e.g., zoledronic acid). This should also induce the accumulation of unprenylated proteins.

  • Negative Control: Use untreated and vehicle-treated cells to establish the baseline level of prenylated protein.

Protocol: Targeted Metabolomics of MVA Intermediates via LC-MS/MS

This advanced protocol provides definitive quantitative evidence of pathway inhibition by directly measuring the levels of key metabolites.

  • Rationale: Direct measurement of FPP and GGPP levels provides the most compelling evidence of target engagement at FPPS. A successful inhibitor should cause a significant decrease in these downstream metabolites.[19] Targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[19][20]

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat cells in a 10 cm dish with N6-BA. To harvest, quickly wash the cells with ice-cold PBS and then add 1 mL of ice-cold 80% methanol to quench metabolic activity. Scrape the cells and collect the extract.

  • Extraction: Centrifuge the cell extract at high speed (e.g., 16,000 x g) at 4°C to pellet debris. Collect the supernatant containing the metabolites.

  • Sample Preparation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for FPP, GGPP, and other intermediates must be established using authentic standards.

  • Data Analysis: Quantify the peak areas for each metabolite. Normalize the data to the total protein content or cell number from a parallel plate.

Self-Validation System:

  • Stable Isotope-Labeled Standards: Spike samples with known amounts of stable isotope-labeled internal standards (e.g., ¹³C-FPP) prior to extraction. This corrects for variations in sample preparation and instrument response, ensuring accurate quantification.

  • Control Treatments: Analyze metabolite levels in untreated cells and cells treated with statins to observe the expected accumulation of upstream metabolites and depletion of downstream ones.

Data Interpretation and Future Directions

The combined results from these assays provide a powerful, multi-layered validation of N6-Benzyladenosine's effect on the mevalonate pathway.

Assay Expected Outcome with N6-BA Interpretation
MTT Assay Dose-dependent decrease in cell viabilityCompound exhibits cytotoxic/cytostatic activity.
Western Blot Appearance of a slower-migrating (unprenylated) Ras bandConfirms functional inhibition of protein prenylation in cells.
LC-MS/MS Significant decrease in intracellular FPP and GGPP levelsProvides direct evidence of FPPS target engagement and pathway inhibition.

The convergence of these findings—cellular death, impaired protein prenylation, and depletion of key isoprenoid precursors—builds an undeniable case for the mechanism of action.

Future research should focus on synthesizing and screening N6-BA derivatives to improve potency and selectivity for FPPS.[5][7][21] Furthermore, exploring these compounds in combination with other chemotherapeutics, or in cancer types known to be highly dependent on the mevalonate pathway (e.g., those with Ras mutations), represents a promising translational direction.[12][15]

References

  • Title: Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)
  • Title: The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms Source: MetwareBio URL
  • Title: N6-benzyladenosine analogs of (A2′p)
  • Title: N6-Benzyladenosine (Benzyladenosine)
  • Title: Antiproliferative activity of 6-benzyladenosines and their pro-drug forms.
  • Title: Anti-cancer therapy: targeting the mevalonate pathway.
  • Title: The Mevalonate Pathway, a Metabolic Target in Cancer Therapy Source: Frontiers in Oncology URL
  • Title: Preparation, biological activity and endogenous occurrence of N6-benzyladenosines Source: Phytochemistry URL
  • Source: Molecules (MDPI)
  • Title: Drug repositioning of mevalonate pathway inhibitors as antitumor agents for ovarian cancer Source: Oncotarget URL
  • Title: Anti-Cancer Therapy: Targeting the Mevalonate Pathway Source: Bentham Science Publishers URL
  • Source: Trends in Cancer (eScholarship)
  • Title: Mevalonate Pathway and Isoprenoid Analysis Service Source: Creative Proteomics URL
  • Title: Schematic representations of the N6-benzyladenosine-based N-donor...
  • Title: N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells Source: PubMed URL
  • Title: Mevalonate Pathway Analysis Service Source: Creative Proteomics URL
  • Title: Quantitative Analysis of Mevalonate in Plasma Using LC-MS/MS Source: Thermo Fisher Scientific URL
  • Source: Biochemistry (ACS Publications)
  • Title: N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II)
  • Title: Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity Source: ResearchGate URL
  • Title: Preparation, biological activity and endogenous occurrence of N6-benzyladenosines | Request PDF Source: ResearchGate URL
  • Source: Molecules (MDPI)
  • Title: Application Notes: N6-Benzyladenosine-d5 in Cancer Cell Apoptosis Studies Source: BenchChem URL
  • Title: Effects of the isoprenoid derivative N6-benzyladenosine in cancer progression Source: University of Naples Federico II Thesis Archive URL
  • Source: Nature Communications (PMC)
  • Source: Blood (American Society of Hematology)
  • Source: Molecular Cancer Research (AACR Journals)
  • Source: StatPearls (NCBI Bookshelf)
  • Source: Encyclopedia (MDPI)

Sources

Advanced Synthesis Strategies for N6-Substituted Adenosine Analogs: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and RNA biology fields advance, the targeted modification of nucleosides remains a cornerstone of synthetic chemistry.


-substituted adenosine derivatives are particularly critical, serving as precursors for A1/A3 adenosine receptor modulators, synthetic cytokinins, and molecular probes for investigating 

RNA methylation.

Synthesizing these derivatives requires orchestrating regioselectivity across a highly functionalized purine scaffold while maintaining the delicate stereochemical integrity of the


-D-ribofuranosyl moiety. This whitepaper details the predominant chemical pathways, mechanistic rationales, and self-validating experimental protocols essential for the high-yield generation of 

-substituted adenosines.

Mechanistic Foundations and Route Selection

The selection of a synthetic route for


-modification relies heavily on the electronic and steric nature of the desired substituent. As a Senior Application Scientist, I approach route design by evaluating three primary divergent pathways:
  • Nucleophilic Aromatic Substitution (

    
    ) : This is the most direct route for aliphatic amines. C6 of the purine ring in 6-halopurine nucleosides is highly activated toward nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. Direct amination with 6-chloropurine riboside is highly efficient for short-chain aliphatic amines[1][2].
    
  • Palladium-Catalyzed Cross-Coupling : Aromatic amines (anilines) are often too poorly nucleophilic for standard

    
    . In these cases, a Buchwald-Hartwig type amination utilizing 
    
    
    
    and a BINAP ligand enables the coupling of sterically hindered or electron-deficient aryl amines to the 6-chloropurine scaffold[3].
  • The Dimroth Rearrangement : When reacting unactivated adenosine directly with alkyl halides, the exocyclic

    
    -amine is a poor nucleophile due to electron delocalization into the purine core. Instead, the kinetically favored alkylation occurs at the endocyclic N1 position. A subsequent base-catalyzed Dimroth rearrangement selectively transfers the alkyl group to the 
    
    
    
    position via a ring-opening and ring-closing mechanism[4].

RouteSelection A 6-Chloropurine Riboside D SNAr Amination (Amines, DIPEA) A->D Aliphatic/1° Amines E Pd-Amination (Ar-NH2, Pd-cat) A->E Aryl Amines B Adenosine F 1. N1-Alkylation 2. Dimroth Rearrangement B->F Alkyl Halides C Peracetylated Adenosine G Mitsunobu Alkylation (R-OH, PPh3, DEAD) C->G Alcohols H N6-Substituted Adenosine Analog D->H E->H F->H G->H + Deprotection

Divergent synthetic routes for accessing diverse N6-substituted adenosine derivatives.

Quantitative Comparison of Synthetic Pathways

To streamline decision-making in the lab, the quantitative operational parameters of each primary method are summarized below.

MethodologyOptimal Starting MaterialTarget Substituent ProfileTypical YieldReaction TimeSteric Tolerance
Direct

6-Chloropurine ribosidePrimary/Secondary Aliphatics75 - 95%4 - 12 hModerate
Pd-Catalyzed Amination 6-Chloropurine ribosideAryl, Electron-Deficient50 - 80%12 - 24 hHigh
Dimroth Rearrangement Adenosine (Unprotected)Benzylic, Allylic, Propargyl45 - 65%24 - 48 hLow-Moderate
Mitsunobu Alkylation

-Acetyl-2',3',5'-O-acetyl
Complex Primary/Secondary60 - 85%12 - 18 hHigh

Self-Validating Experimental Protocols

A robust protocol must contain internal validation gates to prevent downstream propagation of errors. The following procedures detail the causality behind each operational step.

Protocol A: Direct Amination (Synthesis of -Alkyladenosine)

This method exploits the electrophilicity of C6. We utilize N,N-diisopropylethylamine (DIPEA) as a base[5].

Causality Check : Why DIPEA and absolute ethanol? Ethanol serves as a protic environment that solvates the departing chloride ion, significantly lowering the transition state energy. DIPEA acts as a bulky, non-nucleophilic "proton sponge" that absorbs the HCl byproduct, preventing the undesired acidic cleavage of the delicate


-glycosidic bond.

Step-by-Step Method :

  • Initiation : Suspend 6-chloropurine riboside (1.0 eq, 10 mmol) in absolute ethanol (50 mL) within a round-bottom flask. Add DIPEA (2.0 eq, 20 mmol) followed by the target aliphatic amine (1.5 eq, 15 mmol).

  • Propagation : Heat the reaction mixture to 70°C under reflux with continuous magnetic stirring.

  • In-Process Validation (TLC) : After 4 hours, spot the mixture against the starting material on a Silica Gel 60

    
     plate (Mobile Phase: DCM/MeOH 9:1).
    
    • Diagnostic: The starting material (

      
      ) will cleanly transition to a higher-polarity product spot (
      
      
      
      ). Both spots must exhibit strong quenching under 254 nm UV light.
  • Quench & Isolate : Once TLC confirms complete consumption, evaporate the solvent in vacuo. Resuspend the crude oil in water to induce precipitation of the

    
    -alkyladenosine. Filter, wash with cold water, and recrystallize from ethanol/water.
    
Protocol B: The Dimroth Rearrangement Workflow

When an alkyl halide is the preferred reagent, protecting group-free N1-alkylation followed by a Dimroth rearrangement is strategically superior[4].

Causality Check : Why does rearrangement occur? At elevated pH, the


-alkylated intermediate is deprotonated, rendering C2 highly susceptible to nucleophilic attack by hydroxide ions. This triggers a ring-opening event to form an amidine intermediate. A subsequent conformational bond rotation places the alkyl-bearing nitrogen in the exocyclic position, followed by rapid ring closure to restore the aromaticity of the purine core.

DimrothMech A 1-N-Alkyladenosine B Base Attack at C2 A->B OH- C Pyrimidine Ring Opening B->C D Amidine Rotation C->D E Ring Closure & Rearomatization D->E F N6-Alkyladenosine E->F -H2O

Mechanistic progression of the base-catalyzed Dimroth rearrangement.

Step-by-Step Method :

  • N1-Alkylation : Dissolve un-protected adenosine (1.0 eq, 10 mmol) in anhydrous DMF (40 mL). Add the alkyl halide (e.g., benzyl bromide, 1.2 eq, 12 mmol) dropwise. Stir at 40°C for 24 hours.

  • Validation Gate 1 (Intermediate Check) : Isolate a micro-aliquot and record its UV spectrum. The formation of the 1-N-alkyladenosine salt is confirmed by a hypsochromic shift from

    
     nm (adenosine) to 
    
    
    
    nm.
  • Rearrangement Induction : Remove DMF under high vacuum. Redissolve the crude residue in 0.2 M NaOH (50 mL) or 25% aqueous ammonium hydroxide. Heat to 60°C for 4–6 hours.

  • Validation Gate 2 (Product Check) : Monitor via HPLC. The completion of the Dimroth rearrangement yields a definitive bathochromic shift to

    
     nm.
    
  • Neutralization & Purification : Neutralize the solution with 1M HCl to pH 7.0. Purify the final product utilizing reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient).

Analytical Quality Control Standards

Trustworthy chemistry relies on definitive spectroscopic proof. To confirm


-substitution and unequivocally rule out N1- or N7-isomers, utilize the following analytical triad:
  • Mass Spectrometry (LC-MS) : Must yield the theoretical

    
     corresponding to the added mass of the substituent minus the chloride/halide mass.
    
  • 
    H NMR (in DMSO-
    
    
    
    )
    : The defining feature of an
    
    
    -monosubstituted adenosine is the presence of a single, broad
    
    
    -H exchangeable proton integrating to 1H (typically found at
    
    
    7.5 – 8.5 ppm). If an unreacted amine remains, a 2H singlet will be visible instead.
  • 
    C NMR : The C6 carbon of the purine ring will exhibit a diagnostic shift to approximately 
    
    
    
    154 - 155 ppm, directly confirming the connectivity at the 6-position.

By marrying rational pathway selection with stringent, step-by-step internal validations, researchers can successfully and reproducibly access vast libraries of functionalized adenosine analogs.

References

  • Drenichev, M. S., et al. "Synthesis of N6‐Substituted Adenosines as Cytokinin Nucleosides." ResearchGate (Current Protocols). Available at:[1]

  • Barends, J., et al. "Palladium-Catalyzed Amination of 6-Chloropurine. Synthesis of N6-Substituted Adenosine Analogues." Nucleosides and Nucleotides (Taylor & Francis). Available at:[3]

  • Fleysher, M. H., et al. "Some short-chain N6-substituted adenosine analogs with antitumor properties." Journal of Medicinal Chemistry (ACS Publications). Available at:[2]

  • Matuszewski, M., et al. "Synthesis of Triazole-Linked SAM-Adenosine Conjugates: Functionalization of Adenosine at N-1 or N-6 Position without Protecting Groups." Molecules / PMC. Available at:[4]

  • Doležal, K., et al. "Preparation, biological activity and endogenous occurrence of N6-benzyladenosines." ResearchGate. Available at:

Sources

The Therapeutic Paradigm of N6-Benzyladenosine Derivatives in Colorectal Cancer: Targeting the Mevalonate Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Colorectal cancer (CRC) continues to be a leading cause of cancer-related mortality globally. Recent molecular oncology efforts have highlighted the mevalonate (MVA) pathway as a critical vulnerability in several cancers, including CRC. While nitrogen-containing bisphosphonates (N-BPs) are classic inhibitors of farnesyl pyrophosphate synthase (FPPS)—a key enzyme in the MVA pathway—their strong affinity for bone tissue severely limits their efficacy against soft tissue tumors[1].

As an alternative, modified nucleosides, specifically


-isopentenyladenosine (

) and its synthetic

-benzyladenosine analogs, have emerged as potent non-bisphosphonate FPPS inhibitors. This whitepaper provides a comprehensive technical guide on the mechanistic grounding, preclinical efficacy, and experimental validation of

-benzyladenosine derivatives in colorectal cancer cell lines.

Mechanistic Framework: The FPPS and Prenylation Axis

The antiproliferative activity of


-benzyladenosine analogs stems directly from their ability to disrupt the lipid synthesis required for protein prenylation. The MVA pathway is responsible for the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

By acting as competitive or allosteric inhibitors of FPPS,


-benzyladenosine derivatives block the conversion of isopentenyl pyrophosphate (IPP) to FPP[2]. The physiological consequence of this blockade is profound: without FPP, critical downstream signaling proteins such as RAS and Rap-1A cannot undergo proper post-translational prenylation[3]. Unprenylated RAS and Rap-1A fail to anchor to the plasma membrane, effectively decoupling oncogenic growth factor receptor signaling from intracellular kinase cascades. Ultimately, this leads to cell cycle arrest at the 

phase and the activation of intrinsic apoptotic pathways via caspase-3 and caspase-9[4][5].

MVA_Pathway HMG HMG-CoA MVA Mevalonate HMG->MVA IPP IPP / DMAPP MVA->IPP FPPS FPPS Enzyme IPP->FPPS FPP Farnesyl Pyrophosphate FPPS->FPP PREN RAS/Rap-1A Prenylation FPP->PREN PROL Tumor Proliferation PREN->PROL DRUG N6-Benzyladenosine Derivatives DRUG->FPPS Inhibits FPPS

Fig 1: MVA Pathway blockade by N6-Benzyladenosine, inhibiting protein prenylation.

Quantitative Efficacy Profiling

To thoroughly assess the anti-cancer action of substituted-benzyl derivatives, researchers evaluated


-benzyladenosine (Compound 2) alongside several customized analogs (such as 2a, 2c, 2d, and 2f) bearing bulky aromatic moieties at the 

position. Testing was conducted across distinct CRC models: HCT116 and DLD-1 (human colorectal adenocarcinomas) and MC38 (murine colon adenocarcinoma)[6].

The structural requirements for FPPS inhibition versus direct cellular toxicity vary significantly depending on the chemical moieties attached to the benzyl ring.

In Vitro Proliferation Data Summary

The following table consolidates generalized pharmacological outcomes based on 24–48h treatments in the 1–20 µM concentration range[2][7].

CompoundStructural ModificationActivity in Human CRC (HCT116 / DLD-1)Activity in Murine CRC (MC38)Primary Mechanistic Observation
Compound 2 Unsubstituted

-benzyladenosine
High (Persistent cytostasis at 48h)NegligibleStandard baseline for FPPS inhibition.
Compound 2a Halogenated benzyl moietyHigh (Persistent antiproliferative)NegligibleEnhanced target binding; apoptosis induction.
Compound 2c Bulky aromatic extensionHigh (Persistent antiproliferative)NegligibleDecreased cell viability

.
Compound 2d Specific cyclic substitutionLow / ModerateHigh (at 10–20 µM doses)Mouse-specific sensitivity without dose-dependence.
Compound 2f Substituted aromatic ringModerate / Growth delayedModerate (at 48h)Highly significant impairment of RAS/Rap-1A prenylation.

Insight: The species-specific disparity (human vs. murine) highlights how variations in the intracellular enzymatic landscape or nucleoside transport efficiency can dictate the pharmacodynamics of synthetic modified nucleosides[8].

Experimental Methodologies: Self-Validating Protocol Design

A hallmark of rigorous pharmacological profiling is the utilization of a self-validating workflow. If an


-benzyladenosine derivative kills cells via FPPS inhibition, we must analytically prove: (1) phenotypic cell death, (2) biochemical target engagement, and (3) downstream metabolic disruption[3].
Protocol 1: Live-Cell Proliferation and Viability Tracking

Rationale: Standard endpoint assays (like MTT) only capture specific temporal snapshots. Continuous tracking via IncuCyte prevents artifacts related to transient cell cycle arrest versus persistent cytotoxicity[7].

  • Cell Seeding: Seed HCT116, DLD-1, and MC38 cells at optimized densities (e.g.,

    
     cells/well) in 96-well flat-bottom microplates in species-appropriate media supplemented with 10% FBS.
    
  • Treatment Administration: After 24h of adherence, replace the media with formulations containing Compounds 2, 2a-m at concentrations spanning 1 to 20 µM. Include a vehicle control (0.1% DMSO).

  • IncuCyte Monitoring: Scan plates every 3 hours for 48–72 hours using a live-cell imaging system. Phase-contrast confluence serves as a surrogate for cellular proliferation.

  • Endpoint MTT Validation: At 48h, add MTT reagent (0.5 mg/mL) to validate mitochondrial metabolic viability, dissolving formazan crystals in DMSO and reading absorbance at 570 nm.

Protocol 2: Mechanistic Validation of Unprenylated Rap-1A

Rationale: Because FPPS inhibition directly depletes FPP and GGPP, monitoring the intracellular ratio of unprenylated to prenylated Rap-1A provides a high-fidelity surrogate marker for in vivo target engagement.

  • Protein Extraction: Treat HCT116 cells with the established

    
     dose of Compound 2f for 24-48 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
    
  • Protein Quantification: Centrifuge lysates at

    
     for 15 min at 4°C. Quantify the supernatant protein concentration via a BCA assay.
    
  • Western Blotting Resolution: Resolve 30 µg of whole-cell lysate on a 12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Probing:

    • Block the membrane with 5% non-fat milk.

    • Probe with a highly specific primary antibody raised against unprenylated Rap-1A (this antibody does not bind the prenylated form).

    • Utilize GAPDH or

      
      -actin as a uniform loading control.
      
  • Detection: Accumulation of the unprenylated Rap-1A band confirms specific FPPS metabolic blockade by the tested

    
    -benzyladenosine derivative[3].
    

Validation_Workflow SYN Synthesize & Purify Analogs (2a-2m) CELL Human / Murine CRC Cell Lines SYN->CELL ASSAY IncuCyte + MTT Viability Screens CELL->ASSAY MECH Western Blot: Rap-1A Prenylation ASSAY->MECH

Fig 2: Integrated experimental pipeline mapping derivative synthesis to mechanistic validation.

Translational Outlook


-benzyladenosine analogs present a highly promising molecular scaffold capable of overcoming the pharmacological limitations associated with clinical nitrogen-containing bisphosphonates[1]. Unlike bone-targeting therapies, these modified nucleosides distribute more readily into soft tissues, actively inducing apoptosis and impairing the oncogenic MVA cascade in colorectal adenocarcinoma.

Furthermore, the dual nature of these molecules—combining cytostatic nucleoside behavior with MVA pathway modulation—allows for targeted structural iterations. Future optimization will focus on identifying analogs with sub-micromolar efficacy across human and murine models, aiming for precision oncology integration.

References

  • Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. MDPI Molecules, 2021.[Link]

  • N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anti-Cancer Agents in Medicinal Chemistry, 2013.[Link] (Referenced as mechanistic background for modified nucleosides[5]).

  • Peptides as modulators of FPPS enzyme: A multifaceted evaluation from the design to the mechanism of action. Lirias - KU Leuven, 2024.[Link] (Referenced for bisphosphonates limitations context[1]).

Sources

Harnessing Chemical Genetics: A Guide to N6-Benzyladenosine 5'-triphosphate in Kinase Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of protein kinases, a family of enzymes controlling vast cellular signaling networks, is central to biology and medicine. A primary challenge in this field is the high degree of conservation in the adenosine triphosphate (ATP) binding site across the more than 500 human kinases, making it difficult to dissect the function of a single kinase or to develop selective inhibitors. This guide details a powerful chemical genetics strategy, often called the "bump-and-hole" approach, that overcomes this obstacle. By engineering an "analog-sensitive" (AS) kinase with a modified ATP-binding pocket (the "hole"), researchers can confer specificity for a synthetic, bulky ATP analog, N6-Benzyladenosine 5'-triphosphate (N6-benzyl-ATP), which carries the "bump." This orthogonal enzyme-cofactor pair enables the precise identification of kinase-specific substrates, the elucidation of signaling pathways, and the development of highly selective inhibitors, thereby providing an invaluable tool for both basic research and therapeutic development.

Introduction: The Challenge of Kinase Selectivity

Protein kinases regulate cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] This phosphorylation event acts as a molecular switch, controlling everything from cell growth and metabolism to apoptosis.[2] Given their central role, aberrant kinase activity is linked to a host of diseases, particularly cancer, making them major drug targets.[3]

The vast majority of small molecule kinase inhibitors are ATP-competitive, meaning they function by occupying the ATP-binding site to block the enzyme's catalytic activity.[4][5] However, the structural similarity of this pocket across the kinome presents a significant hurdle. Many inhibitors affect multiple kinases, leading to off-target effects and potential toxicity. Furthermore, dissecting the unique biological role of a single kinase within a complex network is nearly impossible when the tools used are not sufficiently selective. This lack of specificity necessitates innovative methods to study individual kinases in isolation.

The "Chemical Genetics" Solution: Analog-Sensitive (AS) Kinases and N6-Benzyladenosine 5'-triphosphate

Chemical genetics offers an elegant solution by combining the power of genetic modification with chemical probes. The "bump-and-hole" strategy involves engineering a kinase to accept an ATP analog that wild-type kinases reject.[6]

The "Hole": Engineering the Kinase Within the ATP-binding pocket of most kinases lies a bulky "gatekeeper" residue that sterically hinders the binding of ATP molecules with large substituents at the N6 position of the adenine ring.[6][7] Through site-directed mutagenesis, this gatekeeper residue is replaced with a smaller amino acid, typically glycine or alanine. This mutation creates a novel cavity or "hole" in the ATP-binding site.[8]

The "Bump": Synthesizing the Orthogonal Cofactor N6-Benzyladenosine 5'-triphosphate is an ATP analog featuring a bulky benzyl group attached to the N6 position of the adenine base.[9] This benzyl group acts as the "bump." While this bulky modification prevents N6-benzyl-ATP from fitting into the ATP-binding site of wild-type kinases, it fits perfectly into the engineered cavity of the AS-kinase.[8][10] The result is an orthogonal system: the AS-kinase can efficiently use N6-benzyl-ATP as a phosphodonor substrate, whereas wild-type kinases present in the cell cannot.[6]

cluster_0 Wild-Type Kinase cluster_1 Analog-Sensitive (AS) Kinase wt_kinase WT Kinase (Bulky Gatekeeper) wt_pocket ATP Binding Pocket atp ATP atp->wt_pocket Binds n6_atp N6-benzyl-ATP (Bulky) n6_atp->wt_pocket clash Steric Clash as_kinase AS-Kinase (Small Gatekeeper - 'Hole') as_pocket Engineered Pocket n6_atp2 N6-benzyl-ATP ('Bump') n6_atp2->as_pocket Binds fit Complementary Fit

Figure 1: The "Bump-and-Hole" Strategy.

Core Methodologies & Experimental Protocols

The power of the AS-kinase/N6-benzyl-ATP system lies in its practical application across various biochemical and cell-based assays.

Part A: Generating the Tools

Protocol 1: Site-Directed Mutagenesis to Create an AS-Kinase

This protocol provides a general framework. The precise gatekeeper residue must first be identified for the kinase of interest through sequence alignment with kinases for which the gatekeeper is known (e.g., v-Src Ile338, Chk1 Leu84).[6][7]

  • Identify Gatekeeper Residue: Perform a protein sequence alignment of your target kinase against known kinases to locate the analogous bulky residue in the ATP-binding pocket.

  • Primer Design: Design mutagenic PCR primers to substitute the gatekeeper codon with one for glycine (e.g., GGC) or alanine (e.g., GCC).

  • Mutagenesis: Use a commercial site-directed mutagenesis kit to perform PCR on the plasmid containing the wild-type kinase cDNA.

  • Transformation & Selection: Transform the PCR product into competent E. coli and select for colonies containing the mutated plasmid.

  • Verification: Isolate plasmid DNA from selected colonies and confirm the desired mutation via Sanger sequencing.

  • Protein Expression & Purification: Express the newly created AS-kinase and a wild-type control using a suitable system (bacterial, insect, or mammalian cells) and purify the proteins.

Part B: Substrate Identification

The most powerful application of this system is the unambiguous identification of direct kinase substrates. By using a radiolabeled version of N6-benzyl-ATP, only the substrates of the engineered kinase will become phosphorylated.

Protocol 2: Enzymatic Synthesis of [γ-³²P]N6-benzyl-ATP

This protocol is adapted from methods developed for AS-kinases and uses nucleoside diphosphate kinase (NDPK) to transfer the gamma-phosphate from [γ-³²P]ATP to N6-benzyl-ADP.[11]

  • Prepare NDPK Column: Immobilize His-tagged NDPK on a small metal-affinity chromatography column.

  • Phospho-Enzyme Formation: Equilibrate the column-bound NDPK with [γ-³²P]ATP in a low-magnesium buffer to generate the labeled phospho-enzyme intermediate.

  • Wash: Wash the column thoroughly to remove all unbound [γ-³²P]ATP.

  • Phosphate Transfer: Add a molar excess of N6-benzyl-ADP in a buffer containing a higher magnesium concentration. The labeled phosphate is transferred from NDPK to the N6-benzyl-ADP.

  • Elution: The eluate will contain the desired [γ-³²P]N6-benzyl-ATP, ready for use in kinase reactions.

start Start: Cell Lysate or Purified Proteins as_kinase Add Purified AS-Kinase start->as_kinase wt_kinase Add Purified WT-Kinase (Control) start->wt_kinase add_n6_atp Add [γ-³²P]N6-benzyl-ATP as_kinase->add_n6_atp wt_kinase->add_n6_atp incubate Incubate (Kinase Reaction) add_n6_atp->incubate sds_page Separate Proteins by SDS-PAGE incubate->sds_page autorad Expose Gel to Film (Autoradiography) sds_page->autorad excise Excise Radiolabeled Bands autorad->excise ms Identify Proteins by Mass Spectrometry excise->ms result Direct Substrates Identified ms->result

Figure 2: Workflow for AS-Kinase Substrate Identification.

Protocol 3: In Vitro Kinase Assay for Substrate Identification

This assay is the gold standard for validating the AS-kinase system and identifying novel substrates.[12]

  • Reaction Setup: Prepare parallel reactions. A key control is to run the wild-type kinase with [γ-³²P]N6-benzyl-ATP to confirm its inability to use the analog.

    • Test Reaction: AS-Kinase + Substrate Source (e.g., cell lysate) + [γ-³²P]N6-benzyl-ATP.

    • Control 1 (Specificity): WT-Kinase + Substrate Source + [γ-³²P]N6-benzyl-ATP.

    • Control 2 (Background): Substrate Source + [γ-³²P]N6-benzyl-ATP (no kinase).

  • Initiate Reaction: Start the reaction by adding the radiolabeled ATP analog and incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the protein mixtures on an SDS-PAGE gel.

  • Detection: Dry the gel and expose it to autoradiography film. Bands appearing only in the AS-Kinase lane represent potential direct substrates.

  • Identification: Excise the radiolabeled bands from a corresponding Coomassie-stained gel and identify the proteins using mass spectrometry.

Part C: Binding and Inhibition Assays

The AS-kinase system can also be adapted for inhibitor screening and characterization using non-radioactive methods.

Protocol 4: Fluorescence Polarization (FP) Competition Assay

FP assays measure the binding of a fluorescently labeled ligand (tracer) to a protein.[13] A fluorescent analog of N6-benzyl-ATP (e.g., BODIPY-labeled) can be used as a tracer. Unlabeled test compounds that bind to the AS-kinase's ATP pocket will displace the tracer, causing a decrease in fluorescence polarization.

  • Determine Tracer Concentration: First, titrate the fluorescent N6-benzyl-ATP tracer to find a concentration that gives a stable and robust FP signal when bound to the AS-kinase.[13]

  • Assay Setup: In a microplate, add the AS-kinase, the fluorescent tracer (at its optimal concentration), and varying concentrations of the test inhibitor.

  • Incubate: Allow the reaction to reach binding equilibrium.

  • Measure FP: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the FP signal against the inhibitor concentration. The resulting sigmoidal curve can be used to calculate the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the bound tracer.

Protocol 5: Surface Plasmon Resonance (SPR) for Kinetic Characterization

SPR is a label-free technology that provides real-time data on the kinetics of molecular interactions, including the association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rates of an inhibitor.[14][15]

  • Immobilization: Covalently immobilize the purified AS-kinase onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow solutions containing varying concentrations of the test inhibitor (analyte) over the chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the surface in real-time, which is proportional to the binding of the inhibitor to the immobilized kinase. This generates association curves.

  • Dissociation Measurement: After the association phase, flow buffer without the inhibitor over the chip to monitor the dissociation of the inhibitor from the kinase, generating dissociation curves.

  • Data Analysis: Fit the association and dissociation curves to kinetic models to determine the kₐ, kₔ, and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).[15] This provides a detailed profile of the inhibitor's binding properties.

Data Analysis and Interpretation

Rigorous data analysis and the inclusion of proper controls are paramount for ensuring the trustworthiness of results obtained with the AS-kinase system.

Key Kinetic Parameters and Their Interpretation

ParameterDescriptionHow It's Used in AS-Kinase Studies
Kₘ Michaelis constant; the substrate concentration at which the reaction rate is half of Vₘₐₓ.A lower Kₘ for N6-benzyl-ATP with the AS-kinase compared to the WT-kinase demonstrates enhanced affinity and successful engineering.[10]
kcat Catalytic constant or turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time.Comparing the kcat/Kₘ ratio for ATP vs. N6-benzyl-ATP for both WT and AS-kinases provides a quantitative measure of catalytic efficiency and specificity.[10]
IC₅₀ Half-maximal inhibitory concentration; a measure of the potency of an inhibitor.Used in competition assays (like FP) to rank the potency of compounds that target the engineered ATP pocket.[15]
Kₔ Equilibrium dissociation constant; a direct measure of binding affinity between an inhibitor and the kinase.Determined via SPR, Kₔ provides a more fundamental measure of affinity than IC₅₀. A lower Kₔ indicates a tighter binding interaction.
kₒₙ / kₒff Association and dissociation rate constants.Measured by SPR, these parameters describe the speed at which an inhibitor binds and unbinds from the kinase, defining its "residence time" on the target.[16][17]

The Principle of Self-Validation

The strength of this chemical genetics approach lies in its built-in controls, which create a self-validating system.

  • WT Kinase Control: Demonstrating that the wild-type kinase cannot efficiently use N6-benzyl-ATP is the most critical control.[10] Any substrate phosphorylation observed with the AS-kinase should be absent or dramatically reduced with the WT kinase under identical conditions.

  • ATP Competition: Showing that the binding of a fluorescent N6-benzyl-ATP analog to the AS-kinase can be competed away by excess unlabeled ATP (or N6-benzyl-ATP) confirms that binding occurs at the intended ATP-binding site.

  • No-Enzyme Control: This control accounts for any non-enzymatic phosphorylation or background signal in the assay.

Advanced Concepts & Considerations

  • Beyond N6-benzyl-ATP: The "bump-and-hole" concept is versatile. Other N6-substituted analogs, such as N6-furfuryladenosine 5'-triphosphate (KTP), have been shown to act as "neo-substrates" for certain kinases like PINK1, where they can even enhance catalytic activity beyond that of natural ATP.[18] However, recent structural studies suggest that for some kinases, the gatekeeper residue sterically hinders binding of N6-substituted analogs, and enlarging the pocket is necessary to enable their use.[19]

  • Allosteric vs. ATP-Competitive Inhibition: This system is designed to probe interactions within the ATP-binding (orthosteric) site. It is distinct from the study of allosteric inhibitors, which bind to other sites on the kinase to induce conformational changes that inhibit activity.[20][21] Assays for allosteric inhibitors are often performed at high, physiological ATP concentrations to specifically identify compounds that do not compete with ATP.[22]

  • Limitations: The primary limitation for cellular studies is the poor membrane permeability of triphosphorylated nucleotides like N6-benzyl-ATP.[10] This often restricts its use to in vitro assays with purified components or permeabilized cells. Additionally, inhibitors developed to be specific for the engineered "hole" of an AS-kinase may have unforeseen off-target effects on other cellular proteins.

Conclusion

The analog-sensitive kinase system, centered on the use of N6-Benzyladenosine 5'-triphosphate, represents a landmark achievement in chemical biology. It provides an unparalleled level of specificity for interrogating the function of individual kinases within their complex signaling cascades. By enabling the definitive identification of substrates, the elucidation of downstream pathways, and the rational design of selective inhibitors, this technology empowers researchers to answer fundamental biological questions and provides a robust platform for modern drug discovery.

References

  • Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors. (2020). ACS Omega. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.). PMC - NIH. [Link]

  • Protein Kinase Inhibitor. (2026). Massive Bio. [Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022). AIR Unimi. [Link]

  • What are Protein kinases inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). PubMed. [Link]

  • Selectivity Mechanism of ATP-Competitive Inhibitors for PKB and PKA. (2015). PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. [Link]

  • Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug develo. (n.d.). ScienceOpen. [Link]

  • CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. (2026). ResearchGate. [Link]

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. (n.d.). ResearchGate. [Link]

  • CHAPTER 3 : The Screening and Design of Allosteric Kinase Inhibitors. (2020). kth.diva. [Link]

  • Generation and Characterization of ATP Analog-specific Protein Kinase Cδ. (n.d.). PMC. [Link]

  • Structural Analysis of ATP Analogs Compatible with Kinase-Catalyzed Labeling. (n.d.). PMC. [Link]

  • Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. (n.d.). ResearchGate. [Link]

  • Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors. (2023). MDPI. [Link]

  • A neo-substrate that amplifies catalytic activity of Parkinson's disease related kinase PINK1. (n.d.). PMC. [Link]

  • Allosteric regulation and inhibition of protein kinases. (n.d.). PMC - NIH. [Link]

  • Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. (n.d.). PubMed. [Link]

  • Identification of kinase inhibitors by an ATP depletion method. (2004). PubMed. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Producing a Chk1 kinase derivative able to use N6-benzyl(N6B)-ATP. (a)... (n.d.). ResearchGate. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). SciSpace. [Link]

  • The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines. (n.d.). PMC. [Link]

  • Reassessing kinetin's effect on PINK1 and mitophagy. (2024). PMC. [Link]

  • N6-benzyladenosine analogs of (A2′p)2A: Synthesis and activity to tobacco mosaic virus. (2025). ResearchGate. [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol. (n.d.). MRC PPU. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Case Study: The Importance of Binding Kinetics in Drug Discovery. (2019). Nicoya Lifesciences. [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. [Link]

  • Kinetin/N6-furfuryladenine: A New Neurodegenerative Disease Lead from an Old Plant Cytokine. (n.d.). Scientific Archives International Open Access Journals. [Link]

  • The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines. (2009). PubMed. [Link]

  • N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. (n.d.). MDPI. [Link]

Sources

Methodological & Application

Application Notes & Protocols: N6-Benzyladenosine-d5 for High-Fidelity Metabolic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Metabolic Tracking

N6-Benzyladenosine (BA), a synthetic cytokinin, is a cornerstone molecule in both plant biology and biomedical research. In plants, it is a potent regulator of cell division, growth, and senescence.[1][2] Increasingly, BA and its derivatives are being investigated for their effects on human cells, including their potential as anti-cancer agents that can induce apoptosis and arrest the cell cycle.[3][4][5][6] Understanding the metabolic fate of BA—how it is absorbed, distributed, converted into active or inactive forms, and eventually cleared—is paramount to elucidating its mechanism of action and evaluating its therapeutic potential.

Metabolic studies, however, are fraught with challenges. The complexity of biological matrices (e.g., plasma, cell lysates, plant tissues) introduces significant variability from matrix effects, ion suppression, and analyte loss during sample preparation.[7][8] To navigate these challenges and achieve the highest degree of accuracy and precision, the gold standard is the use of a stable isotope-labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][9]

This guide provides a comprehensive protocol for the use of N6-Benzyladenosine-d5 as a deuterated internal standard for robust, reliable quantification of BA in metabolic studies. We will delve into the core principles, provide detailed step-by-step methodologies for both in vitro and in vivo systems, and offer insights grounded in years of field experience to ensure the integrity and reproducibility of your results.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of N6-Benzyladenosine-d5 lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[7] A deuterated internal standard is a version of the analyte where several hydrogen atoms are replaced by their heavier, stable isotope, deuterium (²H).[7][10] This subtle mass shift is the key.

Why it Works:

  • Near-Identical Behavior: N6-Benzyladenosine-d5 is chemically and physically almost identical to the native N6-Benzyladenosine. This means it behaves the same way during every step of the analytical process: extraction, clean-up, chromatography, and ionization.[7][11]

  • Correction for Loss and Variability: By introducing a known amount of the deuterated standard at the very first stage of sample preparation, it acts as a perfect mimic for the analyte.[7] Any loss of the target analyte during sample handling or any variation in instrument response will be mirrored by an equivalent loss or variation in the deuterated standard.[7][8]

  • Reliable Ratio: The mass spectrometer can easily distinguish between the native analyte and the heavier deuterated standard.[7] Therefore, even if the absolute signal intensity fluctuates between samples, the ratio of the native analyte to the deuterated internal standard remains constant. This stable ratio allows for highly accurate and precise quantification.[7][8]

Experimental Workflow Overview

The following diagram illustrates the generalized workflow for a metabolic study using N6-Benzyladenosine-d5.

Metabolic Study Workflow start Biological System (Cells, Tissues, etc.) spike Spike with Known Amount of N6-Benzyladenosine-d5 start->spike Add Internal Standard Early homogenize Homogenization & Lysis in Extraction Buffer spike->homogenize extract Centrifugation & Supernatant Collection homogenize->extract purify Solid-Phase Extraction (SPE) Purification extract->purify Remove Interferences concentrate Evaporation & Reconstitution purify->concentrate analyze LC-MS/MS Analysis concentrate->analyze process Data Processing (Ratio of Analyte / IS) analyze->process Generate Chromatograms end Quantification & Results process->end

Caption: Generalized workflow for cytokinin analysis using a deuterated internal standard.

Protocol 1: In Vitro Metabolism in Cell Culture

This protocol is designed for researchers studying the metabolism of N6-Benzyladenosine in cultured cells (e.g., cancer cell lines).

Materials and Reagents
  • Test Compound: N6-Benzyladenosine (BA)

  • Internal Standard: N6-Benzyladenosine-d5 (BA-d5)

  • Cell Line: e.g., Human colorectal cancer cells (HCT116, DLD-1), bladder carcinoma (T24), or other relevant lines.[3][6]

  • Cell Culture Medium & Supplements: As required for the specific cell line.

  • Extraction Buffer (Modified Bieleski's): Methanol:Formic Acid:Water (15:1:4, v/v/v), pre-chilled to -20°C.[8]

  • Internal Standard Spiking Solution: Prepare a stock solution of BA-d5 in methanol (e.g., 1 mg/mL) and create a working solution (e.g., 100 ng/mL) in the extraction buffer.

  • Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges (e.g., Oasis MCX, 30 mg).[8]

  • SPE Conditioning/Wash/Elution Solvents: Methanol, 1% Acetic Acid, 0.35 M Ammonium Hydroxide in 70% Methanol.[8]

  • Reconstitution Solvent: 10% Methanol or initial LC mobile phase conditions.

  • LC-MS Grade Solvents: Acetonitrile, Methanol, Water, Formic Acid.

Step-by-Step Experimental Procedure
  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

    • Treat the cells with N6-Benzyladenosine at various concentrations (e.g., 1-20 µM) and for different time points (e.g., 6, 24, 48 hours).[6] Include vehicle-only (e.g., DMSO) control wells.

  • Sample Collection and Lysis:

    • At each time point, remove the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of pre-chilled (-20°C) extraction buffer containing the N6-Benzyladenosine-d5 internal standard directly to each well.

      • Causality: Adding the internal standard at the lysis step ensures it is present throughout the entire sample preparation process, accounting for any inconsistencies in extraction efficiency between samples.[7][12]

  • Extraction:

    • Use a cell scraper to detach the cells into the extraction buffer.

    • Transfer the cell lysate/buffer mixture to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for at least 1 hour to allow for protein precipitation.[12]

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]

    • Carefully collect the supernatant and transfer to a new tube.

  • Purification via Solid-Phase Extraction (SPE):

    • Rationale: This step is crucial for removing salts, lipids, and other matrix components that can interfere with LC-MS/MS analysis and cause ion suppression.[8][13]

    • Condition: Pass 1 mL of methanol through the MCX cartridge, followed by 1 mL of water.[12]

    • Load: Dilute the supernatant with water to reduce the methanol concentration to below 10%, then load it onto the conditioned cartridge.[12]

    • Wash 1: Wash the cartridge with 1 mL of 1% acetic acid.

    • Wash 2: Wash the cartridge with 1 mL of methanol to remove hydrophobic impurities.[8]

    • Elute: Elute the cytokinins (BA and BA-d5) with 1 mL of 0.35 M NH₄OH in 60-70% methanol.[8][12]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 45°C.[12]

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[8]

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
N6-Benzyladenosine358.2226.1Corresponds to the protonated molecule and the adenine base fragment.
N6-Benzyladenosine-d5 363.2 231.1 The +5 Da shift is observed in both the precursor and the fragment ion.
BAMP (Metabolite)438.1340.1N6-benzyladenosine-5′-monophosphate.
BA-Glucoside (Metabolite)520.2358.2Corresponds to the loss of the glucose moiety.
Note: These mass transitions are typical and should be optimized on your specific instrument.
Metabolic Pathway of N6-Benzyladenine

The diagram below shows the primary metabolic conversions of N6-Benzyladenine (the base) and its riboside, N6-Benzyladenosine.

Metabolic Pathway BA N6-Benzyladenine (BA) BAMP N6-Benzyladenosine- 5'-monophosphate (BAMP) BA->BAMP APRT BAG BA Glucosides (e.g., BA-7G, BA-9G) BA->BAG Glucosyl- transferases BAR N6-Benzyladenosine (BAR) BAMP->BAR Phosphatases BAR->BAMP Kinases

Caption: Simplified metabolic pathway of N6-Benzyladenine in plant tissues.[14][15]

Protocol 2: In Vivo Metabolism in Plant Tissues

This protocol is adapted for quantifying BA and its metabolites in plant tissues, such as leaves or roots.

Additional Materials
  • Plant Tissue: e.g., Arabidopsis thaliana, Nicotiana attenuata, or other species of interest.[14][16]

  • Liquid Nitrogen

  • Mortar and Pestle or Tissue Homogenizer

Step-by-Step Experimental Procedure
  • Sample Collection and Freezing:

    • Excise plant tissue and immediately freeze it in liquid nitrogen to quench all metabolic activity.[16]

      • Causality: This rapid freezing is critical to prevent enzymatic degradation of the analytes, ensuring the metabolic profile accurately reflects the state of the tissue at the moment of collection.

    • Store samples at -80°C until extraction.

  • Homogenization and Extraction:

    • Weigh the frozen tissue (e.g., 50-100 mg).

    • Grind the tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

    • Transfer the frozen powder to a tube containing 1 mL of pre-chilled (-20°C) extraction buffer spiked with a known concentration of N6-Benzyladenosine-d5.[8][12][16]

    • Incubate on a shaker for at least 1 hour at 4°C.[8]

  • Purification and Analysis:

    • Proceed with centrifugation, SPE purification, sample concentration, and LC-MS/MS analysis as described in sections 3.2 (steps 3-5) and 3.3 of the in vitro protocol. The principles and procedures are highly conserved.

Data Interpretation and Quality Control

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of unlabeled N6-Benzyladenosine into a blank matrix (e.g., lysate from untreated cells). Add a constant amount of N6-Benzyladenosine-d5 to each standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This curve will be used to determine the concentration of the analyte in your unknown samples.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the range of your calibration curve. Run these samples alongside your experimental samples to monitor the accuracy and precision of the assay.

  • Metabolite Identification: In addition to quantifying the parent compound, monitor the mass transitions for expected metabolites like N6-benzyladenosine-5′-monophosphate (BAMP) and various glucosides to build a comprehensive metabolic profile.[14][15]

Conclusion

The use of N6-Benzyladenosine-d5 as an internal standard is an indispensable tool for achieving the highest levels of accuracy and precision in metabolic studies.[7] Its ability to compensate for variations during sample preparation and analysis ensures data integrity, which is critical for making confident decisions in both basic research and drug development.[7] While the implementation requires careful planning and validation, the unparalleled benefits in data quality justify its position as the gold standard methodology.

References

  • Cytokinin Analysis: Sample Preparation and Quantification. Bio-protocol. Available at: [Link]

  • Mass spectrometric analysis of cytokinins in plant tissues. II—Quantitation of cytokinins inZea mays kernels using deuterium labelled standards. Scilit. Available at: [Link]

  • Mass Spectrometric Analysis of Cytokinins in Plant Tissues. NIH National Library of Medicine. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Mass Spectrometric Analysis of Cytokinins in Plant Tissues 1: V. Identification of the Cytokinin Complex of Datura Innoxia Crown Gall Tissue. Oxford Academic. Available at: [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available at: [Link]

  • A simple sample preparation approach based on hydrophilic solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for determination of endogenous cytokinins. PubMed. Available at: [Link]

  • Analytical Determination of Auxins and Cytokinins. Springer Nature Experiments. Available at: [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Available at: [Link]

  • Analytical methods for cytokinins. ResearchGate. Available at: [Link]

  • Metabolism of Benzyladenine is Impaired in a Mutant of Arabidopsis thaliana Lacking Adenine Phosphoribosyltransferase Activity. NIH National Library of Medicine. Available at: [Link]

  • Dynamics of the N 6-benzyladenine (BA) metabolites present in Pinus pinea cotyledons cultured in vitro... ResearchGate. Available at: [Link]

  • 6-benzyladenine metabolism during reinvigoration of mature Pinus radiata buds in vitro. PubMed. Available at: [Link]

  • Biologically active derivatives of N6-benzyladenosine-5´-monophosphate. Technology Transfer Office of the IOCB Prague. Available at: [Link]

  • Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. NIH National Library of Medicine. Available at: [Link]

  • N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. NIH National Library of Medicine. Available at: [Link]

  • N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. PubMed. Available at: [Link]

  • In Planta, In Vitro and In Silico Studies of Chiral N 6 -Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. MDPI. Available at: [Link]

  • A, Observed benzyladenine metabolism demonstrating the structural... ResearchGate. Available at: [Link]

  • Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. PubMed. Available at: [Link]

  • Schematic representations of the N6-benzyladenosine-based N-donor... ResearchGate. Available at: [Link]

  • 6-Benzyladenine metabolism during reinvigoration of mature Pinus radiata buds in vitro. Oxford Academic. Available at: [Link]

  • Antiproliferative activity of 6-benzyladenosines and their pro-drug forms. Cancer Research. Available at: [Link]

  • Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. MDPI. Available at: [Link]

  • N6-benzyladenine and kinetin influence antioxidative stress parameters in human skin fibroblasts. NIH National Library of Medicine. Available at: [Link]

  • Identification and quantification of N6-methyladenosine by chemical derivatization coupled with 19F NMR spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. PubMed. Available at: [Link]

  • Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. MDPI. Available at: [Link]

  • Metabolism. Pharmaron. Available at: [Link]

Sources

Application Notes & Protocols: N6-Benzyladenosine 5'-triphosphate as a Versatile ATP Analog for Precision Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate landscape of cellular signaling and drug discovery, the ability to dissect the function of specific ATP-dependent enzymes is paramount. N6-Benzyladenosine 5'-triphosphate (N6-Bz-ATP) has emerged as a powerful chemical tool, an ATP analog that, by virtue of its N6-benzyl modification, offers a unique steric profile. This attribute allows for the selective interrogation of engineered enzymes and the characterization of ATP-binding sites. This comprehensive guide provides an in-depth exploration of the biochemical properties of N6-Bz-ATP, detailed protocols for its application in enzyme assays, and expert insights into experimental design and data interpretation.

Introduction: The Rationale for ATP Analogs in Enzyme Analysis

Adenosine 5'-triphosphate (ATP) is the universal energy currency and a critical phosphate donor in a vast number of enzymatic reactions, including those catalyzed by kinases, ATPases, and ligases. The sheer abundance of ATP and the high degree of conservation in the ATP-binding pockets of these enzymes present significant challenges for researchers aiming to study a single enzyme in a complex biological milieu. ATP analogs, synthetic molecules that mimic the structure of ATP, provide a solution to this challenge. By introducing specific modifications to the adenine base, ribose sugar, or phosphate chain, these analogs can exhibit altered substrate specificities, enabling the selective modulation or labeling of target enzymes.

N6-Bz-ATP is a prime example of a rationally designed ATP analog. The introduction of a bulky benzyl group at the N6 position of the adenine ring sterically hinders its ability to bind to the ATP-binding pocket of most wild-type enzymes. However, this same steric bulk can be exploited to confer selectivity towards engineered enzymes where the ATP-binding site has been modified to accommodate this "bumped" analog, a strategy famously known as the "bump-and-hole" approach.[1]

Biochemical Properties and Comparative Analysis

N6-Bz-ATP retains the essential triphosphate moiety required for phosphotransfer reactions, while the N6-benzyl group fundamentally alters its interaction with ATP-binding proteins.

PropertyATP (Adenosine 5'-triphosphate)N6-Benzyladenosine 5'-triphosphate (N6-Bz-ATP)
Molecular Formula C10H16N5O13P3C17H22N5O13P3[2]
Molecular Weight 507.18 g/mol 597.30 g/mol (free acid)[3]
Modification NoneBenzyl group at the N6 position of the adenine ring.
Substrate for Wild-Type Kinases Universal substrate.Generally a poor substrate or inhibitor due to steric hindrance.[4][5]
Substrate for Engineered Kinases Can be a substrate, but often with reduced efficiency compared to the analog.[4]Highly selective substrate for kinases with a "gatekeeper" residue mutated to a smaller amino acid (e.g., glycine or alanine).[1][4][6]
Purity (Typical) ≥98%≥95% (HPLC)[1][2]
Storage -20°C to -80°C-20°C to -80°C[1][2]

Core Application: The "Bump-and-Hole" Strategy for Kinase Substrate Identification

A primary and powerful application of N6-Bz-ATP is in the identification of direct substrates of a specific kinase within a complex proteome. This is achieved through the "bump-and-hole" or analog-sensitive kinase approach.

The Principle:

  • The "Hole": The ATP-binding pocket of the kinase of interest is genetically engineered. A bulky "gatekeeper" residue (often a threonine, isoleucine, or methionine) is mutated to a smaller residue, such as glycine or alanine. This creates a "hole" in the active site.[4][6]

  • The "Bump": N6-Bz-ATP, with its bulky benzyl group ("bump"), is sterically excluded from the active site of wild-type kinases.

  • Selective Interaction: The engineered kinase, with its newly created "hole," can uniquely accommodate the "bumped" N6-Bz-ATP, making it a selective substrate for the mutant enzyme.[4][5]

This elegant strategy allows researchers to specifically label and identify the substrates of their target kinase, even in the presence of hundreds of other cellular kinases.

Experimental Workflow: Kinase Substrate Identification using N6-Bz-ATP

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Substrate Identification A Engineer Kinase of Interest (e.g., T338G mutation) B Express and Purify Analog-Sensitive (AS) Kinase A->B D Incubate AS-Kinase with Cell Lysate and N6-Bz-ATPγS B->D C Prepare Cell Lysate (Source of Substrates) C->D E Thiophosphorylation of Direct Substrates D->E Selective Phosphotransfer F Alkylate Thiophosphate with PNBM E->F G Immunoblot with Thiophosphate Ester-Specific Antibody F->G H Mass Spectrometry for Protein Identification G->H Identify Labeled Proteins

Caption: Workflow for identifying kinase substrates using an analog-sensitive kinase and N6-Bz-ATPγS.

Broader Applications in Enzyme Characterization

Beyond substrate identification, N6-Bz-ATP serves as a versatile tool for:

  • Differentiating Enzyme Isoforms: Closely related enzyme isoforms that are difficult to distinguish with conventional inhibitors can be selectively studied by engineering one isoform to be analog-sensitive.[1]

  • Probing ATP-Binding Site Architecture: The differential binding and/or hydrolysis of N6-Bz-ATP versus ATP can provide valuable insights into the steric constraints and chemical nature of an enzyme's active site.

  • Selective Enzyme Inhibition: In its diphosphate form (N6-Benzyl-ADP), it can act as a selective inhibitor for engineered enzymes, allowing for the study of the consequences of inhibiting a specific enzyme in a biological system.[1]

  • P2Y Receptor Agonism: N6-Bz-ATP can act as an agonist at certain P2Y purinergic receptors, although it is generally weaker than ATP.[7][8] This property should be considered when interpreting results in cellular systems that express these receptors.

Detailed Protocols

Protocol 1: General Kinase Assay Using N6-Bz-ATP

This protocol provides a framework for assessing the ability of an analog-sensitive kinase to utilize N6-Bz-ATP.

Materials:

  • Purified analog-sensitive (AS) kinase

  • Corresponding wild-type (WT) kinase (for comparison)

  • Generic kinase substrate (e.g., myelin basic protein, histone H1)

  • N6-Benzyladenosine 5'-triphosphate, sodium salt (10 mM stock)[2]

  • ATP (10 mM stock)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay, Promega)

  • SDS-PAGE loading buffer

  • Phosphorimager or appropriate detection instrument

Procedure:

  • Reaction Setup: Prepare a master mix for the kinase reactions. For each 25 µL reaction, combine:

    • 5 µL of 5X Kinase Reaction Buffer

    • 1 µL of substrate (e.g., 1 mg/mL stock)

    • Water to a final volume of 20 µL (after adding enzyme and nucleotide)

  • Enzyme Addition: Add 2.5 µL of either AS-kinase or WT-kinase to respective tubes. Include a no-enzyme control.

  • Initiate Reaction: Add 2.5 µL of either 1 mM ATP (with a spike of [γ-³²P]ATP if using radioactivity) or 1 mM N6-Bz-ATP to the appropriate tubes. The final concentration of the nucleotide will be 100 µM.

  • Incubation: Incubate the reactions at 30°C for 30 minutes. The time and temperature may need optimization depending on the kinase activity.

  • Stop Reaction: Terminate the reactions by adding 25 µL of 2X SDS-PAGE loading buffer.

  • Analysis:

    • Radioactive method: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the incorporation of ³²P into the substrate.

    • Non-radioactive method: Follow the manufacturer's instructions for the chosen assay system to measure kinase activity.

Expected Results:

  • The WT kinase should show robust activity with ATP and minimal to no activity with N6-Bz-ATP.

  • The AS-kinase should exhibit activity with N6-Bz-ATP, and its activity with ATP may be comparable to or slightly lower than the WT enzyme.[4]

Signaling Pathway: Probing a Specific Kinase Cascade

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binding & Dimerization AS_Kinase AS-Kinase X Receptor->AS_Kinase Activation Substrate Substrate Y AS_Kinase->Substrate Phosphorylation (using N6-Bz-ATP) Cellular_Response Cellular Response (e.g., Gene Expression) Substrate->Cellular_Response Signal Transduction

Caption: A generic signaling pathway illustrating how an analog-sensitive (AS) kinase can be selectively studied using N6-Bz-ATP.

Troubleshooting and Expert Considerations

  • Low Activity with N6-Bz-ATP:

    • Confirm the mutation: Sequence the engineered kinase to ensure the correct "gatekeeper" mutation is present.

    • Optimize reaction conditions: The optimal concentrations of Mg²⁺ and other buffer components may differ for N6-Bz-ATP compared to ATP.

    • Increase N6-Bz-ATP concentration: The Km of the AS-kinase for N6-Bz-ATP may be higher than for ATP.[4] Perform a nucleotide titration to determine the optimal concentration.

  • High Background with WT Kinase:

    • Purity of N6-Bz-ATP: Ensure the N6-Bz-ATP preparation is free of contaminating ATP.

    • Enzyme concentration: Use the lowest concentration of the WT enzyme that gives a robust signal with ATP to minimize any potential off-target activity.

  • Off-Target Effects in Cellular Assays:

    • Be mindful of P2Y receptor expression in your cell system, as N6-Bz-ATP can act as an agonist.[7]

    • Consider the potential for extracellular hydrolysis of N6-Bz-ATP to N6-benzyladenosine, which may have its own biological activities.[9][10]

Conclusion

N6-Benzyladenosine 5'-triphosphate is a sophisticated and highly valuable tool for the modern biochemist and drug discovery professional. Its utility in the "bump-and-hole" strategy has revolutionized our ability to identify the direct substrates of specific kinases. Furthermore, its application extends to the selective inhibition of engineered enzymes and the characterization of ATP-binding sites. By understanding its properties and employing the protocols outlined in this guide, researchers can leverage N6-Bz-ATP to gain unprecedented insights into the complex world of ATP-dependent enzymes.

References

  • Gillespie, P.G., Gillespie, S.K., Mercer, J.A., et al. (1999). Engineering of the myosin-Iβ nucleotide-binding pocket to create selective sensitivity to N6-modified ADP analogs. The Journal of Biological Chemistry, 274(44), 31373-31381. [Link]

  • Gallo-Rodriguez, C., Ji, X. D., Melman, N., et al. (1995). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. Journal of Medicinal Chemistry, 38(24), 4977-4985. [Link]

  • Kukat, C., et al. (2015). Generation and Characterization of ATP Analog-specific Protein Kinase Cδ. The Journal of Biological Chemistry, 290(4), 2015-2027. [Link]

  • Gillespie, P.G., et al. (1999). Inhibition of [-32 P]ATP hydrolysis by N 6-modified adenosine triphosphates. ResearchGate. [Link]

  • Jacobson, K.A., et al. (2008). Development of selective agonists and antagonists of P2Y receptors. Future Medicinal Chemistry, 1(1), 85-97. [Link]

  • Jena Bioscience. (2023). N6-Benzyl-ATP. [Link]

  • von Kügelgen, I. (2008). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 4(4), 327-345. [Link]

  • Štarha, P., et al. (2014). Platinum(II) Oxalato Complexes Involving Adenosine-Based N-Donor Ligands: Synthesis, Characterization and Cytotoxicity Evaluation. Molecules, 19(3), 3463-3482. [Link]

  • Chen, Y. C., et al. (2022). Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases. Journal of the American Society for Mass Spectrometry, 33(1), 115-124. [Link]

  • ChEMBL. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. (CHEMBL1127835). [Link]

  • Alexandrova, L. A., et al. (2000). N6-benzyladenosine analogs of (A2′p)2A: Synthesis and activity to tobacco mosaic virus. Bioorganic & Medicinal Chemistry Letters, 10(15), 1681-1683. [Link]

  • Voller, J., et al. (2015). Biologically active derivatives of N6-benzyladenosine-5´-monophosphate.
  • Jena Bioscience. N6-Benzyl-ATP, N6-Modified Purines. [Link]

  • Ilatovskaya, D. V., et al. (2013). ATP acting through P2Y receptors causes activation of podocyte TRPC6 channels: role of podocin and reactive oxygen species. American Journal of Physiology-Renal Physiology, 305(10), F1427-F1437. [Link]

  • News-Medical.Net. (2019). An Introduction to P2X and P2Y Receptors. [Link]

  • Hampton, A., et al. (1982). Use of adenine nucleotide derivatives to assess the potential of exo-active-site-directed reagents as species- or isozyme-specific enzyme inactivators. 3. Synthesis of adenosine 5'-triphosphate derivatives with N6- or 8-substituents bearing iodoacetyl groups. Journal of Medicinal Chemistry, 25(4), 373-381. [Link]

  • Guggilapu, P., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7206. [Link]

  • Guggilapu, P., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Semantic Scholar. [Link]

  • Jena Bioscience. N6-Propargyl-ATP (N6pATP), N6 CLICK-functionalized ATP: AMP transferase substrate identification by non-radioactive in vitro AMPylation. [Link]

  • Guo, C., et al. (2015). Structural Basis for the ATP-dependent Configuration of Adenylation Active Site in Bacillus subtilis o-Succinylbenzoyl-CoA Synthetase. The Journal of Biological Chemistry, 290(39), 23833-23844. [Link]

  • Martire, A., et al. (2021). P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington's Disease. Frontiers in Pharmacology, 12, 634586. [Link]

  • eLife. (2024). N6-methyladenosine in DNA promotes genome stability. [Link]

  • MDPI. (2023). Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin. [Link]

Sources

Application Note: Chemical Genetic Identification of Adi3 Kinase Substrates in Plants Using N6-Benzyladenosine 5'-Triphosphate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Plant Molecular Biologists, Proteomics Researchers, and Biochemical Drug Development Professionals.

Introduction: Overcoming Kinase Redundancy in Plants

The tomato (Solanum lycopersicum) AGC protein kinase Adi3 plays a critical role as a cell death suppressor (CDS), regulating programmed cell death (PCD) initiated by plant pathogen interactions[1]. However, defining the exact direct downstream targets of Adi3 is uniquely challenging. Plant genomes encode hundreds of kinases with overlapping specificities, rendering traditional in vitro or knock-out substrate screens noisy and prone to false positives[2].

To circumvent this, researchers have successfully adapted the chemical genetic "bump-and-hole" methodology (originally developed by Shokat and colleagues) to plant systems. By pairing an engineered, analog-sensitive (AS) Adi3 mutant with the synthetic ATP analog N6-Benzyladenosine 5'-triphosphate (N6-benzyl-ATP) , scientists can bio-orthogonally tag and identify true native substrates with near-zero background interference[1][3].

Mechanistic Grounding: The "Bump-and-Hole" Paradigm

The logic behind AS-kinases relies on precisely controlled steric hindrance. In wild-type (WT) Adi3, the ATP-binding pocket contains a bulky "gatekeeper" residue, identified as Methionine 385 (Met385)[1]. This native pocket easily accommodates endogenous ATP but structurally repels N6-benzyl-ATP due to the bulky phenyl ring (the "bump") attached to its N6 position[3].

By executing site-directed mutagenesis to replace Met385 with a much smaller Glycine (M385G), researchers create a synthetic "hole" in the mutant kinase's active site.

  • The Causality of Selectivity: Because no wild-type kinases in the plant proteome naturally possess this space-creating gatekeeper mutation, the AS-Adi3(M385G) becomes the only enzyme in a whole-cell lysate capable of utilizing N6-benzyl-ATP[1]. When N6-benzyl-ATP is labeled (e.g., via

    
    -thiophosphate for capture or 
    
    
    
    -
    
    
    P for radiometric detection), the downstream targets tagged in the assay represent a highly purified, direct substrate map of Adi3.

Mechanism WT Wild-Type Adi3 (Gatekeeper: Met385) ATP Endogenous ATP WT->ATP Native Fit N6 N6-Benzyl-ATP (Bulky Analog) WT->N6 Steric Clash AS AS-Adi3 Mutant (Gatekeeper: Gly385) AS->ATP Native Fit AS->N6 Orthogonal Fit Sub Target Substrates (e.g., Gal83, RPB2, Pti5) ATP->Sub High Background (All cellular kinases) N6->Sub Selective Tagging (Only AS-Adi3)

Mechanistic basis of AS-Adi3 kinase utilizing N6-benzyl-ATP for orthogonal substrate tagging.

Comparative Enzyme Properties

To ensure that biological relevance is not lost, the AS-Adi3 mutant must retain catalytic affinity for native substrates. Validation using known plant substrates such as Gal83 (a


-subunit of the SnRK1 complex) and RNA polymerase II subunit RPB2 demonstrates that the M385G mutation alters nucleotide preference but preserves native peptide substrate specificity[1][2].

Table 1: Biochemical Parameters of Wild-Type vs. AS-Adi3

ParameterWild-Type Adi3AS-Adi3 (M385G Mutant)
Gatekeeper Residue Methionine (Met385)Glycine (Gly385)
Endogenous ATP Utilization HighHigh (Maintained)
N6-Benzyl-ATP Affinity Negligible (Due to steric clash)High (Orthogonal fit)[1]
Substrate Specificity Gal83, RPB2, Pti5Identical to Wild-Type[2]
Experimental Utility Endogenous signalingSubstrate discovery/isolation

Standardized Workflow & Experimental Protocol

This step-by-step protocol defines a self-validating system for executing an in vitro substrate labeling experiment using whole plant lysates, AS-Adi3, and N6-benzyl-ATP.

Workflow L 1. Prepare Tomato Lysate (Deplete Endogenous ATP) R 2. Kinase Reaction (AS-Adi3 + N6-Benzyl-ATP) L->R C 3. Bio-orthogonal Affinity Capture R->C A 4. LC-MS/MS Substrate Identification C->A

Step-by-step experimental workflow for plant kinase substrate discovery using N6-benzyl-ATP.

Phase 1: Preparation of ATP-Depleted Plant Lysates

Objective: Provide a physiological pool of putative substrates while eliminating endogenous ATP competition.

  • Tissue Lysis: Pulverize 5g of fresh tomato leaf tissue (Solanum lycopersicum) in liquid nitrogen. Suspend in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with broad-spectrum protease and phosphatase inhibitor cocktails).

  • Clarification: Centrifuge at 14,000 x

    
     for 20 minutes at 4°C to pellet cellular debris. Retain the supernatant.
    
  • Desalting / ATP Depletion: Pass the clarified lysate through a Zeba Spin Desalting Column (or equivalent gel filtration column) equilibrated with Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂).

    • Causality Note: Endogenous ATP must be removed because AS-Adi3 maintains an affinity for wild-type ATP. If native ATP is present, it will competitively inhibit the binding of the synthetic N6-benzyl-ATP analog, thereby drastically lowering tagging efficiency.

Phase 2: The Bio-Orthogonal Kinase Reaction

Objective: Selectively label Adi3 substrates using the ATP analog.

  • Reaction Setup: To 500 µg of the desalted plant lysate, add 1-2 µg of purified recombinant AS-Adi3(M385G).

  • Initiation: Add 100 µM of N6-Benzyl-ATP (configured as an ATP-

    
    -S analog or 
    
    
    
    -
    
    
    P labeled variant depending on the detection modality)[3].
  • Incubation: Incubate the reaction mixture at 30°C for 30–45 minutes.

    • Self-Validating Control Check: Always run a parallel reaction using Wild-Type Adi3 + N6-Benzyl-ATP. The wild-type sample must yield zero labeling signal, thus empirically validating that labeling in the experimental sample is exclusively driven by the mutant AS-Adi3.

Phase 3: Substrate Capture and Identification

(Protocol assumes use of N6-benzyl-ATP-


-S for downstream mass spectrometry)
  • Alkylation: Quench the kinase reaction by adding p-nitrobenzyl mesylate (PNBM) to a final concentration of 2.5 mM. Incubate at room temperature for 2 hours.

    • Causality Note: PNBM specifically alkylates the thiophosphate groups transferred to the substrates by the analog-sensitive kinase. This creates a stable thioether conjugate that serves as a highly robust chemical handle for affinity purification.

  • Digestion & Capture: Digest the protein mixture using Trypsin (1:50 w/w) overnight at 37°C. Pass the resulting peptides over an immobilized anti-thiophosphate ester antibody column or specifically formulated affinity beads.

  • Elution and LC-MS/MS: Elute captured phosphopeptides and analyze via high-resolution LC-MS/MS. Proteins identified, such as the confirmed CDS regulatory substrates RPB2 and Pti5[2], are high-confidence direct targets.

Summary & Best Practices

The Shokat AS-kinase method using N6-Benzyladenosine 5'-triphosphate is highly effective but demands strict stoichiometric controls. Always ensure that recombinant AS-Adi3 is enzymatically active prior to lysate introduction by performing an autophosphorylation check. Furthermore, careful titration of the analog is required; though N6-benzyl-ATP is selective[3], supra-physiological concentrations (>500 µM) can induce off-target noise or precipitate in plant-derived phenolic buffers. Proceeding with rigorously desalted extracts and proper wild-type negative controls guarantees the trustworthiness of the resulting proteomic data.

References

  • Source: Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics (via PubMed/NIH)
  • N6-Benzyladenosine-5'-O-triphosphate (sodium salt)
  • Screening for potential nuclear substrates for the plant cell death suppressor kinase Adi3 using peptide microarrays Source: PLoS ONE URL

Sources

In vitro protein synthesis studies with N6-Benzyladenosine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Engineering In Vitro Protein Synthesis Utilizing N6-Benzyladenosine-Modified mRNA Cap Analogues

Executive Summary

The efficacy of in vitro protein synthesis—whether utilized in cell-free systems or through the transfection of cultured cells with in vitro transcribed (IVT) mRNA—is heavily dictated by transcript stability and precise ribosomal recruitment. N6-Benzyladenosine (Bn6A), traditionally recognized as an aromatic cytokinin, has recently been engineered into trinucleotide mRNA cap analogues (e.g., m7GpppBn6AmpG, known as "AvantCap")[1]. This modification supersedes native cap structures by providing steric immunity against epitranscriptomic degradation, ultimately maximizing protein yield. This guide details the mechanistic rationale and provides self-validating protocols for synthesizing, purifying, and translating Bn6Am-capped mRNA.

Part 1: The Mechanistic Imperative of N6-Benzyladenosine in Translation

The Vulnerability of the Native m6Am Cap

In eukaryotes, the mRNA 5′ cap is essential for recruiting the eukaryotic initiation factor 4E (eIF4E) to commence protein synthesis[2]. Naturally occurring mRNA often features a post-transcriptional modification at the first transcribed nucleotide: N6,2′-O-dimethyladenosine (m6Am). While m6Am natively stabilizes mRNA, it is highly susceptible to the fat mass and obesity-associated protein (FTO)[3]. FTO acts as an mRNA demethylase; upon stripping the methyl group from m6Am, the mRNA becomes vulnerable to DCP2-mediated decapping and rapid degradation[3].

The N6-Benzyl Substitution: Steric Hindrance and FTO Evasion

By replacing the native N6-methyl group with a bulky N6-benzyl group during solid-phase phosphoramidite synthesis, researchers created the m7GpppBn6AmpG cap analogue[1].

  • Causality of Stability: The aromatic benzyl ring introduces profound steric hindrance within the FTO catalytic pocket. This physically prevents the demethylase from accessing the N6 position, granting the transcript long-term resistance against decapping enzymes and extending its translational half-life[1].

  • Causality of Purification: IVT reactions invariably produce a mixture of capped and uncapped (5′-triphosphate) RNA species. The highly hydrophobic nature of the N6-benzyl modification serves as a lipophilic affinity handle during Reverse Phase HPLC (RP-HPLC), forcing a distinct delay in column retention and allowing complete physical separation of functional, capped mRNA[2].

Part 2: Diagrammatic Workflow of Bn6Am-mRNA Translation

G IVT 1. In Vitro Transcription (T7 + m7GpppBn6AmpG) HPLC 2. RP-HPLC Purification (Benzyl Hydrophobic Handle) IVT->HPLC Crude IVT RNA Mixture FTO Steric Blockade of FTO Demethylase Translation 3. In Vitro Translation (eIF4E/eIF3 Recruitment) FTO->Translation Prevents mRNA Decapping HPLC->FTO HPLC->Translation 100% Capped mRNA Protein Enhanced Protein Synthesis (High Yield & Stability) Translation->Protein Sustained Ribosome Action

Workflow of Bn6Am-capped mRNA from synthesis to translation, highlighting FTO evasion.

Part 3: Quantitative Performance Profiles

The incorporation of the N6-benzyladenosine cap drastically alters both the physiochemical properties and translational output of the mRNA compared to native analogues[2].

mRNA Cap StructureN6-ModificationFTO SusceptibilityRP-HPLC Retention (min)Relative Translation Yield (Mammalian Cells)
Uncapped (pppG) NoneN/A (Degraded)18.2Negligible
m7GpppAmpG (Cap 1) NoneLow18.21.0x (Baseline)
m7Gpppm6AmpG MethylHigh18.2~1.0x - 1.2x
m7GpppBn6AmpG Benzyl Zero (Resistant) 19.4 1.5x - 6.0x

(Note: Increased retention time demonstrates the viability of utilizing Bn6A as a chromatography purification handle)[2].

Part 4: High-Fidelity Experimental Protocols

The following methodologies are engineered as self-validating systems. Every crucial step features a built-in checkpoint to ensure experimental integrity before proceeding.

Protocol I: Co-Transcriptional Synthesis of Bn6Am-Capped mRNA

Objective: Generate IVT mRNA heavily skewed toward 5′-cap incorporation.

  • Template Linearization: Digest 1 µg of a T7-promoter plasmid harboring your gene of interest (e.g., Firefly Luciferase) with a restriction enzyme that yields a blunt or 5′-overhang end.

  • Nucleotide Assembly (Causality Step): Prepare the NTP mix utilizing a critical stoichiometric imbalance. Use 5 mM ATP, CTP, and UTP, but restrict GTP to 1 mM. Add the m7GpppBn6AmpG cap analogue at 4 mM.

    • Why? T7 RNA polymerase relies on GTP/analogues to initiate transcription. By starving the reaction of free GTP and overwhelming it with a 4:1 excess of the cap analogue, the polymerase is thermodynamically forced to utilize the cap for transcript initiation.

  • Enzymatic Incubation: Add T7 RNA Polymerase (50 U/µL) and RNase inhibitor. Incubate at 37°C for 2 hours.

  • Template Removal: Add 2 U of DNase I and incubate for 15 minutes at 37°C.

  • Validation Checkpoint: Run 1 µL of the crude mix on a 1% denaturing agarose gel. A single, distinct band indicates intact transcript generation, clearing the sample for purification.

Protocol II: RP-HPLC Enrichment via Benzyl Hydrophobic Handle

Objective: Exploit the N6-benzyl group to isolate 100% capped mRNA from uncapped byproducts.

  • Phase Setup: Utilize an alkyl-chain stationary phase column (e.g., C18).

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Buffer B: 0.1 M TEAA in 25% Acetonitrile.

    • Why TEAA? TEAA acts as an ion-pairing agent, neutralizing the highly negative phosphate backbone of the mRNA. This ensures the hydrophobic interaction between the C18 column and the N6-benzyl group becomes the dominant retention mechanism[2].

  • Gradient Elution: Run a linear gradient of Buffer B from 0% to 100% over 30 minutes at 65°C (elevated temp melts secondary RNA structures for consistent elution).

  • Fraction Collection & Validation Checkpoint: Monitor UV absorbance at 260 nm. You will observe two distinct peaks: the first (Rt ~18.2 min) is the uncapped ppp-mRNA; the second (Rt ~19.4 min) is the pure Bn6Am-capped mRNA[2]. Collect the latter peak. Self-validation is achieved here: peak separation mathematically confirms 100% cap presence in the collected fraction.

Protocol III: Cell-Free In Vitro Protein Synthesis Assay (Reticulocyte Lysate)

Objective: Translate the purified Bn6Am-mRNA into functional protein using a cell-free system.

  • Lysate Preparation: Thaw Nuclease-Treated Rabbit Reticulocyte Lysate (RRL) on ice.

  • Reaction Assembly: In an RNase-free tube, combine:

    • 17.5 µL RRL

    • 0.5 µL Amino Acid Mixture (minus Methionine, if using

      
      S-Met for autoradiography, otherwise use complete mix).
      
    • 0.5 µL RNase Inhibitor (40 U/µL)

    • 0.5 µL mRNA (Titrate between 0.5 to 2.0 µg of Bn6Am-mRNA).

    • Nuclease-free water to 25 µL.

  • Translation Incubation: Incubate the reaction at 30°C for 90 minutes.

    • Why 30°C? Exceeding 30°C in RRL systems rapidly accelerates premature ribosome drop-off and endogenous protease activity, degrading the nascent polypeptide chain.

  • Validation Checkpoint: If utilizing a Luciferase control mRNA, transfer 2 µL of the completed reaction to an opaque 96-well plate. Inject 50 µL of luciferin substrate and immediately measure luminescence. High Relative Luminescence Units (RLUs) validate functional ribosomal scanning, bypassing of the bulky N6-benzyl cap by eIF4E, and successful protein folding[1].

References[1] Warminski M., et al. (2024). Trinucleotide mRNA Cap Analogue N6-Benzylated at the Site of Posttranscriptional m6Am Mark Facilitates mRNA Purification and Confers Superior Translational Properties In Vitro and In Vivo. Journal of the American Chemical Society. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jacs.3c13038[2] Warminski M., et al. (2024). Trinucleotide mRNA Cap Analogue N6-Benzylated at the Site of Posttranscriptional m6Am Mark Facilitates mRNA Purification and Confers Superior Translational Properties In Vitro and In Vivo. Journal of the American Chemical Society. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jacs.3c13038[3] Mauer, J., Luo, X., Blanjoie, A., et al. (2017). Reversible methylation of m6Am in the 5′ cap controls mRNA stability. Nature, 541(7637), 371-375. URL: https://www.nature.com/articles/nature21022

Sources

Troubleshooting & Optimization

Optimizing N6-Benzyladenosine concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively using N6-Benzyladenosine (N6-BzA) in cell culture experiments. We will move beyond simple protocols to explain the underlying principles, ensuring your experiments are logical, repeatable, and yield trustworthy results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of N6-Benzyladenosine.

Q1: What is N6-Benzyladenosine and what is its primary mechanism of action in mammalian cells?

N6-Benzyladenosine is a synthetic cytokinin, a class of molecules first identified as plant hormones.[1][2] In mammalian cells, particularly cancer cell lines, it is recognized for its anti-proliferative and pro-apoptotic properties.[1][3][4] Its primary mechanisms include:

  • Cell Cycle Arrest: N6-BzA can arrest cells in the G0/G1 phase of the cell cycle, preventing them from progressing to the S phase (DNA synthesis).[1][3]

  • Induction of Apoptosis: It is a potent inducer of programmed cell death (apoptosis).[1][3] This is often linked to the activation of key executioner enzymes like caspase-3 and caspase-9.[3]

  • Mevalonate Pathway Inhibition: N6-BzA has been shown to interfere with the mevalonate pathway by inhibiting Farnesyl pyrophosphate synthase (FPPS).[5][6] This disrupts protein prenylation, a critical process for the function of small GTPases like Ras, which are often dysregulated in cancer.[6]

  • Cytoskeletal Disruption: In some cell lines, like the T24 bladder carcinoma cells, N6-BzA can induce morphological changes and disorganization of the actin cytoskeleton, which may contribute to its anti-proliferative effects.[1][7]

Importantly, N6-BzA can induce these effects without causing direct DNA damage (genotoxicity), distinguishing its action from many traditional chemotherapeutics.[1][5]

Q2: How should I prepare and store my N6-Benzyladenosine stock solution?

Proper preparation and storage are critical for experimental consistency.

  • Solvent Selection: While N6-BzA has limited water solubility, it is soluble in DMSO.[8][9] It is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[8][9]

  • Stock Concentration: A common starting stock concentration is 10-50 mM in DMSO.

  • Preparation Protocol:

    • Allow the vial of powdered N6-BzA to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to achieve your desired concentration.

    • Vortex briefly until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Storage:

    • Once prepared, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[3][10]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][10] Always protect the solution from light.[3][10]

Q3: What is a good starting concentration for my specific cell line?

The optimal concentration of N6-BzA is highly cell-line dependent. A dose-response experiment is always recommended. However, based on published literature, here are some empirically determined effective concentrations.

Cell LineCell TypeEffective Concentration Range (µM)Observed EffectReference
HL-60 Human Promyelocytic Leukemia10 µMApoptosis Induction[3]
U87MG Human Glioma0.3 - 20 µMGrowth Inhibition, Apoptosis[3][6]
T24 Human Bladder Carcinoma~10 µMG0/G1 Arrest, Apoptosis[1]
HCT116, DLD-1 Human Colorectal Carcinoma1 - 20 µMAntiproliferative Effect[6][11]
MCF7 Human Breast AdenocarcinomaIC50 > 50 µM (as a Pt complex)Low Cytotoxicity[12]
CEM Human T-lymphoblastic LeukemiaIC50 ~ 3.2 µMAntiproliferative[13]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing logical steps for diagnosis and resolution.

Q4: I'm not observing any effect (e.g., no change in proliferation or viability). What should I do?

This is a common issue that can often be resolved by systematically evaluating your experimental setup.

Causality: The lack of an observable effect typically stems from three possibilities: the concentration is too low, the treatment duration is too short, or your specific cell line is resistant to the effects of N6-BzA at the concentrations tested.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting a lack of experimental effect.

Recommended Action: Perform a Dose-Response Experiment

This is the most critical first step to determine the effective concentration range for your cell line.

Protocol 1: Dose-Response Determination using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.

  • Prepare Dilutions: Prepare a serial dilution of your N6-BzA stock solution in fresh culture medium. A common range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM.

  • Vehicle Control: Crucially, prepare a "0 µM" control that contains the highest concentration of DMSO used in your dilutions. This ensures that any observed effect is not due to the solvent.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different N6-BzA concentrations (and the vehicle control).

  • Incubation: Incubate the plate for a standard duration, typically 24 to 48 hours.[1][11]

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the N6-BzA concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Q5: I'm observing excessive cell death, even at low concentrations. How can I find a sub-lethal concentration for my assay?

Causality: High cytotoxicity indicates that your cell line is highly sensitive to N6-BzA or that the concentrations used are in the toxic range. To study mechanisms other than overt cell death (like cytoskeletal changes or cell cycle arrest), you need to identify a sub-lethal concentration.

Recommended Action: Refine Concentration Range and Reduce Incubation Time

Use the results from your initial dose-response experiment (Protocol 1) to inform your next steps.

  • Select Lower Concentrations: Choose a range of concentrations well below the calculated IC50 value. For example, if your IC50 is 15 µM, test concentrations like 0.5, 1, 2.5, 5, and 7.5 µM.

  • Perform a Time-Course Experiment: The cytotoxic effects of N6-BzA are time-dependent. Evaluate your chosen sub-lethal concentrations at earlier time points (e.g., 6, 12, and 24 hours) to find a window where your desired effect (e.g., G1 arrest) is present without significant cell death.

  • Validate with a Secondary Assay: Confirm your findings using a more specific assay. For example, to confirm apoptosis, use Annexin V/PI staining and flow cytometry. To assess cell cycle changes, use propidium iodide staining followed by flow cytometry.[5]

Q6: My results are inconsistent between experiments. What are the likely causes?

Causality: Inconsistent results are frustrating and often point to subtle variations in protocol execution or reagent stability. Key culprits include degraded compound, inconsistent cell handling, or inaccurate solution preparation.

Troubleshooting Checklist:

  • Stock Solution Integrity: Have you subjected your stock solution to multiple freeze-thaw cycles? If so, discard it and prepare a fresh, single-use aliquot stock.[3][10]

  • Cell Culture Conditions: Are you using cells from a consistent passage number? High-passage cells can exhibit altered phenotypes and drug responses. Ensure cell density at the time of treatment is consistent across experiments.[9]

  • Pipetting Accuracy: When preparing serial dilutions from a high-concentration stock, small pipetting errors can be magnified. Ensure your pipettes are calibrated regularly.

  • Vehicle Control Consistency: Always use a vehicle control with the same final DMSO concentration as your highest N6-BzA dose to properly normalize your data.

Signaling Pathway Visualization

To better understand the compound's action, the following diagram illustrates the key pro-apoptotic pathway initiated by N6-Benzyladenosine.

N6_Benzyladenosine_Pathway N6_BzA N6-Benzyladenosine FPPS FPPS Inhibition N6_BzA->FPPS Prenylation Reduced Protein Prenylation (e.g., Ras) FPPS->Prenylation Signaling Altered Downstream Signaling Prenylation->Signaling Casp9 Caspase-9 Activation Signaling->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling cascade of N6-BzA-induced apoptosis.

References

  • Mlejnek, P., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents Med Chem, 13(4), 672-8. Retrieved March 7, 2026, from [Link]

  • Mlejnek, P., et al. (2012). N6-Isopentenyladenosine and its Analogue N6-Benzyladenosine Induce Cell Cycle Arrest and Apoptosis in Bladder Carcinoma T24 Cell. Anticancer Agents in Medicinal Chemistry, 13(4). Retrieved March 7, 2026, from [Link]

  • Laezza, C., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7196. Retrieved March 7, 2026, from [Link]

  • Voller, J., et al. (2008). Antiproliferative activity of 6-benzyladenosines and their pro-drug forms. Cancer Research, 68(9 Supplement), 2345. Retrieved March 7, 2026, from [Link]

  • Dolezel, P., et al. (2010). Halogenation of N⁶-benzyladenosine decreases its cytotoxicity in human leukemia cells. Toxicology in Vitro, 24(8), 2079-83. Retrieved March 7, 2026, from [Link]

  • Patschová, A., et al. (2014). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules, 19(9), 14639-14655. Retrieved March 7, 2026, from [Link]

  • N6-benzyladenine and kinetin influence antioxidative stress parameters in human skin fibroblasts. (2016). Oxidative Medicine and Cellular Longevity. Retrieved March 7, 2026, from [Link]

  • Laezza, C., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Zatloukal, M., et al. (2022). In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. International Journal of Molecular Sciences, 23(19), 11463. Retrieved March 7, 2026, from [Link]

  • Schematic representations of the N6-benzyladenosine-based N-donor... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A coronaviral pore- replicase complex links RNA synthesis and export from double- membrane vesicles. (2024). Harvard University. Retrieved March 7, 2026, from [Link]

  • Biologically active derivatives of N6-benzyladenosine-5´-monophosphate. (n.d.). Institute of Molecular and Translational Medicine. Retrieved March 7, 2026, from [Link]

  • CN112341509A - Preparation method of N6-benzoyl adenosine. (n.d.). Google Patents.
  • Method of in vitro experiment for evaluation of the effectiveness of BL... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Laezza, C., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Dolezal, K., et al. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Bioorganic & Medicinal Chemistry, 15(11), 3737-47. Retrieved March 7, 2026, from [Link]

  • Laezza, C., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. PMC - NIH. Retrieved March 7, 2026, from [Link]

  • N6-benzyladenosine analogs of (A2′p)2A: Synthesis and activity to tobacco mosaic virus. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • van Galen, P. J., et al. (1995). Structure-Activity Relationships of N6-Benzyladenosine-5'-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry, 38(1), 172-177. Retrieved March 7, 2026, from [Link]

  • N6-methyladenosine in DNA promotes genome stability. (2025). eLife. Retrieved March 7, 2026, from [Link]

Sources

Validation & Comparative

Decoding Kinase Selectivity: A Guide to N6-Benzyladenosine 5'-triphosphate and Analog-Sensitive Technology

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the chemical-genetic strategy for dissecting kinase signaling, this guide illuminates the mechanism and application of N6-Benzyladenosine 5'-triphosphate (N6-Bn-ATP) in selectively targeting engineered kinases. We explore the foundational principles of analog-sensitive (AS) technology, provide detailed experimental protocols for assessing selectivity, and present a comparative analysis of N6-Bn-ATP against other ATP analogs.

In the intricate web of cellular signaling, protein kinases stand as central nodes, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. However, the high degree of conservation within the ATP-binding site across the kinome presents a formidable challenge to developing truly specific inhibitors. To overcome this hurdle, a powerful chemical-genetic technique known as analog-sensitive (AS) kinase technology has emerged, enabling the highly specific inhibition of individual engineered kinases.[1][2] At the heart of this technology lies the strategic use of modified ATP analogs, such as N6-Benzyladenosine 5'-triphosphate, which are designed to be exclusively utilized by a mutant kinase, leaving their wild-type counterparts unaffected.

The Gatekeeper: A Master Regulator of Kinase Specificity

The selectivity of AS technology hinges on a single, conserved residue within the kinase active site known as the "gatekeeper".[3] This residue, typically a bulky hydrophobic amino acid like methionine, leucine, or threonine, controls access to a deep hydrophobic pocket adjacent to the ATP-binding site.[3][4] In wild-type (WT) kinases, the gatekeeper's size sterically hinders the binding of ATP analogs with bulky substituents at the N6 position of the adenine ring.[4][5]

The core principle of the AS approach involves mutating this gatekeeper residue to a smaller amino acid, such as glycine or alanine.[6][7] This "large-to-small" mutation creates a novel pocket within the ATP-binding site that is not present in any wild-type kinase.[4][7] This engineered kinase, now termed an analog-sensitive kinase, can accommodate the bulky N6-substituent of ATP analogs like N6-Bn-ATP, effectively creating a unique kinase-inhibitor or kinase-substrate pairing.[4][8]

cluster_0 Wild-Type Kinase cluster_1 Analog-Sensitive (AS) Kinase WT_Kinase ATP Binding Pocket Gatekeeper_WT Bulky Gatekeeper (e.g., Methionine, Leucine) N6_Bn_ATP_WT N6-Bn-ATP ATP ATP ATP->WT_Kinase Binds N6_Bn_ATP_WT->WT_Kinase Steric Hindrance AS_Kinase Enlarged ATP Binding Pocket Gatekeeper_AS Small Gatekeeper (e.g., Glycine, Alanine) N6_Bn_ATP_AS N6-Bn-ATP N6_Bn_ATP_AS->AS_Kinase Binds Selectively

Figure 1. Mechanism of N6-Bn-ATP selectivity for analog-sensitive kinases.

N6-Benzyladenosine 5'-triphosphate: A Tailored Substrate for Mutant Kinases

N6-Benzyladenosine 5'-triphosphate is a key tool in the AS kinase arsenal. The bulky benzyl group attached to the N6 position of the adenine ring is the "bump" that is sterically excluded from the active site of wild-type kinases.[5][9] However, in an AS kinase, the "hole" created by the smaller gatekeeper residue readily accommodates this benzyl group, allowing N6-Bn-ATP to serve as an efficient phosphodonor.[9][10]

This selective utilization allows researchers to specifically label the direct substrates of an engineered kinase within a complex cellular environment.[11] By using a radiolabeled version of N6-Bn-ATP, scientists can trace the flow of phosphate from the engineered kinase to its downstream targets, providing invaluable insights into signaling pathways.[11][12]

Comparative Performance of ATP Analogs

While N6-Bn-ATP is a widely used and effective tool, other N6-substituted ATP analogs have also been developed to further refine the AS technology. The choice of analog can depend on the specific kinase being studied and the desired experimental outcome.

ATP AnalogKey FeaturesSelectivity Profile
N6-Benzyladenosine 5'-triphosphate (N6-Bn-ATP) The prototypical "bumped" ATP analog. The benzyl group provides a good balance of size and hydrophobicity for recognition by many AS kinases.Generally high selectivity for AS kinases over their wild-type counterparts.[10][13]
N6-(2-Phenethyl)ATP Features an additional methylene spacer between the phenyl ring and the purine. This can sometimes lead to improved substrate efficiency for certain AS kinases compared to N6-Bn-ATP.[9]Can exhibit enhanced selectivity and catalytic efficiency for specific AS kinase mutants.[9]
N6-Furfuryladenosine 5'-triphosphate (N6-Fu-ATP) Contains a furfuryl group at the N6 position. This analog has been shown to be a substrate for some wild-type kinases, but can also be utilized by AS kinases.[14][15]May have broader activity than N6-Bn-ATP, potentially being utilized by a subset of wild-type kinases, but has also been shown to restore activity to some disease-related mutant kinases.[15][16][17]

Experimental Protocols for Assessing Kinase Selectivity

Validating the selectivity of N6-Bn-ATP for a given AS kinase is a critical step. This is typically achieved through a combination of in vitro biochemical assays and cell-based approaches.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a kinase to phosphorylate a substrate using either ATP or N6-Bn-ATP as the phosphodonor.

Start Prepare Kinase Reactions Add_Kinase Add WT or AS Kinase Start->Add_Kinase Add_Substrate Add Substrate Add_Kinase->Add_Substrate Add_ATP Add [γ-32P]ATP or [γ-32P]N6-Bn-ATP Add_Substrate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Quench Quench Reaction Incubate->Quench Separate Separate by SDS-PAGE Quench->Separate Analyze Analyze by Autoradiography Separate->Analyze End Quantify Phosphorylation Analyze->End

Figure 2. Workflow for an in vitro kinase activity assay.

Step-by-Step Methodology:

  • Reaction Setup : Prepare a reaction mixture containing kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the purified wild-type or AS kinase, and a known substrate peptide or protein.[18]

  • Initiate Reaction : Start the kinase reaction by adding either [γ-32P]ATP or [γ-32P]N6-Bn-ATP.[10] The concentration of ATP and the analog should be optimized for each kinase.

  • Incubation : Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction : Terminate the reaction by adding SDS-PAGE loading buffer.

  • Analysis : Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.

  • Quantification : Quantify the amount of radiolabel incorporated into the substrate to determine the kinase activity.

Cellular Target Engagement Assay

To confirm that N6-Bn-ATP can be utilized by the AS kinase in a cellular context, target engagement assays are employed. The NanoBRET™ Target Engagement assay is a powerful method for this purpose.[19][20]

Step-by-Step Methodology:

  • Cell Culture and Transfection : Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the AS kinase fused to NanoLuc® luciferase.

  • Cell Plating : Plate the transfected cells into a multi-well plate.

  • Compound Treatment : Add varying concentrations of a competitive inhibitor to the cells.

  • Tracer Addition : Add a cell-permeable fluorescent tracer that binds to the kinase active site.

  • Luminescence Measurement : Add the NanoLuc® substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.

Conclusion

The development of analog-sensitive kinases and complementary ATP analogs like N6-Benzyladenosine 5'-triphosphate has provided researchers with an unparalleled tool for dissecting the complex signaling networks governed by protein kinases. The high degree of selectivity achievable with this system allows for the precise identification of kinase substrates and the elucidation of specific kinase functions in both normal physiology and disease. As our understanding of the kinome continues to expand, the principles of chemical genetics and the strategic design of molecules like N6-Bn-ATP will undoubtedly remain at the forefront of kinase research and drug discovery.

References

  • Shokat Lab. The Logic and Design of Analog-Sensitive Kinases and Their Small Molecule Inhibitors. Methods in Enzymology. 2014;548:189-212.
  • Zhang C, et al. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Journal of the American Chemical Society. 2013;135(48):18125-18134.
  • Promega Corporation. Cellular Kinase Assays that Deliver Quantitative Compound Affinity, Occupancy, and Selectivity in Live Cells using NanoBRET. Promega website.
  • Hopf C, et al. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. Methods in Molecular Biology. 2012;803:141-155.
  • Shokat Lab. Design and Use of Analog‐Sensitive Protein Kinases. Current Protocols in Molecular Biology. 2003;73(1):18.11.1-18.11.23.
  • Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys website. Published August 14, 2025.
  • Patel, H. et al. Chemical genetic strategy for targeting protein kinases based on covalent complementarity. PNAS. 2011, 108 (34) 13996-14001.
  • Bain J, et al. Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal. 2007;408(3):297-315.
  • Shokat KM, et al. The logic and design of analog-sensitive kinases and their small molecule inhibitors. Methods in Enzymology. 2014;548:189-212.
  • Shokat Lab. A Molecular Gate which Controls Unnatural ATP Analogue Recognition by the Tyrosine Kinase V-Src. Bioorganic & Medicinal Chemistry. 1998;6(8):1127-1132.
  • Wörmer M, et al. An unconventional gatekeeper mutation sensitizes inositol hexakisphosphate kinases to an allosteric inhibitor. eLife. 2023;12:e86333.
  • Moro, S. et al. A computational protocol to evaluate the effects of protein mutants in the kinase gatekeeper position on the binding of ATP substrate analogues.
  • Her C, et al. Reactivity-Based Chemical-Genetic Study of Protein Kinases. RSC Medicinal Chemistry. 2022;13(3):263-299.
  • BenchChem. Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. BenchChem website.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services. AssayQuant website.
  • Shokat Lab. Inhibitor Scaffolds as New Allele Specific Kinase Substrates. Journal of the American Chemical Society. 2002;124(37):11033-11041.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology website. Published July 2, 2024.
  • Robers, M. et al. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. 2020, 15 (11) 2895-2903.
  • Chen, W.-H. et al. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ. Journal of Biological Chemistry. 2011, 286 (15) 13016-13025.
  • Shokat Lab. A Chemical Genetic Approach for the Identification of Direct Substrates of Protein Kinases. Methods in Molecular Biology. 2007;366:1-11.
  • Zhang C, et al. Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society. 2013;135(48):18125-18134.
  • Cayman Chemical. N6-Benzyladenosine-5'-O-triphosphate (sodium salt). Cayman Chemical website.
  • Godl, K. et al. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. PNAS. 2003, 100 (26) 15434-15439.
  • MedChemExpress. N6-Benzyladenosine. MedChemExpress website.
  • MyBioSource. N6- Furfuryladenosine- 5'- O- triphosphate (6-Fu-ATP) small molecule. MyBioSource website.
  • Jacobson KA, et al. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry. 1996;39(7):1311-1320.
  • Grunt M, et al. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines. PLoS One. 2014;9(11):e111961.
  • Lin, M.-H. et al. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases. ACS Chemical Biology. 2022, 17 (2) 345-354.
  • Kim HO, et al. 2-Substitution of N6-benzyladenosine-5'-uronamides enhances selectivity for A3 adenosine receptors. Journal of Medicinal Chemistry. 1996;39(21):4142-4148.
  • Queen's University Belfast. Relaxation of mitochondrial hyperfusion in the diabetic retina via N6- furfuryladenosine confers neuroprotection regardless of. Queen's University Belfast website.
  • MRC PPU.

Sources

A Comparative Analysis of N6-Benzyladenosine and N6-isopentenyladenosine in T24 Bladder Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Cytokinin Analogs for Anti-Tumor Activity

Introduction

The high recurrence rate of bladder cancer necessitates a continuous search for novel therapeutic agents that can effectively target cancer cell proliferation and survival.[1][2] Cytokinins, a class of phytohormones, and their synthetic analogs have emerged as a promising area of research due to their ability to modulate cell growth and differentiation in animal cells.[1][2] Among these, N6-substituted adenosine derivatives, specifically N6-Benzyladenosine (BAPR) and N6-isopentenyladenosine (i6A), have demonstrated significant anti-neoplastic properties in various cancer models.[1][2][3][4]

This guide provides an in-depth, objective comparison of the performance of N6-Benzyladenosine and N6-isopentenyladenosine in the context of the T24 human bladder carcinoma cell line. We will synthesize findings from key experimental data to elucidate their mechanisms of action, comparative efficacy, and the underlying molecular pathways they influence. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these cytokinin analogs in bladder cancer.

Comparative Efficacy and Mechanism of Action

Both N6-Benzyladenosine and N6-isopentenyladenosine exhibit potent anti-cancer effects on T24 bladder cancer cells, primarily by inducing cell cycle arrest and apoptosis without causing genetic damage.[1][2] Their shared mechanism suggests a common initial trigger that diverges into multiple downstream anti-proliferative and pro-apoptotic signals.

Core Similarities: A Shared Path to Cell Death

Studies reveal a striking overlap in the cellular events induced by both compounds in T24 cells:

  • Induction of G0/G1 Cell Cycle Arrest: Treatment with either N6-Benzyladenosine or N6-isopentenyladenosine for 24 hours effectively halts the progression of T24 cells through the cell cycle, causing them to accumulate in the G0/G1 phase.[1][2] This arrest is accompanied by a corresponding decrease in the population of cells in the S phase, indicating a potent inhibition of DNA synthesis and proliferation.[2]

  • Triggering of Caspase-3 Mediated Apoptosis: Both compounds are effective inducers of programmed cell death (apoptosis).[1][2] A key event in this process is the activation of caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell.[1][2] In other cancer models, N6-benzyladenosine has also been shown to activate caspase-9, suggesting involvement of the intrinsic apoptotic pathway.[5]

  • Actin Cytoskeleton Disorganization: One of the earliest observable effects of both agents on T24 cells is a significant alteration in cell morphology and the disorganization of the actin cytoskeleton.[1][2] This disruption of actin filaments is hypothesized to be the primary trigger for the subsequent cell cycle arrest and apoptosis, as the cytoskeleton plays a crucial role in cell division and survival signaling.[1][2]

  • Absence of Genotoxicity: A critical finding that distinguishes these compounds from many conventional chemotherapeutics is their lack of genotoxic effects.[1][2] The Comet assay, a sensitive test for DNA damage, revealed no DNA strand breaks in T24 cells treated with either N6-Benzyladenosine or N6-isopentenyladenosine.[1][2][6] This suggests a safer therapeutic profile, targeting cancer cells without inducing mutations that could lead to secondary malignancies.

Potential Mechanistic Divergence: Beyond the Cytoskeleton

While actin disruption is a common starting point, other mechanisms have been identified that may contribute to their anti-cancer activity, particularly related to the mevalonate pathway.

  • Inhibition of Farnesyl Diphosphate Synthase (FPPS): Both N6-isopentenyladenosine and N6-Benzyladenosine have been shown to target FPPS, a key enzyme in the mevalonate pathway responsible for synthesizing isoprenoids.[3][5][7] This pathway is crucial for the post-translational modification (prenylation) of small GTPases like Ras, which are often hyperactivated in cancer.[3] By inhibiting FPPS, these compounds can disrupt the function of key oncogenic proteins, contributing to their anti-proliferative effects.[3][5][7][8]

Quantitative Data Summary

The following table summarizes the comparative performance of N6-Benzyladenosine and N6-isopentenyladenosine on T24 bladder cancer cells based on published literature.

FeatureN6-BenzyladenosineN6-isopentenyladenosineReference(s)
Cell Viability Reduces cell viability in a dose-dependent manner.Reduces cell viability in a dose-dependent manner.[2]
Apoptosis Induction Induces apoptosis.Induces apoptosis.[1][2]
Key Apoptotic Mediator Caspase-3 ActivationCaspase-3 Activation[1][2]
Cell Cycle Effect Arrest at G0/G1 phase.Arrest at G0/G1 phase.[1][2]
Primary Mechanism Disorganization of the actin cytoskeleton.Disorganization of the actin cytoskeleton.[1][2]
Genotoxicity No genotoxic effect detected.No genotoxic effect detected.[1][2][6]
Secondary Mechanism FPPS Inhibition (in glioma cells)FPPS Inhibition (in thyroid cells)[5][7]

Visualizing the Mechanism

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating these compounds.

G cluster_0 Compound Treatment cluster_1 Cellular Events in T24 Cells N6_BA N6-Benzyladenosine Actin Actin Cytoskeleton Disorganization N6_BA->Actin N6_iPA N6-isopentenyladenosine N6_iPA->Actin G1_Arrest G0/G1 Cell Cycle Arrest Actin->G1_Arrest Casp9 Caspase-9 Activation* Actin->Casp9 Apoptosis Apoptosis G1_Arrest->Apoptosis Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis caption *Caspase-9 activation shown for N6-Benzyladenosine in other models. G cluster_workflow Experimental Workflow cluster_assays Endpoint Assays start T24 Cell Culture treatment Treat with N6-BA or N6-iPA start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cellcycle Cell Cycle (PI Staining) treatment->cellcycle analysis Flow Cytometry & Spectrophotometry viability->analysis apoptosis->analysis cellcycle->analysis data Data Analysis & Comparison analysis->data

Caption: General experimental workflow for comparing the effects of N6-BA and N6-iPA on T24 cells.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols for key assays are provided.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the compounds by measuring the metabolic activity of the cells. [9][10][11][12][13]

  • Materials:

    • T24 bladder cancer cells

    • 96-well tissue culture plates

    • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

    • N6-Benzyladenosine and N6-isopentenyladenosine stock solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed T24 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of N6-Benzyladenosine and N6-isopentenyladenosine in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible. [9] 7. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes at room temperature to ensure complete dissolution. [10] 9. Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [14][15][16][17][18]

  • Materials:

    • T24 cells treated with compounds as described above.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Harvest both adherent and floating cells after treatment. For adherent cells, use trypsin-EDTA, then combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with ice-cold PBS. [15][16] 4. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the tube. [17] 7. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [17] 8. Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (FL1) and PI fluorescence (FL2/FL3). [17]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). [19][20][21]

  • Materials:

    • T24 cells treated with compounds.

    • Ice-cold 70% ethanol.

    • PBS.

    • PI staining solution (containing PI and RNase A in PBS). [20] * Flow cytometer.

  • Procedure:

    • Harvest approximately 1 x 10^6 cells by centrifugation (300 x g, 5 minutes).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 0.5 mL of cold PBS and vortex gently to achieve a single-cell suspension.

    • Fix the cells by adding the suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. [20] 5. Incubate the cells at 4°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells at 300 x g for 5 minutes and decant the ethanol.

    • Wash the cells with PBS and centrifuge again.

    • Resuspend the cell pellet in 1 mL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark. [20] 10. Analyze the DNA content by flow cytometry.

Conclusion

N6-Benzyladenosine and its analogue N6-isopentenyladenosine are potent inhibitors of T24 bladder cancer cell growth. They operate through a shared, non-genotoxic mechanism characterized by the early disruption of the actin cytoskeleton, leading to G0/G1 cell cycle arrest and caspase-3-dependent apoptosis. [1][2]Their ability to target fundamental cellular processes without damaging DNA makes them attractive candidates for further investigation as potential therapeutic agents for bladder cancer. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and a deeper exploration of their impact on the mevalonate pathway in bladder cancer models to fully elucidate their therapeutic potential.

References

  • Sgarbovato, A., D'Angelo, S., Stendardo, M., & Fimia, G. M. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 13(4), 672–678. [Link]

  • Inconveniente, T., & Compagnia, A. (2012). N6-Isopentenyladenosine and its Analogue N6-Benzyladenosine Induce Cell Cycle Arrest and Apoptosis in Bladder Carcinoma T24 Cell. Ingenta Connect. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

  • Dojindo Molecular Technologies. Annexin V-FITC Apoptosis Detection Kit. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • ResearchGate. What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? [Link]

  • MDPI. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. [Link]

  • Cerqua, C., et al. (2006). N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation. The FASEB Journal, 20(3), 412–418. [Link]

  • Trávníček, Z., et al. (2011). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules, 16(5), 4277–4291. [Link]

Sources

Leitfaden für den Vergleich der Anti-Krebs-Aktivität von N6-Benzyladenosin-Derivaten

Author: BenchChem Technical Support Team. Date: March 2026

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung

Dieser Leitfaden bietet eine vergleichende Analyse der Anti-Krebs-Aktivität von N6-Benzyladenosin-Derivaten und fasst wichtige experimentelle Daten und methodische Überlegungen zusammen. N6-Benzyladenosin, ein synthetisches aromatisches Cytokinin, und seine Analoga haben sich als vielversprechende Kandidaten für die Krebstherapie erwiesen und zeigen zytotoxische Wirkungen bei einer Reihe von Krebszelllinien.[1][2][3] Die Wirksamkeit dieser Verbindungen hängt stark von den Substitutionen am Benzylring ab, was die Untersuchung von Struktur-Wirkungs-Beziehungen zu einem entscheidenden Aspekt der Wirkstoffentwicklung in diesem Bereich macht.

Einführung in N6-Benzyladenosin und seine Anti-Krebs-Eigenschaften

N6-Benzyladenosin (N6-BzA) ist ein synthetisches Analogon des natürlich vorkommenden Zytokinins N6-Isopentenyladenosin.[4] Während Zytokinine vor allem für ihre Rolle bei der Regulierung des Pflanzenwachstums bekannt sind, hat die Forschung gezeigt, dass sie auch die Proliferation und Differenzierung tierischer Zellen beeinflussen können.[3] Insbesondere N6-BzA hat eine bemerkenswerte Anti-Krebs-Aktivität gezeigt, indem es das Zellwachstum hemmt, den Zellzyklus stoppt und Apoptose (programmierter Zelltod) in verschiedenen Krebszelllinien induziert.[1][2][3] Ein bemerkenswerter Aspekt seiner Wirkung ist die Fähigkeit, Apoptose ohne Verursachung von DNA-Schäden auszulösen, was es von vielen traditionellen Chemotherapeutika unterscheidet.

Die Anti-Krebs-Wirkung von N6-Benzyladenosin und seinen Derivaten wird auf mehrere Mechanismen zurückgeführt, darunter:

  • Hemmung des Mevalonat-Signalwegs: Es wurde gezeigt, dass N6-BzA die Farnesylpyrophosphat-Synthase (FPPS) hemmt, ein Schlüsselenzym im Mevalonat-Signalweg.[1][2] Dieser Weg ist für die Synthese von Cholesterin und anderen für das Zellwachstum und -überleben essentiellen Molekülen von entscheidender Bedeutung.

  • Induktion der Apoptose: N6-BzA löst Apoptose über intrinsische Signalwege aus, die durch die Aktivierung der Caspasen 3 und 9 gekennzeichnet sind.[1][2]

  • Zellzyklus-Stillstand: Die Verbindung kann Zellen in der G0/G1-Phase des Zellzyklus anhalten und so deren Proliferation verhindern.[1][2][3]

Vergleichende Analyse der zytotoxischen Aktivität

Die zytotoxische Wirksamkeit von N6-Benzyladenosin-Derivaten variiert erheblich in Abhängigkeit von den funktionellen Gruppen, die an den Benzylring gebunden sind. Nachfolgend finden Sie eine vergleichende Tabelle mit den IC50-Werten (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) für eine Auswahl von Derivaten in verschiedenen menschlichen Krebszelllinien.

DerivatHOS (Osteosarkom) IC50 (µM)MCF7 (Brustadenokarzinom) IC50 (µM)CEM (T-lymphoblastische Leukämie) IC50 (µM)HL-60 (Promyelozytische Leukämie) IC50 (µM)
N6-(2-Methoxybenzyl)adenosin (L1)21.2>166.73.22.3
N6-(2-Chlorbenzyl)adenosin (L3)>166.7>166.714.51.6
N6-(4-Chlorbenzyl)adenosin (L4)>166.7>166.710.21.7
N6-(2-Hydroxybenzyl)adenosin (L5)2.811.40.70.4
N6-(3-Hydroxybenzyl)adenosin (L7)>166.727.00.30.2
N6-(4-Fluorbenzyl)adenosin (L8)20.014.01.31.2
2-Chlor-N6-(3-hydroxybenzyl)adenosin (L12)>166.723.00.20.1

Daten entnommen aus Doležal et al., wie in[5] zitiert.

Beobachtungen:

  • Hydroxyl-Substitution: Die Position der Hydroxylgruppe am Benzylring scheint die Aktivität signifikant zu beeinflussen. N6-(2-Hydroxybenzyl)adenosin (L5) und N6-(3-Hydroxybenzyl)adenosin (L7) zeigten eine hohe Wirksamkeit, insbesondere in Leukämiezelllinien (CEM und HL-60).

  • Halogen-Substitution: Halogen-substituierte Derivate zeigten eine variable Aktivität. Während einige eine moderate Wirksamkeit zeigten, waren andere in den getesteten Konzentrationen weitgehend inaktiv.

  • Zelllinien-Spezifität: Die zytotoxische Wirkung der Derivate ist stark zelllinienspezifisch. Beispielsweise war L1 in Leukämiezelllinien hochaktiv, zeigte aber eine geringe Aktivität in Brustkrebszellen.

Wirkmechanismen: Ein vergleichender Überblick

Während die Hemmung von FPPS ein gemeinsamer Mechanismus für viele N6-Benzyladenosin-Derivate ist, können die spezifischen Substitutionen am Benzylring ihre Interaktion mit dem Zielenzym und nachgeschalteten Signalwegen modulieren.

FPPS_Inhibition_Pathway cluster_pathway Mevalonat-Signalweg N6_BzA N6-Benzyladenosin Derivate FPPS FPPS N6_BzA->FPPS Hemmung Mevalonate Mevalonat- Signalweg Apoptose Apoptose FPPS->Apoptose Induktion Prenylierung Protein- Prenylierung Mevalonate->Prenylierung RAS_RAP1A RAS, Rap-1A Prenylierung->RAS_RAP1A Zellproliferation Zellproliferation RAS_RAP1A->Zellproliferation

Abbildung 1: Vereinfachtes Diagramm der FPPS-Hemmung durch N6-Benzyladenosin-Derivate.

Die Hemmung von FPPS durch N6-Benzyladenosin-Analoga beeinträchtigt die Prenylierung von Proteinen wie RAS und Rap-1A, die für die Signaltransduktion und Zellproliferation entscheidend sind.[6] Dies führt letztendlich zu einer Verringerung der Zellproliferation und zur Induktion der Apoptose. Studien deuten darauf hin, dass die strukturellen Anforderungen für die FPPS-Hemmung von denen für die allgemeine zytotoxische Aktivität abweichen können, was auf das Vorhandensein mehrerer Wirkmechanismen hindeutet.

Experimentelle Protokolle

Die genaue und reproduzierbare Bewertung der Anti-Krebs-Aktivität von N6-Benzyladenosin-Derivaten erfordert standardisierte experimentelle Protokolle. Nachfolgend finden Sie detaillierte Methoden für Schlüsselassays.

MTT-Assay zur Bestimmung der Zellviabilität

Dieser kolorimetrische Assay misst die metabolische Aktivität von Zellen als Indikator für die Zellviabilität.

MTT_Assay_Workflow start Zellen in 96-Well-Platte aussäen behandlung Mit N6-Benzyladenosin- Derivaten behandeln start->behandlung inkubation1 Inkubation (z. B. 24, 48, 72 h) behandlung->inkubation1 mtt_zugabe MTT-Reagenz zugeben (0,5 mg/ml) inkubation1->mtt_zugabe inkubation2 Inkubation (4 h, 37°C) (Formazan-Bildung) mtt_zugabe->inkubation2 solubilisierung Solubilisierungslösung zugeben (z. B. DMSO) inkubation2->solubilisierung messung Extinktion messen (570 nm) solubilisierung->messung

Abbildung 2: Allgemeiner Arbeitsablauf für den MTT-Assay.

Detailliertes Protokoll:

  • Zellaussaat: Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5 × 10⁴ Zellen/Well in 100 µl Kulturmedium aus.[7]

  • Behandlung: Nach 24 Stunden Inkubation, um die Anhaftung der Zellen zu ermöglichen, behandeln Sie die Zellen mit verschiedenen Konzentrationen der N6-Benzyladenosin-Derivate.

  • MTT-Inkubation: Nach dem Behandlungszeitraum geben Sie 10 µl MTT-Markierungsreagenz (Endkonzentration 0,5 mg/ml) in jedes Well.[7] Inkubieren Sie die Platte für 4 Stunden bei 37 °C.[7]

  • Solubilisierung: Geben Sie 100 µl der Solubilisierungslösung (z. B. DMSO) in jedes Well.[7]

  • Messung: Inkubieren Sie die Platte über Nacht im Inkubator und messen Sie dann die Extinktion bei einer Wellenlänge zwischen 550 und 600 nm mit einem Mikroplattenlesegerät.[7]

Annexin V-FITC/PI-Apoptose-Assay

Dieser durchflusszytometrische Assay unterscheidet zwischen lebenden, frühen apoptotischen, späten apoptotischen und nekrotischen Zellen.

Prinzip: Annexin V, ein Protein mit hoher Affinität für Phosphatidylserin (PS), wird verwendet, um frühe apoptotische Zellen zu identifizieren, bei denen PS auf die äußere Zellmembran verlagert wird. Propidiumiodid (PI), ein Farbstoff, der die Zellmembran nicht durchdringen kann, wird verwendet, um späte apoptotische und nekrotische Zellen mit beeinträchtigten Membranen zu identifizieren.

Detailliertes Protokoll:

  • Zellernte: Induzieren Sie Apoptose in den Zellen mit der gewünschten Methode. Ernten Sie 1-5 x 10⁵ Zellen durch Zentrifugation.[8]

  • Waschen: Waschen Sie die Zellen einmal mit kaltem 1X PBS.[8]

  • Resuspendieren: Resuspendieren Sie die Zellen in 1X Bindungspuffer in einer Konzentration von ~1 × 10⁶ Zellen/ml.[8]

  • Färbung: Geben Sie 5 µl Annexin V-FITC und 5 µl PI-Lösung zu 100 µl der Zellsuspension.[8]

  • Inkubation: Inkubieren Sie die Zellen 15-20 Minuten bei Raumtemperatur im Dunkeln.[8][9]

  • Analyse: Geben Sie 400 µl 1X Bindungspuffer zu jeder Röhrchen und analysieren Sie die Zellen sofort mittels Durchflusszytometrie.[8]

Zellzyklusanalyse mittels PI-Färbung

Dieser Assay bestimmt die Verteilung der Zellen in den verschiedenen Phasen des Zellzyklus (G0/G1, S und G2/M).

Prinzip: PI färbt die DNA stöchiometrisch, sodass die Fluoreszenzintensität direkt proportional zum DNA-Gehalt ist. Zellen in der G2/M-Phase haben doppelt so viel DNA wie Zellen in der G0/G1-Phase.

Detailliertes Protokoll:

  • Zellernte: Ernten Sie die Zellen und stellen Sie eine Einzelzellsuspension her.

  • Fixierung: Fixieren Sie die Zellen in kaltem 70%igem Ethanol für mindestens 1 Stunde bei 4 °C.[10]

  • Waschen: Waschen Sie die Zellen zweimal mit PBS.[10]

  • RNase-Behandlung: Behandeln Sie die Zellen mit RNase A, um die Färbung von RNA zu verhindern.[10]

  • PI-Färbung: Geben Sie 1 ml PI-Färbelösung zu dem Zellpellet und inkubieren Sie es mindestens 4 Stunden bei 4 °C.[10]

  • Analyse: Analysieren Sie die Proben mittels Durchflusszytometrie.

Schlussfolgerung und zukünftige Richtungen

N6-Benzyladenosin-Derivate stellen eine vielversprechende Klasse von Anti-Krebs-Wirkstoffen mit vielfältigen Wirkmechanismen dar. Die vergleichende Analyse zeigt, dass die Substitution am Benzylring ein entscheidender Faktor für ihre zytotoxische Aktivität und Zelllinienspezifität ist. Zukünftige Forschungsanstrengungen sollten sich auf die Synthese und das Screening neuer Derivate mit verbesserter Wirksamkeit und Selektivität konzentrieren. Ein tieferes Verständnis der Struktur-Wirkungs-Beziehungen wird die Entwicklung potenterer und gezielterer Krebstherapien auf der Basis von N6-Benzyladenosin ermöglichen.

Referenzen

  • N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC - NIH. (URL: [Link])

  • Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PubMed. (URL: [Link])

  • Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC. (URL: [Link])

  • IC 50 values of derivatives against cancer cells and relative... - ResearchGate. (URL: [Link])

  • DNA Cell Cycle Analysis with PI. (URL: [Link])

  • Cell Cycle analysis. (URL: [Link])

  • Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC - NIH. (URL: [Link])

  • Assaying cell cycle status using flow cytometry - PMC. (URL: [Link])

  • Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. (URL: [Link])

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - Rsc.org. (URL: [Link])

  • Schematic representations of the N6-benzyladenosine-based N-donor... - ResearchGate. (URL: [Link])

  • N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed. (URL: [Link])

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • Synthesis of N⁶-alkyladenosines by the substitution of the chlorine... - ResearchGate. (URL: [Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

Sources

Comprehensive Comparison Guide: Genotoxicity and Apoptotic Mechanisms of N6-Isopentenyladenosine vs. N6-Benzyladenosine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals evaluating novel anti-cancer therapeutics, the distinction between targeted cytotoxicity and collateral genotoxicity is critical. N6-isopentenyladenosine (iPA/i6A) and N6-benzyladenosine (N6-BA) are highly potent cytokinin ribosides that exhibit pronounced anti-cancer and pro-apoptotic effects across multiple human malignancies (e.g., bladder carcinoma, glioblastoma, leukemia)[1][2][3].

Unlike classical chemotherapeutics (such as anthracyclines or platinum-based agents) that force apoptosis by inducing catastrophic DNA strand breaks, experimental data confirms that neither iPA nor N6-BA acts as a primary genotoxin [1][4]. Instead, they trigger cell death via targeted metabolic and cytoskeletal disruptions[1][5]. This guide objectively compares their genotoxic profiles, mechanistically explains their genotoxin-independent cytotoxicity, and provides self-validating experimental frameworks to empirically confirm these properties in vitro.

Comparative Genotoxicity & Cytotoxicity Profiles

To establish a compound's safety and mechanism of action, it must be evaluated across a battery of endpoints: DNA strand breaks (Comet assay), chromosomal damage (Micronucleus assay), and point mutations (Ames test)[4]. Regulatory risk assessments and in vitro studies confirm that both isoprenoid (iPA) and aromatic (N6-BA) cytokinin ribosides heavily favor apoptosis without initiating DNA damage[1][4][6].

Quantitative Data & Assay Comparison
Metric / AssayN6-Isopentenyladenosine (iPA / i6A)N6-Benzyladenosine (N6-BA)
Chemical Class Isoprenoid Cytokinin RibosideAromatic Cytokinin Riboside
Alkaline Comet Assay Negative : No genotoxic effect or comet tail detected in human T24 bladder carcinoma cells[1][4].Negative : Functions independently of genotoxic stress[5].
Micronucleus Assay Negative (Inferred via non-riboside proxy data)[4].Negative : Not considered genotoxic in vivo[4][6].
Ames Test (Mutagenicity) Negative [4].Negative [6].
Cytotoxic Response High. Induces Caspase-3 dependent apoptosis[1]. Downregulates EGFR and RAD51[2].High. Inhibits cell growth and induces programmed cell death[5].
Cell Cycle Arrest Arrests at G0/G1 phase after 24 hours[1].Arrests at G0/G1 phase after 24 hours[1].

Mechanistic Divergence: Cytotoxicity Without Genotoxicity

If these compounds do not shatter DNA, what drives their potent apoptotic response? The causality lies in the disruption of critical intracellular metabolic pathways and structural integrity[5].

  • Inhibition of the Mevalonate Pathway: Both iPA and N6-BA interfere with the mevalonate pathway by directly inhibiting Farnesyl Pyrophosphate Synthase (FPPS)[2][5].

  • Cytoskeletal Disorganization: FPPS inhibition deprives the cell of essential prenyl groups required for the post-translational modification of signaling proteins. This leads to immediate disorganization of the actin cytoskeleton and altered cell morphology[1][2].

  • G0/G1 Arrest & Caspase Activation: The collapse of actin filament dynamics triggers a strict G0/G1 cell cycle arrest, subsequently activating Caspase-3 to cleanly execute apoptosis without necessitating DNA damage[1].

Interestingly, while iPA is not a primary genotoxin, it acts as a radiosensitizer . By downregulating the homologous recombination repair protein RAD51, iPA significantly lowers the apoptotic threshold of tumor cells (like glioblastoma) when they are exposed to external genotoxic agents like X-ray irradiation[2][7].

MOA cluster_0 Genotoxin-Independent Apoptotic Cascade N6_Compounds iPA & N6-BA (Cytokinin Ribosides) FPPS Inhibition of FPPS (Mevalonate Pathway) N6_Compounds->FPPS Blocks Cytoskeleton Actin Cytoskeleton Disorganization FPPS->Cytoskeleton Impairs prenylation CellCycle G0/G1 Cell Cycle Arrest Cytoskeleton->CellCycle Halts division Caspase Caspase-3 Activation & Apoptosis Execution CellCycle->Caspase Triggers

Pathway: Genotoxin-independent apoptosis via FPPS inhibition by iPA and N6-BA.

Self-Validating Experimental Methodologies

To prove that a compound is cytotoxic but not genotoxic, your experimental setup must be a self-validating system. You must run parallel workflows on the exact same cell population: one assay to detect DNA strand breaks (Comet Assay) and another to confirm cell death (Flow Cytometry).

Workflow cluster_1 Parallel Validation Workflow for Cytokinin Ribosides Culture 1. Cell Culture (e.g., T24 Carcinoma) Treatment 2. Drug Treatment (iPA / N6-BA) Culture->Treatment Split 3. Split Aliquots Treatment->Split Comet 4A. Alkaline Comet Assay (Tests Genotoxicity) Split->Comet FACS 4B. PI/Annexin V FACS (Tests Apoptosis) Split->FACS ResultComet 5A. Result: Negative (Intact Nucleoids) Comet->ResultComet ResultFACS 5B. Result: Positive (Annexin V+ / G0 Arrest) FACS->ResultFACS

Parallel workflow validating apoptosis induction without DNA strand breaks.

Protocol A: Alkaline Comet Assay (Single Cell Gel Electrophoresis)

Purpose: A highly sensitive technique to detect single-strand breaks, double-strand breaks, and alkali-labile sites.[4]

1. Cell Harvesting & Encapsulation:

  • Following a 24-hour treatment with iPA/N6-BA (1–10 µM)[2], harvest cells via gentle centrifugation to avoid mechanically induced DNA shearing.

  • Resuspend the cell pellet in 0.5% low-melting-point agarose and immediately spread onto frosted glass slides pre-coated with normal-melting-point agarose.

  • Causality Check: Encapsulation immobilizes the cells, ensuring that any subsequent DNA migration is strictly due to electrophoretic forces acting on fragmented DNA, not cellular drift.

2. Lysis and Alkaline Unwinding:

  • Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C. Why: Lysis destroys the cellular and nuclear membranes, stripping away proteins and leaving only the DNA "nucleoid"[4].

  • Transfer slides to an alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark. Why: A pH > 13 is mandatory to unwind DNA supercoils and expose alkali-labile sites, transforming them into detectable single-strand breaks.

3. Electrophoresis & Visualization:

  • Run electrophoresis at 25V / 300mA for 25–30 minutes.

  • Neutralize slides with 0.4M Tris buffer (pH 7.5), stain with SYBR Gold or Ethidium Bromide, and visualize under a fluorescence microscope.

  • Expected Result: iPA and N6-BA treated cells will show intact circular nucleoids (no "comet tail"), identical to negative controls, confirming the absence of primary genotoxicity[1][4].

Protocol B: Annexin V/PI Flow Cytometry and Cell Cycle Analysis

Purpose: To confirm that despite the lack of DNA damage, the cells are actively executing apoptosis and arresting in the G0/G1 phase.[1]

1. Staining for Apoptosis (Annexin V / PI):

  • Wash the parallel aliquot of treated cells in cold PBS and resuspend in Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Causality Check: Annexin V binds to phosphatidylserine, which selectively translocates to the outer plasma membrane leaflet only during early apoptosis. PI is a vital dye excluded by intact membranes. Cells that are Annexin V positive and PI negative confirm non-necrotic, cleanly executed apoptosis.

2. Cell Cycle Profiling (PI + RNase):

  • For cell cycle analysis, fix cells in 70% cold ethanol to permeabilize the membrane.

  • Stain with a solution containing PI and RNase A for 30 minutes.

  • Causality Check: Because PI intercalates into all nucleic acids, RNase A must be added to degrade cellular RNA. This ensures that the PI fluorescence measured by the flow cytometer is strictly proportional to the DNA content (2N vs 4N), allowing accurate detection of the G0/G1 phase accumulation characteristic of iPA and N6-BA treatment[1].

References

  • BenchChem. "A comparative study of the genotoxicity of different N6-substituted adenosines." BenchChem Guide.
  • Laezza, C., et al. "N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells." Anticancer Agents Med Chem, May 2013, 13(4):672-8. PubMed.
  • BenchChem. "Application Notes: N6-Benzyladenosine-d5 in Cancer Cell Apoptosis Studies." BenchChem.
  • Ciaglia, E., et al. "N6-Isopentenyladenosine Enhances the Radiosensitivity of Glioblastoma Cells by Inhibiting the Homologous Recombination Repair Protein RAD51 Expression." Frontiers in Oncology, Jan 2020.
  • ResearchGate (via PLOS One). "N6-Substituted AMPs Inhibit Mammalian Deoxynucleotide N-Hydrolase DNPH1." PLOS One, Nov 2013.
  • United States Environmental Protection Agency (EPA). "Human Health Risk Assessment for 6-Benzyladenine Technical." Regulations.gov, Sept 2018.

Sources

N6-Benzyladenosine: A Comparative Analysis of its Effects on Neoplastic Versus Healthy Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of a Modified Nucleoside

N6-benzyladenosine (N6-BzA) is a synthetic aromatic cytokinin, a class of molecules that, while known for their role in plant growth, have demonstrated significant potential in modulating animal cell proliferation and survival.[1][2] This guide provides an in-depth comparative analysis of the experimental effects of N6-benzyladenosine on neoplastic versus healthy cell lines. We will delve into its mechanisms of action, differential cytotoxicity, and the experimental methodologies used to elucidate these effects, offering a comprehensive resource for researchers in oncology and drug development.

The central premise of an effective cancer therapeutic is its ability to selectively target and eliminate cancer cells while minimizing harm to healthy tissues. N6-benzyladenosine has emerged as a compound of interest due to its demonstrated ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines.[2][3] This guide will synthesize findings from multiple studies to provide a clear, evidence-based comparison of its efficacy and selectivity.

Differential Cytotoxicity: A Tale of Two Cell Types

A critical aspect of any potential anti-cancer agent is its therapeutic window – the concentration range at which it is effective against cancer cells without being toxic to normal cells. Experimental data suggests that N6-benzyladenosine and its derivatives exhibit a favorable differential cytotoxicity profile.

One of the most direct pieces of evidence for this selectivity comes from studies on glioma. A derivative of N6-benzyladenosine, CM223, demonstrated significant activity in selectively targeting glioma cells while showing no cytotoxicity to normal human astrocytes.[4][5] This selectivity is a crucial finding, as it suggests that the compound may be able to cross the blood-brain barrier and act on brain tumors with minimal damage to healthy brain tissue.

While comprehensive studies across a wide range of healthy human cell lines are still emerging, the existing data is promising. For instance, N6-benzyladenosine derivatives have been shown to have immunogenic properties in ex vivo peripheral blood mononuclear cells (PBMCs), suggesting an interaction with the immune system that could be harnessed for therapeutic benefit.[6]

The following table summarizes the available IC50 values for N6-benzyladenosine and its derivatives in various cancer cell lines. The lack of corresponding IC50 values for a wide array of healthy cell lines in the same studies highlights an area for future research.

Cell Line (Cancer Type)CompoundIC50 (µM)Reference
HOS (Osteosarcoma)N6-(4-fluorobenzyl)adenosine8.0[7]
K562 (Myelogenous Leukemia)N6-(4-fluorobenzyl)adenosine9.0[7]
MCF7 (Breast Adenocarcinoma)N6-(4-fluorobenzyl)adenosine16.0[7]
U87MG (Glioblastoma)N6-benzyladenosine (CM223)~7.5 (significant effect)[4]
T24 (Bladder Carcinoma)N6-benzyladenosineNot specified, but inhibits growth[1]
HCT116 (Colorectal Carcinoma)N6-benzyladenosineSignificant cytotoxic effect[5]
DLD-1 (Colorectal Carcinoma)N6-benzyladenosineSignificant cytotoxic effect[5]

Mechanism of Action: Targeting the Mevalonate Pathway

The anti-neoplastic effects of N6-benzyladenosine are not arbitrary; they are rooted in a specific molecular mechanism. Evidence strongly suggests that N6-BzA exerts its effects by inhibiting the mevalonate pathway, a critical metabolic pathway for the synthesis of cholesterol and isoprenoids.[8]

Specifically, N6-benzyladenosine has been shown to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in this pathway.[3][8] The inhibition of FPPS leads to a depletion of downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are crucial for cell growth, proliferation, and survival. By disrupting this process, N6-benzyladenosine effectively cripples the signaling pathways that drive cancer progression.

The following diagram illustrates the proposed mechanism of action of N6-benzyladenosine.

N6_Benzyladenosine_Mechanism cluster_Cell Cancer Cell N6_BzA N6-benzyladenosine FPPS Farnesyl Pyrophosphate Synthase (FPPS) N6_BzA->FPPS Inhibits Isoprenoids Isoprenoid Synthesis (FPP, GGPP) Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->Isoprenoids Protein_Prenylation Protein Prenylation (e.g., Ras, Rho) Isoprenoids->Protein_Prenylation Signaling Oncogenic Signaling (Proliferation, Survival) Protein_Prenylation->Signaling Apoptosis Apoptosis Signaling->Apoptosis Inhibition of survival signals leads to

Caption: Mechanism of N6-benzyladenosine in cancer cells.

Cellular Effects: A Comparative Overview

The inhibition of the mevalonate pathway by N6-benzyladenosine manifests in several observable cellular effects, which differ between neoplastic and healthy cells.

Cell Proliferation and Viability

In numerous cancer cell lines, N6-benzyladenosine treatment leads to a dose-dependent decrease in cell viability and proliferation.[5] This is a direct consequence of the disruption of essential metabolic and signaling pathways. In contrast, as noted with normal human astrocytes, the same concentrations of N6-benzyladenosine derivatives do not significantly impact the viability of healthy cells.[4]

Cell Cycle Arrest

A common outcome of N6-benzyladenosine treatment in cancer cells is the induction of cell cycle arrest, primarily at the G0/G1 phase.[1][3] This prevents the cells from entering the S phase and replicating their DNA, effectively halting their proliferation. This effect is often less pronounced or absent in healthy cells, which have intact cell cycle checkpoints and are less reliant on the hyperactive signaling pathways that are targeted by N6-BzA.

Induction of Apoptosis

One of the most significant anti-neoplastic effects of N6-benzyladenosine is its ability to induce apoptosis, or programmed cell death.[1][3] This is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies.[3] The apoptotic cascade is often initiated through the activation of caspases, such as caspase-3 and caspase-9.[3] While the effect on apoptosis in a wide range of healthy cells is not extensively documented, the lack of cytotoxicity in normal astrocytes suggests that N6-BzA does not trigger apoptosis in these cells.

The following diagram illustrates the typical workflow for assessing the effects of N6-benzyladenosine on cell lines.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Assays start Cell Seeding (Neoplastic & Healthy) treatment N6-benzyladenosine Treatment start->treatment viability Viability/Cytotoxicity (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Mechanism Analysis (Western Blot) treatment->western_blot

Caption: Experimental workflow for N6-benzyladenosine studies.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key experiments used to evaluate the effects of N6-benzyladenosine.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of N6-benzyladenosine on the viability and proliferation of both neoplastic and healthy cell lines and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of N6-benzyladenosine in culture medium. Remove the old medium from the wells and add 100 µL of the N6-benzyladenosine dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with N6-benzyladenosine.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with N6-benzyladenosine at the desired concentrations for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of N6-benzyladenosine on cell cycle distribution.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell. This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with N6-benzyladenosine as described for the apoptosis assay.

  • Cell Harvesting and Washing: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Protocol 4: Western Blot Analysis of Mevalonate Pathway Proteins

Objective: To investigate the effect of N6-benzyladenosine on the expression and post-translational modification of key proteins in the mevalonate pathway.

Procedure:

  • Cell Treatment and Lysis: Treat cells with N6-benzyladenosine. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., FPPS, prenylated Ras, Rho) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Conclusion and Future Directions

The available evidence strongly suggests that N6-benzyladenosine is a promising anti-neoplastic agent with a favorable selectivity for cancer cells over healthy cells. Its mechanism of action, centered on the inhibition of the mevalonate pathway, provides a clear rationale for its observed effects on cell proliferation, cell cycle progression, and apoptosis.

However, to fully realize the therapeutic potential of N6-benzyladenosine, further research is warranted. Specifically, comprehensive studies comparing its effects on a wider range of healthy human cell lines, including primary cells from various tissues, are needed to establish a more complete safety and selectivity profile. In vivo studies in animal models are also a critical next step to evaluate its efficacy, pharmacokinetics, and potential side effects in a whole-organism context.

This guide provides a solid foundation for researchers and drug development professionals interested in exploring the anti-cancer properties of N6-benzyladenosine. By employing the rigorous experimental methodologies outlined herein, the scientific community can continue to unravel the complexities of this intriguing molecule and pave the way for its potential clinical application.

References

  • Miao, Y., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 13(4), 672-678. [Link]

  • Trávníček, Z., et al. (2012). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules, 17(4), 4286-4302. [Link]

  • Covelli, V., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7146. [Link]

  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines... The Royal Society of Chemistry. [Link]

  • Ciaglia, E., et al. (2017). The isoprenoid derivative N6‐benzyladenosine CM223 exerts antitumor effects in glioma patient‐derived primary cells through the mevalonate pathway. British Journal of Pharmacology, 174(16), 2724-2740. [Link]

  • ResearchGate. (n.d.). IC 50 values of the most potent compounds in human fibroblasts. ResearchGate. [Link]

  • Ciaglia, E., et al. (2017). The isoprenoid derivative N6‐benzyladenosine CM223 exerts antitumor effects in glioma patient‐derived primary cells through the mevalonate pathway. British Journal of Pharmacology, 174(16), 2724-2740. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Effect of delayed isolation of peripheral blood mononuclear cells on cell viability and functionality. BMC Cancer, 24(1), 232. [Link]

  • Salic Lab. (2024, November 8). A coronaviral pore- replicase complex links RNA synthesis and export from double- membrane vesicles. Harvard University. [Link]

  • Human Umbilical Vein Endothelial Cells (HUVECs) in Pharmacology and Toxicology: A Review. Journal of Applied Toxicology. [Link]

  • Elabscience. (2025, July 3). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Elabscience. [Link]

  • BioProcess International. (2015, April 14). Maximizing PMBC Recovery and Viability: A Method to Optimize and Streamline Peripheral Blood Mononuclear Cell Isolation, Cryopreservation, and Thawing. BioProcess International. [Link]

  • ResearchGate. (n.d.). The yield and viability of peripheral blood mononuclear cells (PBMCs)... ResearchGate. [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. Flow Cytometry Core Facility. [Link]

  • Dapcel. (n.d.). Human Umbilical Vein Endothelial Cells (HUVEC) immortalized with GSE56. Dapcel. [Link]

  • ResearchGate. (n.d.). Schematic representations of the N6-benzyladenosine-based N-donor... ResearchGate. [Link]

  • ResearchGate. (n.d.). The apoptotic inducing effects of VI-16 were measured by Annexin-V/PI... ResearchGate. [Link]

  • MDPI. (2021, February 2). Potential Effects of Nonadherent on Adherent Human Umbilical Venous Endothelial Cells in Cell Culture. MDPI. [Link]

  • Shen, L., et al. (2016). Dot Blot Analysis of N6-methyladenosine RNA Modification Levels. Bio-protocol, 6(15), e1882. [Link]

  • Wikipedia. (n.d.). Human umbilical vein endothelial cell. Wikipedia. [Link]

Sources

Safety Operating Guide

N6-Benzyladenosine 5'-triphosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

N6-Benzyladenosine 5'-Triphosphate (N6-Benzyl-ATP) Handling & Proper Disposal Protocols

As drug development and chemical genetics advance, unnatural nucleotides like N6-Benzyladenosine 5'-triphosphate (N6-benzyl-ATP) have become essential for probing complex signaling cascades. Popularized by the "Shokat method," N6-benzyl-ATP is engineered to selectively bind to analog-sensitive (AS) kinases[1].

However, because these synthetic nucleotides bypass endogenous active sites, their uncharacterized biological activity in the environment dictates strict laboratory safety and disposal protocols. This guide outlines the essential operational workflows, self-validating preparation steps, and systematic disposal procedures required to manage N6-benzyl-ATP safely.

Operational Safety & Mechanism of Action

To handle N6-benzyl-ATP safely, one must understand its mechanism. Wild-type kinases possess a bulky "gatekeeper" amino acid (typically isoleucine or methionine) that sterically blocks modified, bulky ATP analogs from entering the ATP-binding pocket. By mutating this gatekeeper to a smaller residue (like glycine or alanine), researchers create a unique binding pocket [1][2]. N6-benzyl-ATP fits exclusively into this mutated pocket, acting as an orthogonal substrate that does not cross-react with the hundreds of native kinases in a cellular lysate.

The Safety Imperative: While not acutely toxic, N6-benzyl-ATP is a highly bioactive compound. If dissolved in Dimethyl Sulfoxide (DMSO)—a potent skin penetrant—accidental dermal exposure can rapidly transport the analog into the bloodstream. Once systemic, high concentrations of synthetic purines can unpredictably interact with purinergic receptors. Consequently, proper Personal Protective Equipment (PPE), specifically chemical-resistant nitrile gloves, safety goggles, and a lab coat, are mandatory for all preparation and disposal steps.

Experimental Workflows: Reconstitution & Self-Validation

Accurate preparation prevents assay failure and minimizes downstream chemical waste.

Protocol: Preparation of a 10 mM Working Stock

  • Thermal Equilibration: Remove the lyophilized N6-benzyl-ATP vial from -20°C storage. Allow it to rest in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture. Because the powder is hygroscopic, condensation artificially inflates the compound's mass, corrupting molarity calculations and leading to wasted reagents.

  • Solvent Addition: Reconstitute the powder using anhydrous DMSO (for long-term stability) or a buffered aqueous solution (e.g., 50 mM HEPES, pH 7.5) to reach a 10 mM concentration.

  • Spectrophotometric Validation: To ensure the system is self-validating, do not rely purely on gravimetric assumptions. Perform a 1:1000 dilution in ultra-pure water and measure the absorbance at 259 nm. Use the extinction coefficient (approx. 15,200 M⁻¹cm⁻¹ at pH 7.0) to confirm the exact molarity.

  • Aliquotting: Dispense the validated stock into single-use 10 μL to 20 μL aliquots and store at -80°C. Causality: The triphosphate chain is highly susceptible to hydrolysis. Repeated freeze-thaw cycles degrade the reagent into N6-benzyl-ADP or AMP, rendering it useless for kinase assays and unnecessarily increasing chemical waste.

Workflow Dry Dry N6-Benzyl-ATP Powder (Storage: -20°C) DMSO Reconstitution in DMSO (10-100 mM Stock) Dry->DMSO Organic Solvent Aq Reconstitution in Buffer (Aqueous Stock) Dry->Aq Aqueous Buffer SolidWaste Solid Chemical Waste (Vials/Tips) Dry->SolidWaste Empty Vials Assay Analog-Sensitive Kinase Assay DMSO->Assay Working Dilution OrgWaste Non-Halogenated Organic Waste DMSO->OrgWaste Unused/Expired Stock Aq->Assay Working Dilution BioWaste Aqueous Biological Waste (Cell Lysate/Buffer) Aq->BioWaste Unused/Expired Stock Assay->BioWaste Quenched Reaction

Workflow and waste segregation logic for N6-Benzyl-ATP handling and kinase assays.

Step-by-Step Proper Disposal Procedures

Because N6-benzyl-ATP is utilized in varying contexts (organic stocks, aqueous buffers, and biologically active cell lysates), waste must be segregated correctly at the source.

Step 1: Quenching the in vitro Kinase Assay Never pour active biological assays directly into chemical waste. First, quench the reaction by adding EDTA to a final concentration of 20 mM. Causality: EDTA chelates the Mg²⁺ or Mn²⁺ ions required for ATP coordination within the kinase active site, instantly halting biological activity and preventing erratic phosphorylation cascades in the waste stream.

Step 2: Segregating Liquid Organic Waste (DMSO Stocks) Any expired or unused DMSO aliquots must be collected in a glass or High-Density Polyethylene (HDPE) amber container labeled "Non-Halogenated Organic Liquid Waste." Critical Safety Rule: Never mix bleach with pure DMSO stocks. This combination is highly exothermic and can release toxic gas.

Step 3: Decontaminating Aqueous/Biological Mixed Waste For aqueous buffers containing both N6-benzyl-ATP and cellular lysates, add sodium hypochlorite (bleach) to achieve a 10% final concentration. Allow 30 minutes of contact time. This oxidizes the organic materials and denatures remaining kinases. Once validated with pH strips (adjusted to pH 6-8 if necessary), this is routed to the facility's biological liquid waste protocol.

Step 4: Managing Co-Mixtures with Radioactive Isotopes Analog-sensitive kinase assays frequently combine N6-benzyl-ATP with [γ-³²P]ATP to radiolabel substrates. If ³²P is present, the waste stream defaults to the strictest regulatory category. All liquid and solid materials must be routed to shielded Radioactive Waste for standard decay-in-storage protocols.

Quantitative Waste Segregation Summary
Property/StateQuantitative RangeWaste ClassificationPrimary ContainerDisposal Method / Treatment
Lyophilized Powder > 0.1 mgSolid Chemical WasteSealable biohazard/chemical jarIncineration via EHS
DMSO Stock Solution 10 mM - 100 mMOrganic Liquid WasteGlass/HDPE amber bottleNon-halogenated organic collection
Aqueous Stock / Buffer ≤ 10 mMAqueous Chemical WasteHDPE carboyNeutralization (pH 6-8) & EHS
Kinase Assay Lysate μM Working DilutionsBiological WasteAutoclavable biohazard bag10% Bleach quench → Biohazard
³²P-ATP Co-mixture Variable RadioactivityMixed Radioactive WastePlexiglass shielded containerDecay-in-storage / Rad-Waste

Emergency Spill Response

Spills containing high-concentration biologically active analogs require immediate containment to prevent cross-contamination of laboratory surfaces.

SpillResponse Spill N6-Benzyl-ATP Spill Solid Dry Powder Spill->Solid Liquid Liquid Stock (DMSO/Buffer) Spill->Liquid Sweep Dampen & Sweep (Avoid Dust) Solid->Sweep Absorb Absorbent Pads (Vermiculite/Sand) Liquid->Absorb Bag Seal in Hazardous Waste Bag Sweep->Bag Absorb->Bag EHS EHS Pickup Bag->EHS

Immediate hazard response decision tree for solid and liquid N6-Benzyl-ATP spills.

For Liquid Spills (DMSO or Aqueous Stocks):

  • Overlay the spill with vermiculite or inert, absorbent laboratory spill pads. Do not wipe directly with paper towels, which spreads the penetrant.

  • Transfer the absorbed material using a plastic scraper into a heavy-duty, sealable chemical waste bag.

  • Clean the residual surface with 70% ethanol and dispose of the wipes in solid organic waste.

For Solid Spills (Lyophilized Powder):

  • Do not sweep dry powder; brushing creates aerosolized nucleotide dust that can be inhaled or contaminate assays.

  • Lightly dampen a spill pad with ultra-pure water or 70% ethanol and gently lay it over the powder to capture it.

  • Place all materials into a sealed chemical waste bag and contact Environmental Health and Safety (EHS) for pick up [3].

References

  • Unnatural Ligands for Engineered Proteins: New Tools for Chemical Genetics Source: Annual Review of Biophysics and Biomolecular Structure URL:[Link]

  • Chemical-genomic dissection of the CTD code Source: Nature Structural & Molecular Biology (via PubMed Central) URL:[Link]

  • N6-Modified ATP Analogs & Safety Data Protocols Source: Jena Bioscience URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.